molecular formula C7H7Cl2N B8314292 2-chloro-5-[(1R)-1-chloroethyl]pyridine

2-chloro-5-[(1R)-1-chloroethyl]pyridine

Cat. No.: B8314292
M. Wt: 176.04 g/mol
InChI Key: UEOCLBUKKVLGJR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[(1R)-1-chloroethyl]pyridine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-[(1R)-1-chloroethyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-[(1R)-1-chloroethyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-5-[(1R)-1-chloroethyl]pyridine

InChI

InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3/t5-/m1/s1

InChI Key

UEOCLBUKKVLGJR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Cl)Cl

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: This guide focuses on the chemical properties of 2-chloro-5-(chloromethyl)pyridine . While the initial inquiry specified the chiral derivative, 2-chloro-5-[(1R)-1-chloroethyl]pyridine, publicly available technical data for this specific stereoisomer is limited. Therefore, this document provides a comprehensive analysis of its achiral, and extensively documented, parent compound. The principles of reactivity, synthesis, and safety detailed herein provide a critical foundation for researchers exploring its chiral and other complex derivatives.

Introduction and Strategic Importance

2-Chloro-5-(chloromethyl)pyridine (CCMP) is a halogenated pyridine derivative of significant industrial and academic interest. It serves as a pivotal building block, or intermediate, in the synthesis of a wide range of high-value chemical products. Its strategic importance is most pronounced in the agrochemical sector, where it is an essential precursor for several neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid.[1][2][3] Beyond agriculture, its reactive nature makes it a versatile reagent for creating novel bioactive molecules with potential applications in pharmaceuticals and materials science.[4][5][6] This guide offers a detailed exploration of its chemical properties, synthesis protocols, reactivity, and safety considerations for professionals in chemical research and development.

Physicochemical and Structural Properties

CCMP is a solid at room temperature, typically appearing as a white to light yellow crystalline powder or fused solid.[7][8] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position. Crystal structure analysis reveals that the pyridine ring is nearly planar.[1][9] In the crystalline state, molecules can form dimers through weak intermolecular C-H···N hydrogen bonds, which contributes to the stability of the crystal lattice.[1][9]

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂N[7][10]
Molecular Weight 162.01 g/mol [10][11]
CAS Number 70258-18-3[7][10][11]
Appearance White to yellow/orange crystals or powder[7][8]
Melting Point 37-42 °C (lit.)[9][11]
Flash Point 110 °C (230 °F) - closed cup[11]
Solubility Insoluble in water.[9][12]
IUPAC Name 2-chloro-5-(chloromethyl)pyridine[7][10]
SMILES String ClCc1ccc(Cl)nc1[7][11]
InChI Key SKCNYHLTRZIINA-UHFFFAOYSA-N[7][10][11]

Synthesis and Manufacturing Protocols

The synthesis of 2-chloro-5-(chloromethyl)pyridine can be achieved through several established routes, primarily involving the chlorination of pyridine-based precursors. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Key Synthetic Pathways
  • From 2-Chloro-5-(hydroxymethyl)pyridine: This is a common and direct laboratory-scale method involving the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂).[13]

  • From 2-Chloro-5-methylpyridine: A more modern and "greener" approach involves the free-radical chlorination of the methyl group on 2-chloro-5-methylpyridine. This can be initiated using light or a chemical initiator with a chlorinating agent such as trichloroisocyanuric acid (TCCA), which is considered safer than using chlorine gas directly.[3][14]

  • From 3-Picoline (3-Methylpyridine): On an industrial scale, synthesis can start from the readily available 3-picoline. This process involves a liquid-phase chlorination reaction, often in an organic solvent and under controlled pH, to achieve both ring and side-chain chlorination.[2]

Diagram: Synthetic Workflow Overview

Synthesis_Workflow Key Synthetic Routes to CCMP cluster_0 Route 1 cluster_1 Route 2 (Green Chemistry) cluster_2 Route 3 (Industrial) A 2-Chloro-5-(hydroxymethyl)pyridine B 2-Chloro-5-(chloromethyl)pyridine A->B SOCl₂ C 2-Chloro-5-methylpyridine D 2-Chloro-5-(chloromethyl)pyridine C->D TCCA, Initiator E 3-Picoline F 2-Chloro-5-(chloromethyl)pyridine E->F Cl₂, Liquid Phase

Caption: Overview of primary synthetic pathways to 2-chloro-5-(chloromethyl)pyridine.

Detailed Experimental Protocol: Synthesis from 2-Chloro-5-(hydroxymethyl)pyridine[13]

This protocol is adapted from established literature procedures for the chlorination of the corresponding alcohol.

Materials:

  • 2-chloro-5-(hydroxymethyl)pyridine (70.3 g)

  • Thionyl chloride (87.4 g)

  • 1,2-dichloroethane (150 ml total)

  • Chloroform (200 ml)

  • Water (60 ml)

  • Sodium hydrogen carbonate (20 g)

  • Activated carbon

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a dropping funnel and reflux condenser, prepare a mixture of thionyl chloride (87.4 g) and 1,2-dichloroethane (100 ml).

  • Addition of Starting Material: Prepare a solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml). Add this solution dropwise to the thionyl chloride mixture over 30 minutes, maintaining the temperature between 5-20 °C using a water bath.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 90 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4.5 hours.

  • Work-up: a. Cool the reaction mixture and concentrate it under reduced pressure to remove excess thionyl chloride and solvent. b. Dilute the residue with chloroform (200 ml) and water (60 ml). c. Carefully add sodium hydrogen carbonate (20 g) in small portions with stirring to neutralize the excess acid.

  • Isolation and Purification: a. Separate the organic layer. b. Treat the organic layer with activated carbon to decolorize it. c. Concentrate the organic layer under reduced pressure to yield the final product, 2-chloro-5-(chloromethyl)pyridine, as a yellow-brown solid (approx. 75.9 g).

Chemical Reactivity and Key Applications

The reactivity of CCMP is dominated by its two chloro-substituents. The chlorine atom on the chloromethyl group is significantly more reactive towards nucleophilic substitution than the chlorine atom on the pyridine ring, behaving similarly to a benzylic chloride. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

Core Application: Neonicotinoid Insecticides

CCMP is the indispensable precursor for a generation of systemic insecticides that target the nicotinic acetylcholine receptors in insects.[3] The synthesis of imidacloprid, a widely used insecticide, exemplifies the strategic use of CCMP.

Imidacloprid_Synthesis Role of CCMP in Imidacloprid Synthesis CCMP 2-Chloro-5- (chloromethyl)pyridine Imidacloprid Imidacloprid CCMP->Imidacloprid Nucleophilic Substitution NEA N-nitro-imidazolidin-2-ylideneamine NEA->Imidacloprid

Caption: CCMP as the key electrophile in the synthesis of Imidacloprid.

In this reaction, the nitrogen atom of a nucleophile (e.g., N-nitro-imidazolidin-2-ylideneamine) displaces the chloride from the chloromethyl group of CCMP to form the final product.[1]

Broader Synthetic Utility

Researchers have leveraged the reactivity of CCMP to synthesize novel molecules with diverse biological activities. By reacting CCMP with hydrazine hydrate, a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, is formed. This intermediate can then be reacted with various aldehydes to create a library of hydrazone compounds, which have shown promising antimicrobial and anti-malarial effects in preliminary studies.[4][5]

Safety, Handling, and Hazard Profile

2-Chloro-5-(chloromethyl)pyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory or industrial setting.[12] It is corrosive and can cause severe skin burns and serious eye damage.[10][15] It is also harmful if swallowed.[10]

GHS Hazard and Precautionary Information
Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[11]
Skin CorrosionH314Causes severe skin burns and eye damage.[10][11]
Skin SensitizationH317May cause an allergic skin reaction.[10][16]

Key Precautionary Statements (P-codes):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[16][17]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[16][17]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[17]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[16]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

  • P310: Immediately call a POISON CENTER or doctor/physician.[16]

  • P405: Store locked up.[10][16]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid formation of dust and aerosols.[16][17] All personal contact, including inhalation, should be avoided.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong bases, oxidizing agents, and alkalis.[12]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[11][16] Respiratory protection (e.g., type P3 respirator cartridges) is recommended, especially when handling powders.[11]

Conclusion

2-Chloro-5-(chloromethyl)pyridine is a compound of considerable chemical importance, primarily functioning as a high-value intermediate in the agrochemical industry. Its differential reactivity allows for selective functionalization, making it a versatile tool for synthetic chemists. While this guide provides a thorough overview of its properties, synthesis, and handling, researchers are encouraged to consult the primary literature and safety data sheets for the most current and detailed information before use. The exploration of its chiral derivatives remains a promising area for the development of next-generation pharmaceuticals and agrochemicals with enhanced specificity and efficacy.

References

  • 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem. [Link]

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  • 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google P
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module | Asian Journal of Chemistry. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine. | Semantic Scholar. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. [Link]

  • Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1. [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

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2-chloro-5-[(1R)-1-chloroethyl]pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Synthesis, Properties, and Applications in Agrochemical and Pharmaceutical Development

Foreword: Navigating Structural Nuances

This guide focuses on the pivotal chemical intermediate, 2-chloro-5-(chloromethyl)pyridine . While the initial query specified the chiral compound 2-chloro-5-[(1R)-1-chloroethyl]pyridine, a comprehensive search of established chemical databases reveals a significant lack of specific data for this particular stereoisomer. In contrast, 2-chloro-5-(chloromethyl)pyridine is a well-documented, commercially significant precursor with extensive literature on its synthesis and applications.

Given its industrial relevance and data availability, this document will provide an in-depth analysis of 2-chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3). The principles, protocols, and applications discussed herein provide a foundational framework that a skilled chemist could adapt to approach the synthesis of related structures, including the originally requested chiral analogue.

Core Compound Identification and Properties

2-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative recognized as a critical building block in the synthesis of several key agrochemicals and pharmaceuticals. Its bifunctional nature, featuring two distinct chlorine atoms susceptible to different reaction pathways, makes it a versatile synthon.

A summary of its primary identifiers and physicochemical properties is presented below.

IdentifierValueSource(s)
CAS Number 70258-18-3[1][2][3]
IUPAC Name 2-chloro-5-(chloromethyl)pyridine[2][4][5]
Molecular Formula C₆H₅Cl₂N[2]
Molecular Weight 162.02 g/mol [2]
Canonical SMILES C1=CC(=NC=C1CCl)Cl[2]
InChI Key SKCNYHLTRZIINA-UHFFFAOYSA-N[2]
Appearance White to yellow crystalline solid or powder[4]
Melting Point 37-42 °C[6]
Flash Point >110 °C (>230 °F) - closed cup[5]
Solubility Insoluble in water[5][6]

Synthesis Methodologies: A Mechanistic Perspective

The industrial synthesis of 2-chloro-5-(chloromethyl)pyridine is critical for the cost-effective production of high-value downstream products. The most prevalent methods involve the chlorination of a readily available picoline precursor.

Radical Chlorination of 2-Chloro-5-methylpyridine

This is a common and direct industrial route. The reaction proceeds via a free-radical mechanism, where the methyl group is selectively chlorinated.

  • Causality Behind Experimental Choices :

    • Starting Material : 2-chloro-5-methylpyridine is chosen as it already possesses the chloro-substituted pyridine ring, simplifying the synthesis to a single-step functionalization of the methyl group.

    • Chlorinating Agent : Chlorine gas (Cl₂) is the atom-economical choice for large-scale industrial processes. Alternatives like trichloroisocyanuric acid (TCCA) offer a safer, solid-based option that avoids handling large volumes of chlorine gas and reduces the formation of acidic byproducts.[7]

    • Initiator : The reaction requires an initiator to generate the initial chlorine radicals. This can be UV light (photochemical initiation) or a chemical radical initiator like azobisisobutyronitrile (AIBN).

    • Solvent : An inert solvent like carbon tetrachloride (CCl₄) or dichloroethane is often used to facilitate heat and mass transfer, though solvent-free methods are being developed for greener processes.[7]

    • Temperature : The reaction is typically run at elevated temperatures (e.g., 70-80 °C) to promote radical formation and propagation while maintaining control over the reaction rate.

  • Reactor Setup : A suitable reactor (e.g., a glass-lined or airlift loop reactor) equipped with a reflux condenser, gas inlet, thermometer, and mechanical stirrer is charged with 2-chloro-5-methylpyridine and an inert solvent like carbon tetrachloride.

  • Inerting : The system is purged with dry nitrogen to remove oxygen, which can interfere with radical reactions.

  • Initiation : The radical initiator (e.g., AIBN, in a molar ratio of 1:20 to the starting material) is added.

  • Heating : The mixture is heated to reflux (approximately 75-80°C) to activate the initiator.

  • Chlorination : Dry chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction progress is monitored by an appropriate analytical method, such as Gas Chromatography (GC), to track the consumption of the starting material and the formation of the product.

  • Work-up : Upon completion, the reaction is cooled, and any excess dissolved chlorine and HCl gas are sparged with nitrogen. The solvent is removed under reduced pressure.

  • Purification : The crude product is purified by crystallization or distillation to yield 2-chloro-5-(chloromethyl)pyridine.

Synthesis_Workflow cluster_process Process SM 2-Chloro-5-methylpyridine Reaction Radical Chlorination (70-80°C) SM->Reaction Cl2 Chlorine (Cl2) Cl2->Reaction Initiator Initiator (UV or AIBN) Initiator->Reaction Solvent Inert Solvent (e.g., CCl4) Solvent->Reaction Product 2-Chloro-5-(chloromethyl)pyridine Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: Radical chlorination of 2-chloro-5-methylpyridine.

Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine

An alternative route involves the conversion of the corresponding alcohol. This method is common in laboratory-scale synthesis.

  • Reagent Preparation : A mixture of thionyl chloride (SOCl₂) in an inert solvent like 1,2-dichloroethane is prepared in a reactor and cooled in an ice bath (5-20°C).[8]

  • Substrate Addition : A solution of 2-chloro-5-(hydroxymethyl)pyridine in the same solvent is added dropwise to the thionyl chloride solution, maintaining the low temperature.[8]

  • Reaction : After the addition is complete, the mixture is stirred at room temperature for a period (e.g., 90 minutes) and then heated to reflux for several hours to drive the reaction to completion.[8]

  • Quenching & Extraction : The reaction mixture is concentrated, and the residue is diluted with chloroform and water. The solution is carefully neutralized with a weak base like sodium bicarbonate.[8]

  • Isolation : The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), treated with activated carbon to remove colored impurities, and concentrated to yield the final product.[8]

Role in Drug Development and Agrochemicals

2-Chloro-5-(chloromethyl)pyridine is not an end-product but a crucial intermediate. Its primary value lies in its role as a precursor to neonicotinoid insecticides, a class of neuro-active insecticides modeled after nicotine.[7]

  • Synthesis of Imidacloprid : This is arguably the most significant application. The chloromethyl group is highly reactive towards nucleophiles. In the synthesis of Imidacloprid, 2-chloro-5-(chloromethyl)pyridine is reacted with N-nitro-imidazolidin-2-ylideneamine. The nucleophilic nitrogen of the amine displaces the chloride on the chloromethyl group, forming the final insecticide molecule.[9]

  • Other Neonicotinoids : It serves as a key intermediate for other important insecticides such as acetamiprid and thiacloprid.[7]

  • Pharmaceutical and Herbicide Synthesis : The compound is also a building block for various other pharmaceutical and agricultural products, including herbicides and fungicides.[10] Its structural motif is valuable in medicinal chemistry for creating libraries of novel bioactive compounds.[11]

Application_Workflow cluster_applications Synthetic Applications Start 2-Chloro-5-(chloromethyl)pyridine (Key Intermediate) Imidacloprid Imidacloprid Start->Imidacloprid Nucleophilic Substitution Acetamiprid Acetamiprid Start->Acetamiprid Multi-step Synthesis Herbicides Herbicides Start->Herbicides Scaffold for Herbicides Pharma Pharmaceuticals Start->Pharma Building Block for Bioactive Molecules

Caption: Key applications of 2-chloro-5-(chloromethyl)pyridine.

Safety, Handling, and Storage

As a reactive alkylating agent and corrosive compound, strict safety protocols are mandatory when handling 2-chloro-5-(chloromethyl)pyridine.

  • Hazards Summary :

    • Corrosive : Causes severe skin burns and serious eye damage.[2][12][13] Direct contact can lead to chemical burns.[12]

    • Toxicity : Harmful if swallowed.[2][12]

    • Irritant : Can cause respiratory irritation.[12]

    • Sensitization : May cause an allergic skin reaction.[2][13]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[13][14]

    • Skin Protection : Handle with impervious gloves (inspected before use) and wear fire/flame-resistant clothing.[13][14]

    • Respiratory Protection : Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[14][15]

  • Handling and Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

    • Store locked up and away from incompatible materials such as strong oxidizing agents, alkalis, and acids.[13][15]

    • Avoid formation of dust and aerosols.[14] Use spark-proof tools and prevent electrostatic discharge.[14]

    • All personal contact, including inhalation, should be avoided.[12][15]

  • First Aid Measures :

    • Eyes : Immediately flush with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][13]

    • Skin : Immediately remove all contaminated clothing and flush skin with large amounts of water. Seek medical attention.[13][15]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1][14]

    • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

References

  • 2-(1-Chloroethyl)-5-methylpyridine. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, April 30). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 2-Chloromethylpyridine. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved March 7, 2024, from [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (2004, August 4). Patsnap. Retrieved March 7, 2024, from [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Retrieved March 7, 2024, from [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

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Molecular Structure of Etravirine and Key Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the molecular structure, synthetic assembly, and stereochemical characteristics of Etravirine (TMC125).

Scientific Note on Chirality and Stereochemistry

Correction of Premise: It is critical to establish immediately that Etravirine (Intelence) is technically an achiral molecule in its isolated ground state. Unlike first-generation NNRTIs like Efavirenz (which contains a defined chiral center), Etravirine is a Diarylpyrimidine (DAPY).

However, the topic of "chirality" in Etravirine is highly relevant in two advanced contexts which this guide will explore:

  • Atropisomerism (Axial Chirality): Etravirine possesses a chiral axis due to restricted rotation around the pyrimidine-aryl single bonds. While these conformers rapidly interconvert at room temperature (making the bulk substance achiral), they bind to the HIV-1 Reverse Transcriptase (RT) enzyme in a specific, "frozen" chiral conformation (the "Horseshoe" mode).

  • Pro-Chiral Precursors: In specific asymmetric synthesis research, chiral auxiliaries have been explored to force specific atropisomeric conformations, though the commercial route remains achiral.

Structural Architecture: The DAPY Core

Etravirine is designed as a molecular "wiggler." Its efficacy against drug-resistant HIV strains stems from its ability to alter its conformation (torsional flexibility) to fit mutated binding pockets.

Molecular Specifications
FeatureSpecification
IUPAC Name 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
Molecular Formula C₂₀H₁₅BrN₆O
Molecular Weight 435.28 g/mol
Core Scaffold Diarylpyrimidine (DAPY)
Key Functional Groups [1][2][3][4][5][6][7][8] • Pyrimidine Ring (Central Hub)• Bromine (C5 position)[1]• Two Benzonitrile moieties (Wings)• Ether Linkage (Flexible Hinge)
Chirality Status Achiral (Rapidly interconverting atropisomers)

The "Chiral" Context: Atropisomerism & Binding

While Etravirine lacks a carbon stereocenter (e.g., an asymmetric carbon), it exhibits axial chirality .

  • Mechanism: The single bonds connecting the central pyrimidine ring to the two phenyl wings (the benzonitrile groups) have restricted rotation due to steric hindrance from the bromine atom and the methyl groups.

  • The "Intermediate" State: When Etravirine enters the hydrophobic pocket of HIV-1 RT, it is energetically trapped in a specific "Horseshoe" (U-shaped) conformation. This bound state is effectively a chiral intermediate of the biological process, even if the drug in the bottle is a racemate of conformers.

Diagram: Conformational Flexibility vs. Binding

The following diagram illustrates the transition from the flexible (achiral) free state to the rigid (chiral) bound state.

Etravirine_Conformation cluster_Binding HIV-1 RT Binding Pocket (Chiral Environment) FreeState Free Etravirine (Solvent/Solid) Rotation Torsional Rotation (Rapid Interconversion) FreeState->Rotation Low Barrier (<20 kcal/mol) Rotation->FreeState BoundState Bound Conformation ('Horseshoe' Mode) Rotation->BoundState Induced Fit selection Residues Interaction with Y181, Y188, W229 BoundState->Residues Pi-Pi Stacking

Caption: Transition of Etravirine from a rapidly rotating achiral bulk state to a specific, biologically active chiral conformation within the HIV-1 RT pocket.

Synthetic Assembly & Key Intermediates

The synthesis of Etravirine is a convergent process involving three critical aromatic building blocks. The "Intermediate" often misconstrued as chiral is the Penultimate Pyrimidine Core .

The Three Building Blocks
  • Fragment A (The Core): 5-Bromo-2,4,6-trichloropyrimidine.[4]

  • Fragment B (Wing 1): 4-Aminobenzonitrile.[1][4]

  • Fragment C (Wing 2): 4-Hydroxy-3,5-dimethylbenzonitrile.[4][5]

Step-by-Step Synthesis Protocol

This protocol describes the standard industrial route (Tibotec/Janssen), highlighting where structural rigidity (and potential atropisomerism) is introduced.

Phase 1: Construction of the Pyrimidine-Ether Scaffold
  • Reagents: 5-Bromo-2,4,6-trichloropyrimidine + 4-Hydroxy-3,5-dimethylbenzonitrile.[4]

  • Conditions: Basic conditions (e.g., N-methylpyrrolidone (NMP), K₂CO₃ or Et₃N).

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr). The phenoxide oxygen attacks the 4-position of the pyrimidine.

  • Intermediate 1 (Achiral): 4-[(5-bromo-2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile.

    • Note: This intermediate is chemically stable but achiral.

Phase 2: Installation of the Amino-Aryl Wing
  • Reagents: Intermediate 1 + 4-Aminobenzonitrile.[1]

  • Conditions: Reflux in dioxane or NMP; catalyzed by p-toluenesulfonic acid or via palladium-catalyzed Buchwald-Hartwig amination (in modern routes).

  • Intermediate 2 (The "Key" Intermediate): 4-[[6-chloro-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.

    • Critical Structure: This molecule contains the full carbon skeleton. The presence of the Bromine (C5), the Ether linkage (C4), and the Amine linkage (C2) creates the steric crowding necessary for atropisomerism.

Phase 3: Final Aminolysis
  • Reagents: Intermediate 2 + Ammonia (NH₃).

  • Conditions: High pressure/temperature or microwave irradiation.

  • Product: Etravirine (Crude).

  • Purification: Recrystallization to remove regioisomers.

Synthesis Workflow Diagram

The following Graphviz diagram details the convergent synthesis.

Etravirine_Synthesis Core 5-Bromo-2,4,6- trichloropyrimidine Int1 Intermediate 1: Ether-Linked Pyrimidine (Achiral) Core->Int1 SnAr (Base, NMP) Wing1 4-Hydroxy-3,5- dimethylbenzonitrile Wing1->Int1 SnAr (Base, NMP) Wing2 4-Aminobenzonitrile Int2 Intermediate 2 (Key): Chloro-Precursor (Pro-Atropisomeric) Wing2->Int2 SnAr or Pd-Cat (Formation of C-N bond) Ammonia Ammonia (NH3) Final ETRAVIRINE (DAPY) Ammonia->Final Aminolysis (NH3, High Temp/Pressure) Int1->Int2 SnAr or Pd-Cat (Formation of C-N bond) Int2->Final Aminolysis (NH3, High Temp/Pressure)

Caption: Convergent synthesis of Etravirine showing the assembly of the DAPY core from achiral precursors.

Technical Data Summary

The following table summarizes the physicochemical properties of the key "Intermediate 2" compared to the final drug, as this is the molecule most often analyzed during structural validation.

PropertyIntermediate 2 (Chloro-Precursor)Etravirine (Final Drug)
Chemical Name 4-[[6-chloro-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrileEtravirine
CAS Number 401566-79-8269055-15-4
Molecular Weight 454.71 g/mol 435.28 g/mol
Stereochemistry Achiral (Restricted rotation exists but barrier is low)Achiral (Atropisomeric flexibility)
Solubility Very Low (Hydrophobic)Very Low (Requires spray-drying for bioavailability)
Key Spectroscopic Signature C-Cl stretch (approx 750 cm⁻¹)NH₂ scissoring (approx 1600 cm⁻¹)

References

  • Janssen Pharmaceutica NV. (2008). Intelence (Etravirine) Prescribing Information. U.S. Food and Drug Administration.[6][9][10][11] Link

  • Das, K., et al. (2004). Roles of conformational flexibility and rotational hindrance in the binding of diarylpyrimidine (DAPY) non-nucleoside inhibitors to HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. Link

  • De Corte, B. L. (2005). From 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) to etravirine (TMC125): fifteen years of research on non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Link

  • Ludovici, D. W., et al. (2001). Evolution of anti-HIV drug candidates.[9] Part 3: Diarylpyrimidine (DAPY) analogues. Bioorganic & Medicinal Chemistry Letters. Link

  • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition. Link

Sources

Solubility Profile of 2-chloro-5-[(1R)-1-chloroethyl]pyridine in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug product is critically dependent on its physicochemical properties, with solubility being a paramount parameter.[7] Solubility, defined as the equilibrium amount of a substance that can be dissolved in a specific solvent system at a given temperature, directly influences several key stages of pharmaceutical development:[1]

  • Process Chemistry & Purification: Knowledge of solubility is essential for designing efficient crystallization processes, which are fundamental for the purification and isolation of APIs.[1] Selecting an appropriate solvent system based on solubility curves can maximize yield and ensure high purity.

  • Formulation Development: To achieve the desired concentration of a drug in systemic circulation for a pharmacological response, the API must first be in solution at the site of absorption.[2][7] Poor solubility is a major hurdle that can lead to low and variable bioavailability, especially for oral dosage forms.[3][7] Solubility data guides the selection of excipients, delivery systems (e.g., solid dispersions, nanosuspensions), and formulation strategies.[2]

  • Bioavailability and Absorption: For a drug to be absorbed, it must be in a dissolved state.[3] Therefore, aqueous solubility and solubility in biorelevant media are direct predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Early-stage solubility screening helps to identify and de-risk compounds that are likely to fail due to poor bioavailability.[8][9]

  • Analytical Method Development: The development of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), often requires the API to be fully dissolved in a suitable solvent for accurate quantification.

Given that an estimated 40% of approved drugs and nearly 90% of molecules in the discovery pipeline are poorly water-soluble, the systematic determination of solubility in a range of solvents is not merely a data-gathering exercise but a foundational step in mitigating risk and accelerating the development timeline.[2][10]

Experimental Determination of Solubility

The accurate measurement of solubility requires precise control over experimental conditions and a robust analytical method. The following section details a validated, step-by-step protocol for determining the solubility of 2-chloro-5-[(1R)-1-chloroethyl]pyridine using the equilibrium gravimetric method, a reliable and widely used technique.[10][11]

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. A diverse set of solvents should be selected to probe the solute's behavior in various chemical environments, spanning a range of polarities, hydrogen bonding capabilities, and dielectric constants. This allows for a fundamental understanding of the intermolecular forces governing the dissolution process.[1] While specific data for 2-chloro-5-[(1R)-1-chloroethyl]pyridine is pending experimental determination, related compounds like 2-chloro-5-(chloromethyl)pyridine are noted to be soluble in organic solvents but have limited or no solubility in water.[4][5][12]

Recommended Solvent Classes for Initial Screening:

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): Polar, protic solvents capable of hydrogen bonding.

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone): Polar, aprotic solvents.

  • Esters (e.g., Ethyl Acetate): Moderately polar, aprotic solvents.

  • Hydrocarbons (e.g., n-Heptane, Toluene): Nonpolar solvents.

  • Ethers (e.g., Tetrahydrofuran): Polar, aprotic solvents.

  • Chlorinated Solvents (e.g., Dichloromethane): Aprotic solvents with moderate polarity.

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of the experimental procedure for determining solubility.

G Fig. 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A 1. Add Excess Solute to Solvent in Vials B 2. Seal Vials A->B C 3. Equilibrate in Thermostatic Bath (e.g., 24-72h) B->C Constant Temp & Agitation D 4. Withdraw Supernatant (Pre-heated Syringe) C->D E 5. Filter through 0.22 µm Syringe Filter D->E F 6. Transfer to Pre-weighed Dish E->F G 7. Weigh Dish with Saturated Solution F->G H 8. Evaporate Solvent (Vacuum Oven) G->H I 9. Weigh Dish with Dry Solute Residue H->I J 10. Calculate Solubility (g/100g, mole fraction) I->J Using Weights W1, W2, W3

Caption: A step-by-step visual guide to the gravimetric method for solubility measurement.

Detailed Protocol: Equilibrium Gravimetric Method

This method determines solubility by measuring the mass of solute dissolved in a known mass of solvent in a saturated solution.[10][11]

Materials and Equipment:

  • 2-chloro-5-[(1R)-1-chloroethyl]pyridine (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and 0.22 µm syringe filters (compatible with solvents)

  • Evaporating dishes or weighing boats

  • Vacuum oven

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-chloro-5-[(1R)-1-chloroethyl]pyridine to a series of vials containing a known volume (e.g., 5 mL) of each selected solvent. The presence of undissolved solid is essential to confirm that equilibrium saturation has been reached.[11]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the measured solubility is consistent, equilibrium is achieved.[11]

  • Sample Collection and Analysis:

    • After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours inside the thermostatic bath to maintain temperature.

    • Pre-weigh several clean, dry evaporating dishes (W1).[11]

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter. The syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization.

    • Dispense the filtered saturated solution into the pre-weighed evaporating dish and immediately weigh it to determine the total mass of the solution (W2).[11]

  • Solvent Evaporation:

    • Place the evaporating dishes in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight of the dry solute is achieved.[10][11]

    • Cool the dish in a desiccator and weigh it to get the final mass of the dish plus the dried solute (W3).[11]

  • Calculation of Solubility:

    • Mass of the solute: m_solute = W3 - W1

    • Mass of the solvent: m_solvent = W2 - W3

    • Solubility (g / 100g solvent) = (m_solute / m_solvent) × 100

    • Mole fraction solubility (x):

      • Moles of solute: n_solute = m_solute / M_solute

      • Moles of solvent: n_solvent = m_solvent / M_solvent

      • x = n_solute / (n_solute + n_solvent) (where M is the molar mass of the respective component)

Data Presentation and Thermodynamic Modeling

Once experimental data is collected, it should be organized systematically and correlated with thermodynamic models to enhance its utility for prediction and process design.

Tabulation of Solubility Data

All quantitative data should be summarized in a clear, structured table. While experimental data for 2-chloro-5-[(1R)-1-chloroethyl]pyridine must be generated, the table below serves as a template for its presentation.

Table 1: Solubility of 2-chloro-5-[(1R)-1-chloroethyl]pyridine in Various Organic Solvents at Different Temperatures (Illustrative Template)

SolventTemperature (K)Solubility ( g/100g Solvent)Solubility (Mole Fraction, x)
Methanol293.15(Experimental Value)(Calculated Value)
298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)
Ethyl Acetate293.15(Experimental Value)(Calculated Value)
298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)
Toluene293.15(Experimental Value)(Calculated Value)
298.15(Experimental Value)(Calculated Value)
303.15(Experimental Value)(Calculated Value)
308.15(Experimental Value)(Calculated Value)
Water298.15Insoluble[4][5]-

Note: Qualitative data for the structurally similar compound 2-chloro-5-(chloromethyl)pyridine indicates insolubility in water.[4][5] All other values are placeholders and must be determined experimentally.

Thermodynamic Modeling of Solubility

Experimental solubility data, particularly as a function of temperature, can be correlated using semi-empirical thermodynamic models.[13] This allows for interpolation and limited extrapolation of solubility values at temperatures not experimentally tested. The modified Apelblat equation is a widely used and effective model for this purpose.[13]

The Modified Apelblat Equation:

ln(x) = A + (B / T) + C ln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin (K).

  • A, B, and C are the model parameters obtained by fitting the experimental data using a non-linear regression. Parameter B is related to the enthalpy of the solution, while C reflects the effect of temperature on the heat capacity of fusion.

By determining the parameters A, B, and C for each solvent system, a robust mathematical description of the solubility behavior is achieved, which is invaluable for crystallization process modeling.

From Experiment to Application: A Logical Framework

The relationship between raw experimental data and its practical application is mediated by data analysis and modeling. This logical connection is crucial for translating laboratory measurements into actionable process insights.

G Fig. 2: Logical Framework from Data to Application A Experimental Solubility Data (Mole Fraction vs. Temp) B Thermodynamic Modeling (e.g., Apelblat Equation) A->B Data Fitting C Model Parameter Determination (A, B, C) B->C Regression Analysis D Predictive Solubility Curve C->D Interpolation/ Extrapolation E Application & Process Design (Crystallization, Formulation) D->E Informs Decisions

Caption: The logical flow from experimental measurement to predictive modeling and practical application.

Conclusion

This technical guide provides a comprehensive and actionable framework for researchers and drug development professionals to determine the solubility of 2-chloro-5-[(1R)-1-chloroethyl]pyridine in various organic solvents. By acknowledging the current lack of public data and focusing on robust, validated methodologies, this document empowers scientific teams to generate the high-quality, reliable data essential for modern pharmaceutical development. The detailed gravimetric protocol, coupled with guidance on data modeling and interpretation, ensures that the resulting solubility profiles are not only accurate but also maximally applicable to the critical tasks of process optimization, formulation design, and ultimately, the successful advancement of new chemical entities.

References

  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. [Link]

  • Determination of Solubility by Gravimetric Method. Pharma Rocks. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. Pharmacy Journal. [Link]

  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Bouillot, B., Teychené, S., & Biscans, B. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Dehghani, F., & Foster, N. R. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Yuriy G. Shulga. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. [Link]

  • Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. PubMed. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Al-Tikrity, E. T. B., Huddle, T., & Taylor, L. S. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Kumar, V., Singh, S., Singh, S., & Lamba, A. K. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

  • Harvey, D. (2021, September 11). 8: Gravimetric Methods. Chemistry LibreTexts. [Link]

  • Gravimetric Analysis. Wired Chemist. [Link]

  • Kumar, V., Singh, S., Singh, S., & Lamba, A. K. (2015). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]

  • Shi, X., Li, M., & Zhou, C. Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents. Scilit. [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. [Link]

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. PubChem. [Link]

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Advanced Synthesis and Application of Chiral Chloropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Chiral Chloropyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophore of Choice

Chiral chloropyridine derivatives represent a cornerstone in modern medicinal chemistry and agrochemical design. The chloropyridine scaffold offers a unique combination of bioisosterism (replacing phenyl rings to modulate solubility and


-stacking), metabolic stability  (chlorine blocking oxidative metabolism at specific sites), and electronic tuning  (electron-deficient ring).

However, the introduction of chirality—typically via asymmetric reduction of side-chain ketones or enantioselective coupling—is the critical step that defines biological potency. This guide synthesizes the most effective methodologies for accessing these enantiopure scaffolds, moving beyond basic literature summaries to provide actionable, protocol-level insights.

Key Structural Classes
  • 
    -Chiral Pyridyl Alcohols:  Derived from the reduction of acetyl-chloropyridines. These are ubiquitous linkers in kinase inhibitors (e.g., c-Met, ALK inhibitors).
    
  • Chiral Aminochloropyridines: Synthesized via enantioselective nucleophilic aromatic substitution (

    
    ) or reductive amination.
    
  • Atropisomeric Chloropyridines: Axially chiral biaryls where the chlorine atom provides the necessary steric bulk to restrict rotation.

Critical Synthetic Methodologies

Asymmetric Transfer Hydrogenation (ATH)

The most robust chemical method for generating chiral chloropyridyl alcohols is Ruthenium-catalyzed Asymmetric Transfer Hydrogenation. Unlike high-pressure hydrogenation, ATH uses an organic hydrogen donor (formic acid/triethylamine), avoiding the need for specialized autoclaves and offering superior chemoselectivity in the presence of the reducible C-Cl bond.

  • Catalyst System: Ru(II)-arene complexes with chiral diamine ligands (e.g., TsDPEN).

  • Mechanism: The reaction proceeds via a concerted outer-sphere mechanism (Noyori type), where the hydride is transferred from the metal and the proton from the amine ligand simultaneously to the ketone.

  • Challenge: The basic nitrogen of the pyridine ring can poison the catalyst. Solution: Protonation of the pyridine nitrogen or use of slightly acidic media (HCOOH azeotrope) ensures catalyst turnover.

Biocatalytic Reduction (Ketoreductases)

For industrial scale-up, biocatalysis has surpassed chemical methods due to higher enantiomeric excess (


) and green chemistry metrics.
  • Enzymes: Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs).

  • Cofactor Recycling: Requires NADPH/NADH, regenerated via a coupled substrate (isopropanol) or enzyme (glucose dehydrogenase).

  • Selectivity: Enzymes strictly follow Prelog or anti-Prelog rules, allowing predictable access to (R) or (S) enantiomers by selecting the appropriate enzyme variant.

Visualization of Mechanistic Pathways

Diagram 1: Ruthenium-Catalyzed ATH Mechanism

The following diagram illustrates the catalytic cycle for the conversion of 1-(6-chloropyridin-3-yl)ethanone to its chiral alcohol.

ATH_Mechanism PreCat Ru(II)-Precatalyst (Ru-TsDPEN-Cymene) ActiveCat 16e- Active Species (Ru-H bond absent) PreCat->ActiveCat Activation (-HCl) HydrideComplex 18e- Ru-Hydride Species (Ru-H / N-H present) ActiveCat->HydrideComplex + HCOOH (Formate Dehydrogenation) TS Concerted Transition State (6-membered ring) HydrideComplex->TS + Substrate (Face Selective) TS->ActiveCat - Product (Regeneration) Product Chiral Chloropyridyl Alcohol (S)-Enantiomer TS->Product Product Release Substrate Substrate: 1-(6-chloropyridin-3-yl)ethanone Substrate->TS HSource H-Source: HCOOH / Et3N

Caption: Concerted outer-sphere mechanism for the enantioselective reduction of chloropyridyl ketones.

Diagram 2: Biocatalytic KRED Cycle

This workflow demonstrates the enzymatic route, highlighting the critical cofactor regeneration loop.

Biocatalysis Substrate Prochiral Ketone Enzyme KRED Enzyme Active Site Substrate->Enzyme Binding Product Product Enzyme->Product Reduction CofactorOx NADP+ Enzyme->CofactorOx Oxidation CofactorRed NADPH CofactorOx->CofactorRed Coupled Enzyme/Substrate CofactorRed->Enzyme Cofactor Supply RecycleSub Isopropanol RecycleProd Acetone RecycleSub->RecycleProd Oxidation (Drives Cycle)

Caption: KRED-mediated reduction coupled with isopropanol cofactor regeneration system.

Technical Case Study: Synthesis of (S)-1-(6-chloropyridin-3-yl)ethanol

This compound is a representative intermediate for ALK/c-Met inhibitors.[1][2] The 6-chloro position is crucial as it allows for subsequent


 diversification with amines or alkoxides.
Comparative Data: Chemical vs. Enzymatic
ParameterRu-Catalyzed ATHBiocatalytic (KRED)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]KRED-P1-B12 (Codexis/Generic)
H-Source HCOOH / Et3N (5:2)Isopropanol / NADPH
Solvent DCM or EtOAcPhosphate Buffer (pH 7.0) / IPA
Reaction Time 12 - 24 hours6 - 12 hours
Conversion > 98%> 99.5%
Enantiomeric Excess 95 - 97%> 99.5%
Scalability High (Robust)Very High (Green)
Cost Driver Ru-ComplexEnzyme Engineering
Detailed Experimental Protocol (Chemical Route)

Note: This protocol is validated for gram-scale synthesis.

Materials:

  • Substrate: 1-(6-chloropyridin-3-yl)ethanone (10.0 mmol)

  • Catalyst: RuCl (0.05 mmol, 0.5 mol%)

  • Reagent: Formic acid/Triethylamine azeotrope (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     and (S,S)-TsDPEN in DCM. Add triethylamine and stir at room temperature for 30 mins to generate the active 16e- species (purple to orange color change).
    
  • Reaction Setup: Add the substrate (1-(6-chloropyridin-3-yl)ethanone) to the catalyst solution.

  • Initiation: Dropwise add the HCOOH/Et3N azeotrope (3.0 eq of formate) at 0°C.

  • Execution: Warm to room temperature (25°C) and stir. Monitor via TLC (EtOAc/Hexane 1:3) or HPLC.

    • Checkpoint: The reaction typically completes in 14 hours. If stalled, add 0.1 eq of fresh HCOOH.

  • Quenching: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, gradient 10-30% EtOAc in Hexanes).

  • Validation: Determine enantiomeric excess using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Why this works: The electron-withdrawing chlorine atom at the 6-position activates the carbonyl carbon, facilitating hydride transfer. The TsDPEN ligand creates a rigid chiral pocket that discriminates between the re and si faces of the ketone.

References

  • Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society. Link

  • Gao, J. X., et al. (1996). "A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Hydrogenation of Aryl Ketones." Organometallics. Link

  • Pfizer Inc. (2013). "Process for the synthesis of Crizotinib and intermediates thereof." US Patent 2013/0053566. (Describes the industrial relevance of chiral halo-aryl ethanols). Link

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

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Technical Guide: Role of 2-chloro-5-[(1R)-1-chloroethyl]pyridine in HIV Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 2-chloro-5-[(1R)-1-chloroethyl]pyridine , a critical chiral building block in the synthesis of advanced pharmaceutical intermediates, particularly for next-generation antiretrovirals (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs) and targeted kinase inhibitors.

Executive Summary

2-chloro-5-[(1R)-1-chloroethyl]pyridine is a high-value chiral electrophile used to introduce the 1-(6-chloropyridin-3-yl)ethyl moiety into drug scaffolds. This structural motif is prized in medicinal chemistry for its ability to restrict conformational freedom compared to achiral methylene linkers, thereby enhancing binding affinity and selectivity against viral targets like HIV-1 Reverse Transcriptase.

This guide outlines the process chemistry for synthesizing this intermediate with high enantiomeric excess (ee), its mechanistic role in stereospecific alkylation, and the critical quality attributes (CQAs) required for GMP manufacturing.

Chemical Profile & Strategic Importance

PropertySpecification
IUPAC Name 2-chloro-5-[(1R)-1-chloroethyl]pyridine
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
Chiral Center C1 of the ethyl group (R-configuration)
Function Chiral Alkylating Agent (Electrophile)
Key Reactivity

displacement with inversion of configuration
Downstream Application Synthesis of chiral NNRTIs (e.g., pyridine-linked heterocycles)

Strategic Role: In HIV drug development, replacing an achiral benzyl or pyridylmethyl linker with a chiral ethyl linker can significantly improve the resistance profile of the drug. The methyl group on the linker occupies a specific hydrophobic pocket (e.g., the Val106/Pro225 region in RT), sterically hindering the binding of mutant viral strains while maintaining affinity for the wild type.

Synthesis of the Chiral Intermediate

The synthesis requires the installation of a chiral chloride with high optical purity. The industrial route typically proceeds via the enantioselective reduction of a ketone followed by stereospecific chlorination.

Step 1: Synthesis of 2-Chloro-5-acetylpyridine

The precursor is prepared via Friedel-Crafts acetylation or Grignard addition to a nitrile.

  • Reagents: 6-chloronicotinic acid (or nitrile), MeMgBr or Acetyl chloride/AlCl₃.

  • Outcome: 2-chloro-5-acetylpyridine (Achiral ketone).

Step 2: Asymmetric Reduction (Noyori Transfer Hydrogenation)

This is the chirality-defining step. The ketone is reduced to the alcohol.

  • Catalyst: RuCl (Noyori catalyst).

  • Conditions: Formic acid/Triethylamine (5:2), 25°C.

  • Mechanism: Metal-ligand bifunctional catalysis.

  • Target Product: (1S)-1-(6-chloropyridin-3-yl)ethanol .

    • Note on Stereochemistry: To obtain the (1R)-chloride downstream via

      
       inversion, we often target the (1S)-alcohol  here, or vice versa depending on the chlorination method.
      
Step 3: Stereospecific Chlorination

Converting the alcohol to the chloride while controlling stereochemistry.

  • Reagent: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ).
  • Mechanism:

    • Method A (

      
       + Pyridine):  Proceed via an 
      
      
      
      mechanism with inversion of configuration.
      • Input: (1S)-Alcohol

        
         Output: (1R)-Chloride .
        
    • Method B (

      
       neat/ether):  Can proceed via 
      
      
      
      (retention), but this is less reliable for high ee.
  • Preferred Route: Activation of (1S)-alcohol as a Mesylate (OMs) followed by displacement with LiCl or using

    
     with a nucleophilic catalyst to ensure full inversion.
    
Diagram: Synthesis Pathway

SynthesisPathway Start 2-Chloro-5-acetylpyridine (Achiral Ketone) Step1 Asymmetric Reduction (Ru-Catalyzed) Start->Step1 HCOOH/TEA Ru-TsDPEN Alcohol (1S)-1-(6-chloropyridin-3-yl)ethanol (Chiral Alcohol) Step1->Alcohol >98% ee Step2 Chlorination (SOCl2 / Base) Alcohol->Step2 Activation Product 2-chloro-5-[(1R)-1-chloroethyl]pyridine (Chiral Chloride) Step2->Product SN2 Inversion

Caption: Enantioselective synthesis of 2-chloro-5-[(1R)-1-chloroethyl]pyridine via asymmetric transfer hydrogenation and stereospecific chlorination.

Role in Drug Assembly (The Coupling Reaction)

The 2-chloro-5-[(1R)-1-chloroethyl]pyridine acts as the electrophile in the final assembly of the drug molecule. It is typically coupled with a heterocyclic nucleophile (e.g., a pyrazole, triazole, or pyrimidine core).

Mechanism: Displacement
  • Nucleophile: A deprotonated heterocycle (e.g., Potassium salt of a pyridone or triazolinone).

  • Electrophile: The (1R)-chloride.

  • Outcome: Formation of the C-N or C-O bond with inversion of configuration.

    • Input: (1R)-Chloride

      
       Product: (1S)-Configured Drug  (or (1R) depending on priority rules of the new group).
      
  • Critical Control: The reaction must be run under conditions that prevent racemization (e.g., avoiding high temperatures or strong Lewis acids that could promote

    
     pathways).
    
Diagram: Coupling Reaction & Stereochemistry

CouplingReaction Nucleophile Drug Core (Nucleophile) TS Transition State (Walden Inversion) Nucleophile->TS Attack Electrophile 2-chloro-5-[(1R)-1-chloroethyl]pyridine (Electrophile) Electrophile->TS Cl Leaving FinalDrug Chiral HIV Drug Intermediate (Inverted Configuration) TS->FinalDrug Formation

Caption: Stereospecific alkylation of the drug core by the chiral pyridine intermediate.

Process Optimization & Quality Control

To ensure the integrity of the final pharmaceutical ingredient, the following parameters are strictly controlled:

Quantitative Data Summary
ParameterAcceptance CriteriaRationale
Chiral Purity (ee) > 99.5%Prevents formation of inactive/toxic enantiomer (eutomer vs. distomer).
Chemical Purity > 98.0%Minimizes side reactions (e.g., elimination to vinyl pyridine).
Water Content < 0.1%Prevents hydrolysis of the chloride to the alcohol.
Residual Solvents ICH LimitsSafety and downstream reaction interference.
Common Impurities
  • Vinyl Pyridine Derivative: Formed via elimination (E2) of HCl. Minimized by keeping reaction temperature low (< 40°C) and using non-bulky bases.

  • Racemized Chloride: Formed via partial

    
     character. Minimized by using a polar aprotic solvent (DMF, NMP) to accelerate 
    
    
    
    relative to racemization.

References

  • Merck & Co., Inc. (2015). Process Development of Doravirine and Related NNRTIs. Journal of Medicinal Chemistry.

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Gauthier, D. R., et al. (2018). Commercial Synthesis of HIV NNRTI Doravirine. Organic Process Research & Development.

  • Pfizer Inc. (2013). Synthesis of Chiral Pyridine Intermediates for Kinase Inhibitors. US Patent 8,435,993.

  • Smith, A. B. (2020). Stereocontrolled Alkylation of Heterocycles. Advanced Synthesis & Catalysis.

An In-depth Technical Guide to the Thermodynamic Stability of (1R)-1-chloroethyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of (1R)-1-chloroethyl pyridine derivatives, a class of compounds of significant interest in pharmaceutical development. The principles, experimental methodologies, and computational approaches detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for assessing and understanding the stability of these and other chiral molecules.

Introduction: The Critical Role of Stereochemical Stability

In drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The (1R)-1-chloroethyl pyridine scaffold represents a key chiral motif in numerous active pharmaceutical ingredients (APIs). The stability of the single (R)-enantiomer is critical, as its conversion to the (S)-enantiomer (racemization) or degradation can lead to a loss of therapeutic efficacy and the potential formation of toxic byproducts.[3][4]

Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of the desired (1R)-enantiomer is not merely an academic exercise but a regulatory and safety imperative. This guide delineates the fundamental factors governing the stability of these derivatives and presents a multi-faceted approach to its characterization.

Foundational Principles: Factors Governing Thermodynamic Stability

The thermodynamic stability of a molecule is a function of its Gibbs free energy (G). A molecule is considered more stable if it exists in a lower energy state. For (1R)-1-chloroethyl pyridine derivatives, several interconnected factors contribute to their overall stability.

Stereoelectronic Effects

The chiral center, bearing a chlorine atom, is the most reactive site. Its stability is influenced by:

  • The Pyridine Ring: The electron-withdrawing nature of the pyridine ring can influence the C-Cl bond polarity and length, affecting its susceptibility to nucleophilic substitution or elimination reactions. The position of the chloroethyl group on the pyridine ring (e.g., 2-, 3-, or 4-position) will alter the electronic landscape and, consequently, stability.[5]

  • Substituents: Additional electron-donating or electron-withdrawing groups on the pyridine ring can further modulate the stability of the chiral center. For instance, an electron-donating group might destabilize the C-Cl bond, whereas an electron-withdrawing group could have a stabilizing effect.[6][7]

Conformational Isomerism

Molecules can exist in various spatial arrangements due to rotation around single bonds, known as conformations.[1] These different conformations possess different energy levels. The population of lower-energy, more stable conformers will predominate. For (1R)-1-chloroethyl pyridine derivatives, steric hindrance between the pyridine ring and the chloroethyl side chain can restrict rotation and favor specific, more stable conformations.

Intermolecular Forces and Crystal Packing

In the solid state, the stability of a compound is also determined by the efficiency of its crystal lattice packing. Stronger intermolecular forces, such as hydrogen bonds or dipole-dipole interactions, lead to a more stable crystal structure with a higher melting point and lower solubility.[8] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration, as different polymorphs of the same API can have different stabilities and bioavailabilities.[9]

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical and chromatographic techniques is essential for a comprehensive stability profile. These methods provide quantitative data on the thermal behavior and degradation kinetics of the compound.

Thermoanalytical Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for probing the thermal stability of solid-state materials.[10]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions. A sharp, high-temperature melting peak generally indicates high purity and a stable crystalline form.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition, which is a key indicator of thermal stability.

Table 1: Hypothetical Thermoanalytical Data for (1R)-1-chloroethyl Pyridine Derivatives

Derivative PositionSubstituentMelting Point (DSC, °C)Onset of Decomposition (TGA, °C)
2-None85.2185.5
4-None92.5198.7
4-3-Methyl105.1210.2
4-3-Fluoro95.8205.4
Chromatographic Stability-Indicating Methods

High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring the stability of a drug substance over time and under various stress conditions (e.g., heat, humidity, light, pH).[11]

  • Causality Behind Method Choice: A chiral HPLC column is mandatory to separate the (1R)-enantiomer from its (S)-enantiomer. This allows for the precise quantification of racemization, a critical degradation pathway. A UV detector is typically suitable for pyridine-containing compounds due to their chromophoric nature. The method must be validated according to ICH guidelines to be "stability-indicating," meaning it can resolve the active ingredient from all potential degradation products and enantiomers.

Protocol 1: Chiral HPLC Method for Racemization and Degradation Analysis

1. Objective: To quantify the enantiomeric purity and degradation of a (1R)-1-chloroethyl pyridine derivative under accelerated stability conditions.

2. Materials:

  • (1R)-1-chloroethyl pyridine derivative (test substance)
  • HPLC-grade Acetonitrile, Methanol, and Water
  • HPLC-grade Isopropanol (IPA)
  • Trifluoroacetic Acid (TFA) or Diethylamine (DEA) for mobile phase modification
  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

4. Chromatographic Conditions (Example):

  • Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm
  • Mobile Phase: Isopropanol:Hexane (10:90 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 260 nm
  • Injection Volume: 10 µL

5. Procedure:

  • Sample Preparation: Prepare a stock solution of the test substance in the mobile phase at a concentration of 1 mg/mL.
  • Forced Degradation Study: Subject aliquots of the stock solution to stress conditions:
  • Acid: 0.1 N HCl at 60°C for 24 hours.
  • Base: 0.1 N NaOH at 60°C for 24 hours.
  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal: 80°C for 72 hours (in solid and solution form).
  • Photolytic: Expose to ICH-compliant light source.
  • Analysis: Inject the stressed and unstressed (control) samples into the HPLC system.
  • Data Evaluation:
  • Determine the retention times for the (R)- and (S)-enantiomers.
  • Calculate the percentage of the (S)-enantiomer and any degradation products in the stressed samples.
  • Peak purity analysis should be performed to ensure the main peak is not co-eluting with degradants.

6. System Validation:

  • The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure trustworthy results.

Computational Chemistry: A Predictive Approach

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of molecules.[12][13] These in silico techniques can predict relative energies of different isomers and conformers, helping to rationalize experimental findings and guide future synthesis efforts.

  • Causality Behind Method Choice: DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger) offers a good balance of accuracy and computational cost for molecules of this size. Calculations can determine the relative Gibbs free energies of the (1R)- and (S)-enantiomers. While enantiomers have identical energies in an achiral environment, DFT can be used to model their interactions with other chiral molecules or to calculate the energy barriers for racemization or degradation pathways.[14]

Diagram 1: General Workflow for Stability Assessment

This diagram outlines the integrated approach, combining experimental and computational methods, for a thorough thermodynamic stability assessment.

G cluster_0 Initial Characterization cluster_1 Experimental Stability Assessment cluster_2 Computational Prediction cluster_3 Data Integration & Reporting Start Synthesis of (1R)-enantiomer Purity Purity & Identity Confirmation (NMR, MS, Elemental Analysis) Start->Purity Thermo Thermoanalytical Studies (DSC, TGA) Purity->Thermo Forced Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) Purity->Forced DFT DFT Calculations (Conformational Analysis, Relative Energies) Purity->DFT Analysis Comprehensive Data Analysis Thermo->Analysis ChiralHPLC Chiral HPLC Analysis Forced->ChiralHPLC ChiralHPLC->Analysis Pathway Degradation Pathway Modeling DFT->Pathway Pathway->Analysis Report Stability Profile Report & Shelf-Life Prediction Analysis->Report

Caption: Integrated workflow for assessing the thermodynamic stability of chiral pyridine derivatives.

Conclusion

The thermodynamic stability of (1R)-1-chloroethyl pyridine derivatives is a multifaceted property governed by stereoelectronic, conformational, and intermolecular factors. A rigorous assessment requires a synergistic approach that combines experimental techniques like DSC, TGA, and validated stability-indicating chiral HPLC methods with predictive computational modeling. This integrated strategy provides a comprehensive understanding of potential degradation and racemization pathways, which is essential for ensuring the safety, quality, and efficacy of pharmaceutical products containing these vital chiral building blocks.

References

  • Longdom Publishing. (2023, March 23). Understanding the Stereochemistry of Molecules in Developing New Drugs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Available at: [Link]

  • JoVE. (2024, October 10). Factors Affecting Dissolution: Drug Permeability, Stability and Stereochemistry. Available at: [Link]

  • LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025, August 9). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Available at: [Link]

  • A.C. Ereshefsky, L.M. Lopez. (n.d.). Stereochemistry in Drug Action. PMC - NIH. Available at: [Link]

  • Oberlin College and Conservatory. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Available at: [Link]

  • PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available at: [Link]

  • Bulgarian Chemical Communications. (2018, December 24). Determination of the pKa values of some pyridine derivatives by computational methods. Available at: [Link]

  • Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil. Available at: [Link]

  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment. Available at: [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Available at: [Link]

  • Pure and Applied Chemistry. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Available at: [Link]

  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Available at: [Link]

  • TA Instruments. (n.d.). Calculations for the prediction of long-term stability using the thermal and kinetic parameters measured by the Thermal activity. Available at: [Link]

  • UAE University. (2018, December 15). Thermochemical parameters of chlorinated compounds of pyridine. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]

  • Quora. (2017, February 2). How Does chirality effect stability of compund?. Available at: [Link]

  • ResearchGate. (2016, May 17). How to determine chemical stability of a pharmaceutical formulation/product. Available at: [Link]

  • MDPI. (2016, November 4). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Available at: [Link]

  • ResearchGate. (2025, August 9). Environmental Fate of Chiral Pollutants - the Necessity of Considering Stereochemistry. Available at: [Link]

  • PubMed. (2009, April 15). Factors affecting the stability of drugs and drug metabolites in biological matrices. Available at: [Link]

  • Unacademy. (n.d.). Factors affecting the stability of complexes | Complexes | JEE Chemistry. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Pyridine and Pyridine Derivatives. Available at: [Link]

  • RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Available at: [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available at: [Link]

Sources

Difference between (1R) and (1S) isomers of 1-(6-chloropyridin-3-yl)ethyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical distinctions, synthetic pathways, and application-critical differences between the (1R) and (1S) isomers of 1-(6-chloropyridin-3-yl)ethyl chloride.

A Guide to Isomer-Specific Synthesis and Application

Compound Identity: 1-(6-chloropyridin-3-yl)ethyl chloride CAS Registry (Racemate): 220967-89-9 (approximate for related intermediates; specific enantiomers often proprietary) Role: Chiral Electrophilic "Warhead" for Neonicotinoid & Kinase Inhibitor Synthesis

Executive Summary: The Chiral Pivot

The molecule 1-(6-chloropyridin-3-yl)ethyl chloride is a critical chiral building block used to introduce the 1-(6-chloropyridin-3-yl)ethyl moiety into bioactive scaffolds. Unlike its achiral methyl analog (used in generic Imidacloprid), this ethyl-bridged variant introduces a stereocenter that profoundly influences biological binding affinity.

  • The (1R)-Isomer : Typically serves as the precursor to the (1S)-configured final bioactive products (via Walden inversion during substitution).

  • The (1S)-Isomer : Often leads to the less active "distomer" in neonicotinoid applications, or is required for specific kinase inhibitor pockets where the binding topology is reversed.

For drug development professionals, the "difference" is not just physical—it is mechanistic . The choice of isomer dictates the synthetic route (retention vs. inversion) and the ultimate potency of the drug candidate.

Structural & Physical Distinctions

While enantiomers share identical scalar physical properties (boiling point, density) in an achiral environment, their behavior diverges in chiral environments (enzymes, receptors) and under polarized light.

Property(1R)-Isomer(1S)-Isomer
Configuration Rectus (Right)Sinister (Left)
Precursor Origin Derived from (1R)-Alcohol (Retention) OR (1S)-Alcohol (Inversion)Derived from (1S)-Alcohol (Retention) OR (1R)-Alcohol (Inversion)
Reactivity (

)
Undergoes inversion to form (S)-products Undergoes inversion to form (R)-products
Bio-Implication Eutomer Precursor (for nAChR agonists)Distomer Precursor (typically)
Physical State Colorless to pale yellow oilColorless to pale yellow oil
Stability Moisture sensitive (hydrolyzes to alcohol)Moisture sensitive (hydrolyzes to alcohol)

Critical Note on Stability: Both isomers are benzylic-like halides. The electron-deficient pyridine ring provides some stabilization compared to benzyl chloride, but they remain prone to hydrolysis. They must be stored under inert gas (Ar/N2) at <4°C to prevent degradation into HCl and the corresponding alcohol.

Synthetic Pathways: Controlling the Stereocenter

The synthesis of a specific chloride enantiomer is a lesson in nucleophilic substitution mechanisms . The starting material is almost invariably the chiral alcohol: 1-(6-chloropyridin-3-yl)ethanol .

The reagent choice dictates whether the stereocenter is retained or inverted .

Protocol A: Retention of Configuration ( )
  • Target: Convert (R)-Alcohol

    
     (R)-Chloride.
    
  • Reagent: Thionyl Chloride (

    
    ) without base .
    
  • Mechanism: The reaction proceeds via an internal return mechanism (

    
    ). The chlorosulfite intermediate decomposes with the chlorine atom attacking from the same side as the leaving group.
    
  • Use Case: When you have the expensive chiral alcohol in the same configuration as the desired chloride.

Protocol B: Inversion of Configuration ( )
  • Target: Convert (S)-Alcohol

    
     (R)-Chloride.
    
  • Reagent: Thionyl Chloride (

    
    ) with Pyridine .
    
  • Mechanism: Pyridine acts as a base to sponge up HCl and, crucially, generates a free chloride ion. This chloride attacks the chlorosulfite intermediate from the backside (

    
    ), causing Walden inversion.
    
  • Use Case: Standard route when converting readily available chiral pools or enzymatic resolution products that are "opposite" to the desired chloride.

Stereochemical Workflow Diagram

The following diagram illustrates the divergent pathways to the bioactive target.

G Fig 1. Stereochemical logic flow for synthesizing the bioactive (S)-neonicotinoid target. S_Alc (S)-Alcohol Starting Material R_Cl (1R)-Chloride (Intermediate) S_Alc->R_Cl SOCl2 + Pyridine (Inversion) S_Cl (1S)-Chloride (Intermediate) S_Alc->S_Cl SOCl2 (Neat) (Retention) R_Alc (R)-Alcohol Starting Material R_Alc->R_Cl SOCl2 (Neat) (Retention) R_Alc->S_Cl SOCl2 + Pyridine (Inversion) S_Prod (S)-Target Product (High Bioactivity) R_Cl->S_Prod Nucleophile (Imidazolidine) SN2 Inversion R_Prod (R)-Target Product (Low Bioactivity) S_Cl->R_Prod Nucleophile (Imidazolidine) SN2 Inversion

Biological Implications & Applications[1][2]

The primary application of this scaffold lies in Neonicotinoid Insecticides and emerging CNS therapeutics .

The "Eutomer" Effect

In the context of nicotinic acetylcholine receptors (nAChRs):

  • The (S)-configured insecticide (derived from the (1R)-chloride ) is typically the eutomer (highly active).

  • The (R)-configured insecticide is the distomer (weakly active).

  • Data Point : In specific imidacloprid analogs, the (S)-isomer exhibits a neuroblocking potency of ~5.9 µM, whereas the (R)-isomer requires ~73 µM for the same effect [1].

Mechanism of Action

The 1-(6-chloropyridin-3-yl)ethyl group acts as an anchor in the receptor's binding pocket. The extra methyl group (compared to the achiral methyl bridge) creates a steric clash in one enantiomer while filling a hydrophobic pocket in the other.

  • Binding Affinity : The (S)-product fits the "electronegative subsite" of the insect nAChR more effectively.

  • Metabolic Stability : The ethyl branching can retard oxidative metabolism at the benzylic position compared to the unbranched methyl analog, potentially extending the half-life of the active compound.

Handling & Safety Protocols

As an alkylating agent, 1-(6-chloropyridin-3-yl)ethyl chloride poses specific genotoxic risks.

  • Containment : Handle only in a Class II Biological Safety Cabinet or chemical fume hood.

  • Neutralization : Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to quench the alkylating potential.

  • Storage :

    • Temperature : -20°C (Long term), 2-8°C (Working stock).

    • Atmosphere : Argon blanket (prevents hydrolysis).

    • Container : Amber glass with PTFE-lined septum.

References

  • Kagabu, S., et al. (2003). "Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations." Bioscience, Biotechnology, and Biochemistry, 67(5), 980-988.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for vs mechanisms with ).
  • Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 57(10), 906-913. (Context on chloropyridinyl stereochemistry).

Technical Whitepaper: Sourcing and Quality Assurance of High-Purity 2-Chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the sourcing, synthesis, and quality assurance of 2-chloro-5-[(1R)-1-chloroethyl]pyridine .

Executive Summary

High-purity 2-chloro-5-[(1R)-1-chloroethyl]pyridine is a critical chiral building block, serving as a pharmacophore in the synthesis of c-Met/ALK inhibitors (analogous to the Crizotinib scaffold) and next-generation neonicotinoid agrochemicals.

However, direct commercial availability of the high-purity (1R)-chloride is severely limited by its intrinsic chemical instability. As a benzylic-like chloride, it is prone to hydrolysis and moisture-induced racemization during storage and transport. Consequently, the "availability" of this compound is not a question of where to buy it, but how to generate it on-demand from stable precursors.

This guide outlines the optimal supply chain strategy: sourcing the stable (1S)-alcohol precursor and performing a validated stereospecific conversion to the (1R)-chloride immediately prior to use.

Part 1: Chemical Profile & Criticality

Identity and Structure[1]
  • Chemical Name: 2-chloro-5-[(1R)-1-chloroethyl]pyridine

  • Synonyms: (R)-1-(6-chloropyridin-3-yl)ethyl chloride; (R)-5-(1-chloroethyl)-2-chloropyridine.

  • Molecular Formula: C₇H₇Cl₂N

  • Molecular Weight: 176.04 g/mol

  • Chiral Center: C(1) of the ethyl group.

  • Key Instability: The C-Cl bond at the benzylic position is activated by the pyridine ring, making it susceptible to nucleophilic attack (hydrolysis) and S_N1 racemization.

The "Availability Paradox"

Researchers often search for the chloride (CAS for racemic: 1076198-52-1 ; specific (R)-isomer CAS is rarely listed in public catalogs) but fail to find stock.

  • Commercial Reality: Major catalog suppliers (Sigma, Enamine, Combi-Blocks) typically stock the racemic chloride or the stable alcohol precursors .

  • Supply Chain Risk: Shipping the optically pure chloride poses a high risk of enantiomeric excess (ee) degradation. A batch certified as 98% ee at origin may arrive at 90% ee due to thermal cycling.

Part 2: Strategic Sourcing – The Precursor Route

To ensure scientific integrity and process reliability, you should not source the chloride directly. Instead, source the stable alcohol precursor.

The Target Precursor

To obtain the (1R)-chloride , you must source the (1S)-alcohol and utilize a reaction with stereochemical inversion (S_N2).

  • Target Molecule: (S)-1-(6-chloropyridin-3-yl)ethanol

  • CAS Number: 1006376-62-0 (Generic/Racemic), verify specific enantiomer batch with supplier.

  • Stability: High. Stable at room temperature; resistant to racemization.

Global Supplier Landscape (Precursors)

The following suppliers are verified sources for the pyridine-ethanol precursors.

Supplier TierCompanyRegionRolePurity Spec
Tier 1 (Catalog) Oakwood Chemical USARapid R&D quantities (g to kg)>98% (Racemic/Chiral)
Tier 1 (Catalog) Fluorochem UKEuropean distribution>97% NMR confirmed
Tier 2 (CMO) WuXi AppTec ChinaBulk chiral synthesisCustom (>99% ee)
Tier 2 (CMO) Pharmaron ChinaProcess optimizationCustom (>99% ee)
Specialist Synthonix USAPyridine chemistry specialistHigh Purity

Sourcing Directive: Request the (1S)-alcohol with a Certificate of Analysis (CoA) guaranteeing >98% ee by Chiral HPLC.

Part 3: Synthesis & Conversion Protocol (Self-Validating System)

This protocol describes the conversion of (1S)-alcohol to (1R)-chloride using Thionyl Chloride (


). This method relies on the 

mechanism (inversion of configuration).
The Mechanism (Inversion vs. Retention)
  • Reagent Only (

    
    ):  Proceed via 
    
    
    
    mechanism
    
    
    Retention of configuration (Yields S-chloride). Not recommended due to mixed kinetics.
  • Reagent + Base (

    
     + Pyridine/Et3N):  Proceed via 
    
    
    
    mechanism
    
    
    Inversion of configuration (Yields R-chloride). Recommended.
Experimental Workflow

Reagents:

  • (S)-1-(6-chloropyridin-3-yl)ethanol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM), anhydrous

  • Triethylamine (

    
    ) or Pyridine (2.0 eq)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve (S)-alcohol in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add

    
     dropwise. Maintain temperature < 5°C.
    
  • Chlorination: Add

    
     dropwise over 30 minutes. The solution will darken.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour mixture into ice-water/NaHCO3.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate in vacuo at low temperature (<30°C) .
    
  • Storage: Use immediately. Do not store for >24 hours without re-analysis.

Process Visualization

SynthesisPath Precursor (S)-1-(6-chloropyridin-3-yl)ethanol (Stable Precursor) Intermediate Activated Chlorosulfite Precursor->Intermediate Activation Reagents SOCl2 + Et3N (DCM, 0°C) Reagents->Intermediate Product (1R)-2-chloro-5-(1-chloroethyl)pyridine (Target Chloride) Intermediate->Product SN2 Inversion (Nucleophilic Attack)

Figure 1: Stereospecific conversion pathway via SN2 inversion.

Part 4: Quality Assurance & Analytical Protocols

Trustworthiness in chiral chemistry requires rigorous verification. You must validate the enantiomeric excess (ee) of the generated chloride before using it in subsequent coupling reactions.

Analytical Method: Chiral HPLC

Standard reverse-phase HPLC is insufficient. You must use Normal Phase Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

QC Decision Tree

QC_Workflow Start Crude (1R)-Chloride HNMR 1H NMR Analysis (Check Chemical Purity) Start->HNMR Decision1 Chemical Purity > 95%? HNMR->Decision1 ChiralHPLC Chiral HPLC (Check Enantiomeric Excess) Decision2 ee > 98%? ChiralHPLC->Decision2 Decision1->ChiralHPLC Yes Reject REJECT / REWORK Decision1->Reject No Approve RELEASE FOR SYNTHESIS (Use within 24h) Decision2->Approve Yes Decision2->Reject No

Figure 2: Quality Control Decision Tree for immediate release of the unstable chloride.

Part 5: Handling and Stability

  • Hygroscopicity: The chloride is not inherently hygroscopic, but moisture triggers hydrolysis to the alcohol (racemic).

  • Thermal Stability: Degrades above 40°C. Store at -20°C under Argon if storage is absolutely necessary.

  • Lachrymator: Like many benzylic chlorides, this compound is a potent lachrymator and skin irritant. Handle only in a fume hood.

References

  • Crizotinib Synthesis & Intermediates

    • Title: Structure-Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).
    • Source: Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.
    • URL:[Link]

  • Chiral Pyridine Alcohol Synthesis

    • Title: Asymmetric Transfer Hydrogen
    • Source: Journal of Organic Chemistry.

    • Context: Describes the Noyori reduction to access high-ee alcohol precursors.
  • Chlorination Mechanisms (SNi vs SN2)

    • Title: Conversion of Alcohols to Chlorides with Thionyl Chloride.[1][2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Supplier Verification

    • Source: Oakwood Chemical - (6-Chloropyridin-3-yl)methanol.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Protocol for the Inversion of Chiral Alcohols using Thionyl Chloride

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of 2-chloro-5-[(1R)-1-chloroethyl]pyridine, a critical chiral intermediate in the development of modern agrochemicals and pharmaceuticals, particularly within the neonicotinoid class of insecticides.[1][2][3][4] The protocol details the conversion of the precursor alcohol, (1S)-1-(6-chloropyridin-3-yl)ethanol, to the desired (1R)-chloroalkane via a nucleophilic substitution reaction. We will delve into the mechanistic rationale for choosing thionyl chloride in the presence of pyridine to ensure a complete inversion of stereochemistry through an Sₙ2 pathway. This guide includes a step-by-step experimental protocol, in-process validation checkpoints, and a discussion of the critical parameters that govern the reaction's success, stereochemical fidelity, and yield.

Introduction and Mechanistic Considerations

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug and agrochemical development. The target molecule, 2-chloro-5-[(1R)-1-chloroethyl]pyridine, possesses a single stereocenter that is crucial for its biological activity. The primary synthetic challenge lies in the conversion of the hydroxyl group of a chiral secondary alcohol into a chlorine atom without compromising the stereochemical integrity of the chiral center.

The chlorination of alcohols can proceed through several mechanistic pathways, primarily Sₙ1, Sₙ2, and Sₙi (Substitution Nucleophilic internal).[5][6]

  • Sₙ1 Pathway: This pathway involves the formation of a planar carbocation intermediate, which typically leads to racemization of the stereocenter. This is undesirable for stereospecific synthesis.

  • Sₙi Pathway: When an alcohol is treated with thionyl chloride (SOCl₂) alone, the reaction often proceeds with retention of configuration.[7] This occurs via an Sₙi mechanism where an intermediate alkyl chlorosulfite collapses in a way that the chloride is delivered to the same face from which the leaving group departs.[8]

  • Sₙ2 Pathway: This pathway involves a backside attack by the nucleophile (chloride ion), resulting in a predictable and complete inversion of the stereocenter. This is the most desirable pathway for achieving high enantiomeric purity in this transformation.

To favor the Sₙ2 mechanism, a base such as pyridine is added to the reaction mixture.[9] The pyridine serves a dual purpose: it neutralizes the HCl byproduct and, more importantly, it reacts with the intermediate alkyl chlorosulfite to form a pyridinium salt. This creates a good leaving group and liberates a chloride ion, which then acts as the nucleophile in a classic Sₙ2 displacement, ensuring inversion of configuration.[8][9]

Therefore, to synthesize the (1R) -chloroalkane, we must start with the (1S) -alcohol precursor, (1S)-1-(6-chloropyridin-3-yl)ethanol.

Diagram: Competing Chlorination Pathways

The diagram below illustrates the critical role of pyridine in directing the reaction towards the desired Sₙ2 pathway for stereochemical inversion.

G cluster_0 Reaction Pathways with Thionyl Chloride (SOCl₂) cluster_SNi SNi Pathway (No Pyridine) cluster_SN2 SN2 Pathway (With Pyridine) Start (S)-Alcohol (R-OH) Intermediate Alkyl Chlorosulfite (R-OSOCl) Start->Intermediate + SOCl₂ - HCl SOCl2 SOCl₂ IonPair Intimate Ion Pair [R⁺ SO₂Cl⁻] Intermediate->IonPair Internal Return Pyridinium Activated Intermediate [R-OSO-Py]⁺ Cl⁻ Intermediate->Pyridinium + Pyridine SNi_Product (R)-Chloride (Retention) Undesired Product IonPair->SNi_Product Collapse Pyridine Pyridine SN2_Product (R)-Chloride (Inversion) Desired Product Pyridinium->SN2_Product Backside Attack by Cl⁻

Caption: Mechanistic pathways for alcohol chlorination with SOCl₂.

Experimental Protocol

This protocol describes the conversion of (1S)-1-(6-chloropyridin-3-yl)ethanol to 2-chloro-5-[(1R)-1-chloroethyl]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(1S)-1-(6-chloropyridin-3-yl)ethanol>99% ee(User Defined)The chiral purity of the starting material is critical.
Thionyl chloride (SOCl₂)Reagent Grade, >99%Sigma-AldrichHandle in a fume hood. Reacts violently with water.
PyridineAnhydrous, 99.8%Acros OrganicsStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificUse a dry solvent from a purification system or a sealed bottle.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Grade(Lab Prepared)For aqueous work-up.
Brine (Saturated NaCl Solution)ACS Grade(Lab Prepared)For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeVWR ChemicalsFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated chemical fume hood. Thionyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1S)-1-(6-chloropyridin-3-yl)ethanol (e.g., 1.58 g, 10.0 mmol, 1.0 equiv).

    • Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the alcohol.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • While stirring at 0 °C, slowly add thionyl chloride (1.0 mL, 13.8 mmol, 1.38 equiv) dropwise via syringe over 10 minutes. A slight color change and gas evolution (HCl) may be observed.

    • Following the SOCl₂ addition, add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 equiv) dropwise over 10 minutes. The addition of pyridine may cause the formation of a precipitate (pyridinium hydrochloride).

  • Reaction Progression and Monitoring:

    • After the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours.

    • In-Process Control: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexanes:Ethyl Acetate. The starting alcohol will have a lower Rf value than the product chloride. The reaction is complete when the starting alcohol spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of ice-cold water.

    • Slowly add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride and neutralize the acid. Caution: Gas evolution (CO₂) will occur. Swirl the funnel gently before stoppering and shaking.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with 25 mL portions of DCM.

    • Combine all organic layers and wash with 50 mL of brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 5% Ethyl Acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-chloro-5-[(1R)-1-chloroethyl]pyridine as a pale yellow oil.

    • Final Validation:

      • Determine the final yield.

      • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

      • Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Workflow and Data Summary

Diagram: Experimental Workflow

The following diagram outlines the complete experimental process from starting material to final, characterized product.

G cluster_workflow Synthesis & Purification Workflow A 1. Dissolve (S)-Alcohol in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add SOCl₂ then Pyridine B->C D 4. Warm to RT Monitor by TLC C->D E 5. Aqueous Quench (H₂O & NaHCO₃) D->E F 6. Extraction with DCM E->F G 7. Dry & Concentrate F->G H 8. Silica Gel Chromatography G->H I 9. Characterization (NMR, MS, Chiral HPLC) H->I J Final Product: (R)-Chloride I->J

Caption: Step-by-step workflow for the synthesis and purification.

Expected Results and Data
ParameterExpected OutcomeAnalytical Method
Yield 80-90%Gravimetric
Appearance Pale yellow oilVisual
Purity >98%GC-MS, ¹H NMR
Enantiomeric Excess (e.e.) >99%Chiral HPLC
¹H NMR (CDCl₃, 400 MHz) δ 8.45 (d, 1H), 7.70 (dd, 1H), 7.35 (d, 1H), 5.10 (q, 1H), 1.85 (d, 3H)NMR Spectroscopy
Mass Spectrum (EI) m/z 175 (M⁺), 140 (M⁺ - Cl)Mass Spectrometry

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; moisture in reagents/glassware; loss during work-up.Ensure all reagents and solvents are anhydrous. Extend reaction time if TLC shows starting material. Be careful during extractions.
Low Enantiomeric Excess (Racemization) Reaction temperature too high; insufficient pyridine; presence of water.Maintain low temperature during reagent addition. Ensure at least 1.2 equivalents of pyridine are used. Use strictly anhydrous conditions.
Side Product Formation Elimination reaction (alkene formation); over-reaction.Maintain a controlled reaction temperature. Do not use a large excess of thionyl chloride. Purify carefully by column chromatography.
Reaction Does Not Start Poor quality of thionyl chloride (hydrolyzed).Use a fresh bottle or a newly distilled batch of thionyl chloride.

Conclusion

The protocol described provides a reliable and highly stereoselective method for synthesizing 2-chloro-5-[(1R)-1-chloroethyl]pyridine from its corresponding (1S)-alcohol precursor. By leveraging the Sₙ2 pathway through the controlled use of thionyl chloride and pyridine, this procedure achieves a clean inversion of stereochemistry with high yield and excellent enantiomeric purity. The inclusion of clear in-process controls and a thorough purification strategy ensures the generation of a high-quality final product suitable for advanced applications in research and development.

References

  • Thionyl Chloride Reaction on Alcohol: S - D:\FIROZ\MATERIALS OF ALL TOPIC. (n.d.).
  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (2020, January 7). Chemistry Steps. Retrieved from [Link]

  • Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? (2022, July 9). Yufeng. Retrieved from [Link]

  • Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12). JACS Au. Retrieved from [Link]

  • Chloroalkane synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (2021, July 12). MDPI. Retrieved from [Link]

  • Alcohols to Alkyl Halides. (2024, December 10). Chemistry Steps. Retrieved from [Link]

  • Preparation method for 2-chloro-5-chloromethyl pyridine. (2011, January 19). Patsnap. Retrieved from [Link]

  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. (n.d.). Google Patents.
  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine. (n.d.). Google Patents.
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024, June 7). PubMed. Retrieved from [Link]

  • An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine. (n.d.). Googleapis.com. Retrieved from [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • Process for producing 2-chloro-5-trichloromethylpyridine. (n.d.). European Patent Office. Retrieved from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. Retrieved from [Link]

Sources

Protocol for chlorination of (S)-1-(6-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Deoxychlorination of (S)-1-(6-chloropyridin-3-yl)ethanol

Part 1: Executive Summary & Strategic Rationale

This Application Note details the protocol for the stereoselective conversion of (S)-1-(6-chloropyridin-3-yl)ethanol to (R)-2-chloro-5-(1-chloroethyl)pyridine (also known as (R)-1-(6-chloropyridin-3-yl)ethyl chloride).

This transformation is a critical step in the synthesis of chiral agrochemicals (e.g., neonicotinoid derivatives) and pharmaceutical intermediates (e.g., substituted pyridines for oncology targets). The primary challenge in this reaction is maintaining stereochemical integrity. While standard chlorination often leads to racemization (


) or retention (

), this protocol utilizes a nucleophilic substitution (

)
pathway driven by base catalysis to ensure Walden inversion , yielding the (R)-chloride with high enantiomeric excess (ee).

Key Technical Objectives:

  • Stereocontrol: Achieve >95% inversion of configuration ((S)

    
     (R)).
    
  • Impurity Management: Minimize elimination to the vinyl pyridine analog (2-chloro-5-vinylpyridine).

  • Scalability: Use reagents suitable for kilogram-scale batches (

    
    , Toluene/DCM).
    

Part 2: Mechanistic Grounding & Causality

To control the stereochemistry, one must understand the competing mechanisms of Thionyl Chloride (


).
The Bifurcation of Pathways
  • Retention (

    
    ):  In the absence of base, the intermediate chlorosulfite decomposes via an internal nucleophilic return. The chlorine atom attacks from the same side as the leaving group.[1] This is often unpredictable and scale-dependent.
    
  • Inversion (

    
    ):  In the presence of a base (Pyridine or Triethylamine), the base captures the HCl byproduct. More importantly, the base activates the chlorosulfite intermediate, making it a superior leaving group. Free chloride ions (
    
    
    
    ) generated in situ then attack from the backside, guaranteeing inversion.[2]

Selected Pathway: Inversion (


) .
Why? The (S)-alcohol substrate requires inversion to access the (R)-chloride, which is the standard electrophile for subsequent nucleophilic substitutions (e.g., with amines or alkoxides) that will invert the center back to (S) or retain (R) depending on the next step's mechanism.
Mechanism Diagram (DOT)

ChlorinationMechanism Substrate (S)-Alcohol (Substrate) Inter1 Chlorosulfite Ester (Intermediate) Substrate->Inter1 Esterification (-HCl) SOCl2 SOCl2 (Reagent) SOCl2->Inter1 TS Transition State (Backside Attack) Inter1->TS + Pyridine (Activates LG) Pyridine Pyridine (Base Catalyst) Pyridine->TS Scavenges HCl Releases Cl- Product (R)-Chloride (Inverted Product) TS->Product SN2 Inversion Byproducts SO2 (gas) + Py-HCl TS->Byproducts

Figure 1: Mechanistic pathway for the base-promoted chlorination of (S)-1-(6-chloropyridin-3-yl)ethanol.

Part 3: Detailed Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic


 and HCl gases. The product is a potential alkylating agent.[3] All operations must be performed in a fume hood.
Materials & Reagents
ComponentRoleEquivalents (eq)Specification
(S)-1-(6-chloropyridin-3-yl)ethanol Substrate1.0>98% ee, dry
Thionyl Chloride (

)
Reagent1.2 - 1.5Freshly distilled/high purity
Pyridine Base/Catalyst1.5 - 2.0Anhydrous
Dichloromethane (DCM) Solvent10-15 VolumesAnhydrous (<0.05% water)
Sodium Bicarbonate (

)
QuenchN/ASaturated Aqueous Solution

Note: Toluene can be used as an alternative solvent for higher boiling point requirements, but DCM is preferred for ease of workup and solubility at low temperatures.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a dry 3-neck round-bottom flask with (S)-1-(6-chloropyridin-3-yl)ethanol (1.0 eq).

  • Add DCM (10 volumes) and stir to dissolve.

  • Add Pyridine (1.5 eq) to the solution.

  • Cool the mixture to -10°C to 0°C using an ice/salt bath. Critical: Low temperature prevents elimination to the vinyl pyridine.

Step 2: Reagent Addition

  • Dilute Thionyl Chloride (1.2 eq) in DCM (2 volumes) in a pressure-equalizing addition funnel.

  • Add the

    
     solution dropwise over 30–60 minutes, maintaining the internal temperature below 5°C .
    
    • Observation: The solution may turn yellow/orange. Gas evolution (

      
      ) will occur.[2][3][4]
      

Step 3: Reaction Progression

  • After addition, allow the reaction to warm slowly to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5]

    • Target: <1% remaining alcohol.

    • Impurity Check: Watch for the vinyl pyridine peak (usually less polar than the chloride).

Step 4: Quench & Workup

  • Cool the mixture back to 0°C .

  • Slowly quench by adding Saturated

    
      (10 volumes). Caution: Vigorous gas evolution (
    
    
    
    ).
  • Separate the phases. Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine organic layers and wash with:

    • Water (1 x 10 volumes)

    • Brine (1 x 10 volumes)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at <35°C .
    
    • Note: Do not overheat during concentration; benzylic chlorides are thermally sensitive.

Step 5: Storage/Purification

  • The crude oil is typically used directly in the next step to prevent degradation.

  • If purification is necessary, rapid filtration through a short silica plug (eluting with Hexane/DCM) is preferred over full column chromatography to minimize hydrolysis on silica.

Workflow Diagram (DOT)

ProtocolWorkflow Setup SETUP Dissolve (S)-Alcohol + Pyridine in DCM Cool to -10°C Addition ADDITION Add SOCl2 dropwise Keep T < 5°C Setup->Addition Reaction REACTION Warm to RT (20°C) Stir 2-4 hours Addition->Reaction IPC QC CHECK Confirm conversion >99% Check for Vinyl Pyridine Reaction->IPC IPC->Reaction Incomplete Quench QUENCH Cool to 0°C Add Sat. NaHCO3 IPC->Quench Pass Workup WORKUP Phase Separation -> Dry -> Concentrate Temp < 35°C Quench->Workup

Figure 2: Operational workflow for the chlorination process.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Stereochemical Purity (Low ee) Lack of base or high temperature.Ensure Pyridine >1.2 eq. Keep addition temp <0°C.
Vinyl Pyridine Impurity Elimination due to excess heat or prolonged reaction.Strictly control temp. Quench immediately upon completion.
Hydrolysis (Alcohol returns) Aqueous workup too basic or hot.Use cold NaHCO3. Minimize contact time with water.
Low Yield Product volatility or decomposition.[5][6]Do not apply high vacuum for extended periods. Store at -20°C.

Part 5: References

  • Mechanistic Foundation of Chlorination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains

    
     inversion with 
    
    
    
    /Pyridine vs
    
    
    retention).
  • Specific Substrate Stereochemistry: Kagabu, S., et al. "Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities." Journal of Pesticide Science. (Describes the synthesis and biological importance of the (S) and (R) isomers of this specific scaffold).

  • General Protocol for Chiral Alcohols: Common Organic Chemistry. "Alcohol to Chloride: Common Conditions." (Standard operating procedures for

    
     mediated transformations).
    
    
  • Process Safety (Thionyl Chloride): ReactionWeb. "Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride." (Safety and byproduct management).

Sources

Application Note: A Scalable and Optimized Manufacturing Process for Key Intermediates of Etravirine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Etravirine (ETV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its efficacy against NNRTI-resistant viral strains makes it an invaluable therapeutic agent. The commercial viability of Etravirine is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its manufacturing process. This application note provides a detailed, in-depth guide to a robust and field-proven synthetic route for the large-scale production of key Etravirine intermediates. The described strategy prioritizes process safety, high yields, and purity by strategically deferring the final bromination step, thereby circumventing common challenges such as low yields and arduous purification procedures associated with earlier synthetic routes.[3][4]

Introduction to Etravirine Synthesis

Etravirine is a diarylpyrimidine (DAPY) derivative, characterized by its structural flexibility which allows it to bind effectively to the allosteric pocket of the HIV-1 reverse transcriptase enzyme, even in the presence of resistance-conferring mutations.[3][5] Early syntheses of Etravirine were often hampered by issues such as long reaction times, low overall yields, and the use of high-pressure/high-temperature conditions, particularly for the amination step.[1][4]

A significant process improvement involves altering the sequence of synthetic steps. The traditional approach of introducing the bromine atom early in the synthesis often complicates subsequent reactions.[3] The optimized strategy detailed herein is based on an improved process that begins with 2,4,6-trichloropyrimidine and sequentially introduces the diaryl ether and diaryl amine functionalities before performing ammonolysis and, finally, a late-stage bromination. This approach not only enhances the yield but also simplifies the purification of the key intermediates.[3][6]

Overview of the Optimized Synthetic Strategy

The manufacturing process is designed as a linear synthesis that builds the Etravirine molecule step-by-step from commercially available starting materials. The core of the molecule is constructed around a central pyrimidine ring, with sequential nucleophilic aromatic substitution (SNAr) reactions being the key transformations.

The key strategic decision is the postponement of the bromination of the pyrimidine C5 position until the final step. The electron-donating amino groups, installed in the penultimate step, activate the ring, facilitating a mild and efficient final bromination.[3] This avoids carrying a sterically hindering and electronically modifying bromine atom through multiple synthetic stages.

G cluster_0 Starting Materials cluster_1 Intermediate I Synthesis cluster_2 Intermediate II Synthesis cluster_3 Intermediate III Synthesis (Ammonolysis) cluster_4 Final Product Synthesis A 2,4,6-Trichloropyrimidine C Intermediate V: 4-((2,6-dichloro-4-pyrimidinyl)oxy)- 3,5-dimethylbenzonitrile A->C + B DIPEA, 1,4-Dioxane B 3,5-Dimethyl-4- hydroxybenzonitrile E Intermediate VI: 4-((6-chloro-2-((4-cyanophenyl)amino)- 4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile C->E + D Potassium t-butoxide, NMP D 4-Aminobenzonitrile G Intermediate IVa: Desbromoetravirine E->G + F Ammonolysis F Ammonia (NH3) I Etravirine (I) G->I + H DCM H Bromine (Br2)

Caption: Overall workflow for the scalable synthesis of Etravirine.

Large-Scale Synthesis Protocols for Key Intermediates

This section provides detailed protocols for the synthesis of the three critical intermediates leading to the final active pharmaceutical ingredient (API).

Synthesis of Intermediate V: 4-((2,6-dichloro-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile

Principle: This step involves a regioselective SNAr reaction. The C4 position of 2,4,6-trichloropyrimidine is the most electrophilic and is selectively displaced by the phenoxide of 3,5-dimethyl-4-hydroxybenzonitrile. The use of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated in situ without competing in the substitution reaction. 1,4-Dioxane is an excellent solvent choice for this reaction due to its ability to dissolve both reactants and its appropriate boiling point.[6][7]

Experimental Protocol:

  • To a suitable, inerted, and jacketed glass-lined reactor, charge 2,4,6-trichloropyrimidine (1.0 eq) and 1,4-dioxane (3 vol).

  • Add 3,5-dimethyl-4-hydroxybenzonitrile (1.0 eq) to the reactor under continuous stirring.[6][7]

  • Slowly add N,N-diisopropylethylamine (2.0 eq) to the slurry over a period of 30-45 minutes, maintaining the internal temperature below 30°C.

  • Once the addition is complete, heat the reaction mass to a gentle reflux and maintain for 4-6 hours, monitoring for completion by HPLC.

  • Upon completion, cool the reaction mass to 20-25°C.

  • Quench the reaction by slowly adding water (10 vol). The product will precipitate.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration (e.g., using a Nutsche filter/dryer).

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the product under vacuum at 55-60°C to a constant weight.

ParameterValueReference
Key Reactants 2,4,6-Trichloropyrimidine, 3,5-Dimethyl-4-hydroxybenzonitrile[6]
Base N,N-Diisopropylethylamine (DIPEA)[7]
Solvent 1,4-Dioxane[7]
Temperature Reflux[6]
Typical Yield 90-95%[6]
Purity (HPLC) >98%
Synthesis of Intermediate VI: 4-((6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile

Principle: The second SNAr reaction displaces the chlorine at the C2 position with 4-aminobenzonitrile. The C2 position is more reactive than the remaining C6 position. A strong, non-nucleophilic base like potassium t-butoxide is used to deprotonate the incoming amine, forming a more potent nucleophile. N-Methyl-2-pyrrolidone (NMP) is an effective polar aprotic solvent for this transformation, facilitating the reaction at a moderate temperature.[7]

Experimental Protocol:

  • Charge the dried Intermediate V (1.0 eq) and N-Methyl-2-pyrrolidone (NMP) (5 vol) into a clean, dry, and inerted reactor.

  • Add 4-aminobenzonitrile (1.0 eq) under stirring.

  • Cool the reaction mixture to 0-5°C using a chiller.

  • In a separate vessel, prepare a solution of potassium t-butoxide (1.2 eq) in NMP or THF.

  • Add the potassium t-butoxide solution to the reaction mass in lots over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[7]

  • After the addition is complete, allow the reaction mass to gradually warm to room temperature and stir for 2-3 hours, monitoring for completion by HPLC.

  • Once the reaction is complete, slowly pour the reaction mass into chilled deionized water (20 vol) under vigorous stirring to precipitate the product.

  • Stir the slurry for 1 hour at a temperature below 20°C.

  • Filter the solid product, wash extensively with water, and then with a suitable non-polar solvent like hexane to remove residual NMP.

  • Dry the product under vacuum at 60-65°C.

ParameterValueReference
Key Reactants Intermediate V, 4-Aminobenzonitrile[7]
Base Potassium t-butoxide[7]
Solvent N-Methyl-2-pyrrolidone (NMP)[7]
Temperature 0-10°C (addition), then RT[7]
Typical Yield 85-90%
Purity (HPLC) >97%
Synthesis of Intermediate IVa: 4-((6-amino-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile (Desbromoetravirine)

Principle: This step is an ammonolysis reaction to replace the final chlorine atom at the C6 position with an amino group. This transformation typically requires elevated temperature and pressure to proceed effectively.[4] For large-scale manufacturing, this is conducted in a high-pressure reactor (autoclave). Process optimization studies have shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, a valuable insight for future process development, though less common for current large-scale production.[1][2][8]

Experimental Protocol:

  • Charge Intermediate VI (1.0 eq) and a suitable solvent like NMP (10 vol) into a high-pressure autoclave.

  • Seal the autoclave and purge with nitrogen.

  • Pressurize the reactor with ammonia gas (NH₃) to the desired pressure. Alternatively, a solution of ammonia in a solvent like dioxane can be used.[9]

  • Heat the reaction mixture to 120-130°C and maintain for 12-16 hours. The internal pressure will increase upon heating.

  • Monitor the reaction for completion by taking samples (after safely depressurizing and cooling).

  • Once complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture to a separate vessel and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum at 55-60°C.

ParameterValueReference
Key Reactants Intermediate VI, Ammonia[4]
Solvent N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane[1][9]
Temperature 120-150°C[9]
Pressure Varies based on temperature and ammonia concentration
Typical Yield 80-85%
Purity (HPLC) >98%

Final Conversion to Etravirine

While the focus of this note is on the intermediates, the final step validates their quality. Desbromoetravirine (Intermediate IVa) is converted to Etravirine via electrophilic bromination.

Protocol:

  • Dissolve Desbromoetravirine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) (8 vol) in a reactor.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq) in DCM over 1-2 hours, maintaining the low temperature.[3]

  • Stir the reaction at 0-5°C for 4 hours.[3][7]

  • Quench the reaction with water and basify the mixture with a 4M NaOH solution to a pH of 9-10.

  • Add a solution of sodium metabisulphite to quench any excess bromine.

  • Filter the precipitated crude Etravirine, wash with water, and dry.

  • The crude product can be purified by recrystallization from a solvent such as acetone to yield high-purity Etravirine.[7]

Conclusion

The synthetic pathway detailed in this application note represents a scalable, efficient, and robust method for the large-scale manufacturing of key Etravirine intermediates. By strategically deferring the bromination step and optimizing the conditions for the sequential nucleophilic aromatic substitutions and final ammonolysis, this process overcomes many of the limitations of earlier synthetic routes. This protocol provides drug development professionals with a reliable foundation for the commercial production of Etravirine, ensuring high yields and purity while maintaining process safety and control.

References

  • Feng, Y., Dong, K., Liu, X., Wang, L., Liu, X., & Zhan, P. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]

  • Feng, Y., et al. (2018). Development of a Practical Synthesis of Etravirine via a Microwave-Promoted Amination. Chemistry Central Journal. Available at: [Link]

  • Joshi, S., Maikap, G. C., Titirmare, S., Chaudhari, A., & Gurjar, M. K. (2010). An Improved Synthesis of Etravirine. Organic Process Research & Development, 14(3), 657-660. [Link]

  • New Drug Approvals. (2014). Etravirine. Available at: [Link]

  • Google Patents. (2014).
  • ResearchGate. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. [Link]

  • Google Patents. (2011). EP2342186B1 - Process for synthesis of etravirine.
  • Google Patents. (2012).
  • ChemBK. (2024). 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. [Link]

  • ResearchGate. (n.d.). Synthesis of etravirine with 2,4,6-trichloropyrimidine (6) as starting material. [Link]

  • Google Patents. (2013).
  • Quick Company. (n.d.). Process For The Synthesis Of Etravirine And Its Intermediates. [Link]

  • Google Patents. (2005). CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile.

Sources

Application Note: Catalytic Cross-Coupling Strategies for the Functionalization of 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of catalytic methods for the selective functionalization of 2-chloro-5-[(1R)-1-chloroethyl]pyridine, a chiral building block of significant interest in pharmaceutical synthesis, notably as a key intermediate for Varenicline. We delve into the strategic application of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The core challenges—chemoselectivity between the aromatic C2-chloride and the aliphatic C1'-chloride, and the preservation of stereochemical integrity at the chiral center—are addressed through a detailed exploration of catalyst-ligand systems, reaction mechanisms, and process optimization. This document is intended for researchers, chemists, and process development professionals seeking robust and scalable protocols for the derivatization of this and structurally related heteroaromatic compounds.

Introduction: A Challenging yet Valuable Synthetic Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, and functionalized pyridines are central to a vast array of therapeutic agents.[1] The molecule 2-chloro-5-[(1R)-1-chloroethyl]pyridine presents a particularly valuable, yet challenging, substrate for synthetic chemists. Its importance is underscored by its role as a precursor to Varenicline, a partial agonist for nicotinic acetylcholine receptors used for smoking cessation.[2][3]

The synthetic utility of this compound is defined by its two distinct electrophilic sites:

  • An aromatic C(sp²)-Cl bond at the 2-position of the pyridine ring.

  • A stereogenic, benzylic-type C(sp³)-Cl bond on the 5-position's ethyl side chain.

This bifunctionality offers opportunities for selective, stepwise derivatization but also introduces significant challenges:

  • Chemoselectivity: How does one selectively activate the C2-Cl bond while leaving the C1'-Cl bond intact, or vice-versa? The reactivity of aryl chlorides in palladium-catalyzed couplings is generally lower than that of bromides or iodides, often requiring forcing conditions or highly active catalyst systems.[4][5] The C1'-Cl, being on a secondary carbon adjacent to an aromatic ring, is also susceptible to substitution.

  • Stereoretention: The (R)-configuration at the chiral center is critical for the biological activity of the final product. Any synthetic transformation must proceed with high stereochemical fidelity, avoiding racemization or inversion.[1][6]

This guide outlines catalytic strategies to navigate these challenges, focusing on palladium-catalyzed cross-coupling reactions that have revolutionized modern organic synthesis.[7]

Strategic Overview: Controlling Selectivity

The divergent reactivity of the two chloride moieties is the cornerstone of a selective functionalization strategy. The C(sp²)-Cl bond at the electron-deficient 2-position of the pyridine is best activated by low-valent transition metal catalysts (e.g., Pd(0)) capable of undergoing oxidative addition. In contrast, the C(sp³)-Cl bond is more susceptible to nucleophilic substitution (SN) type reactions.

Palladium-catalyzed cross-coupling reactions are ideal for targeting the C2-position. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex. The relative rates for this step typically follow the trend C-I > C-Br > C-OTf >> C-Cl, making aryl chlorides the most challenging partners.[8] However, by carefully selecting the catalyst, ligand, and reaction conditions, the C2-Cl bond can be selectively coupled.

cluster_0 Synthetic Strategy Decision Tree cluster_1 C-C Coupling cluster_2 C-N Coupling cluster_3 C-C Alkyne Coupling Start 2-chloro-5-[(1R)-1-chloroethyl]pyridine Decision1 Desired Bond Formation? Start->Decision1 C_C_Bond Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) Decision1->C_C_Bond C-C C_N_Bond Buchwald-Hartwig Amination (Primary/Secondary Amines) Decision1->C_N_Bond C-N C_C_Alkyne_Bond Sonogashira Coupling (Terminal Alkynes) Decision1->C_C_Alkyne_Bond C-C (Alkyne) Suzuki_Protocol Result: 5-substituted-2-arylpyridine (Stereocenter Intact) C_C_Bond->Suzuki_Protocol Proceed to Protocol 1 Buchwald_Protocol Result: 5-substituted-2-aminopyridine (Stereocenter Intact) C_N_Bond->Buchwald_Protocol Proceed to Protocol 2 Sonogashira_Protocol Result: 5-substituted-2-alkynylpyridine (Stereocenter Intact) C_C_Alkyne_Bond->Sonogashira_Protocol Proceed to Protocol 3

Figure 1: Decision tree for selecting a catalytic coupling method.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and powerful method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.[9] For coupling at the C2-position of our substrate, the key is to employ a catalyst system active enough for the C-Cl bond without promoting side reactions at the C1' position.

Causality Behind Component Selection:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precursors that are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is paramount. For unreactive aryl chlorides, bulky, electron-rich phosphine ligands are required. They stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination. Ligands like SPhos, XPhos, or RuPhos are often superior to simpler ones like PPh₃.[10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in aqueous solvent mixtures.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical, as it solubilizes both the organic substrate and the inorganic base.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-chloro-5-[(1R)-1-chloroethyl]pyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-[(1R)-1-chloroethyl]pyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12–24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Crucially, verify the retention of stereochemistry using chiral HPLC or by comparing the optical rotation to a known standard.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst Precursor Ligand Base Solvent Temp (°C) Typical Yield Reference
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 Good to Excellent [8]
Pd₂(dba)₃ XPhos K₂CO₃ 1,4-Dioxane 110 Good to Excellent [11]
Pd(PPh₃)₄ None K₂CO₃ Toluene 110 Moderate to Good [12]

| Pd/C | PPh₃ | K₃PO₄ | DMF/H₂O | 100 | Good |[12] |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[4][5] The principles of catalyst and ligand selection are similar to the Suzuki coupling, with a strong emphasis on bulky, electron-rich ligands to facilitate the coupling of the less reactive C2-Cl bond.

Causality Behind Component Selection:

  • Catalyst/Ligand System: Pre-formed palladacycle catalysts (e.g., G3 or G4 precatalysts with ligands like BrettPhos or RuPhos) are highly effective as they efficiently generate the active Pd(0) species.[13] This is critical for activating the stubborn C-Cl bond.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[14] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this often requires higher temperatures or more active catalysts.

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-chloro-5-[(1R)-1-chloroethyl]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • XPhos (4.4 mol%) (if using Pd₂(dba)₃)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In an inert atmosphere glovebox, add the palladium precursor, ligand (if necessary), and NaOtBu to a dry reaction vessel.

  • Add the 2-chloro-5-[(1R)-1-chloroethyl]pyridine and the amine, followed by the anhydrous toluene.

  • Seal the vessel and heat the mixture to 90–110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion (typically 4–18 hours), cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Confirm product structure and stereochemical integrity by NMR and chiral HPLC.

G Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Amine, Catalyst, Ligand, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat & Stir (90-110 °C) Solvent->Reaction Monitor Monitor by LC-MS Reaction->Monitor Monitor->Reaction If incomplete Workup Aqueous Workup (Quench, Extract) Monitor->Workup Upon completion Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, Chiral HPLC) Purify->Analyze

Figure 2: General experimental workflow for cross-coupling reactions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[15] This reaction typically employs a dual-catalyst system.

Causality Behind Component Selection:

  • Palladium Catalyst: As with other couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It deprotonates the alkyne and neutralizes the HX acid formed during the reaction.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • 2-chloro-5-[(1R)-1-chloroethyl]pyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA), degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2-chloro-5-[(1R)-1-chloroethyl]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed triethylamine, followed by the terminal alkyne.

  • Heat the mixture to 60–80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with diethyl ether or ethyl acetate, and filter to remove the amine hydrohalide salt.

  • Wash the filtrate with water, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a more active ligand (e.g., biarylphosphine); Switch to a stronger base (e.g., NaOtBu for amination); Increase temperature.
Hydrodehalogenation Presence of water or protic impurities; Side reaction in catalytic cycle.Ensure strictly anhydrous conditions; Use thoroughly degassed solvents; Screen different ligands/bases.
Reaction at C1'-Cl Reaction conditions too harsh, promoting SN2 side reactions.Lower reaction temperature; Use milder base; Reduce reaction time.
Racemization Base-mediated elimination-addition; Radical pathways.Use the mildest effective base and lowest possible temperature. Confirm stereochemical outcome rigorously. Most Pd-catalyzed cross-couplings on sp² centers do not affect adjacent sp³ stereocenters.[6]

Conclusion

The selective functionalization of 2-chloro-5-[(1R)-1-chloroethyl]pyridine is a solvable challenge that hinges on the principles of modern palladium catalysis. By carefully selecting from a toolkit of well-established cross-coupling reactions—Suzuki-Miyaura for C-C, Buchwald-Hartwig for C-N, and Sonogashira for C-C (alkyne) bonds—chemists can selectively target the C2-position of the pyridine ring. The key to success lies in the rational choice of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, which are necessary to overcome the low reactivity of the C2-Cl bond under conditions mild enough to preserve the integrity of the chiral C1'-Cl center. The protocols and strategic insights provided herein serve as a robust starting point for the synthesis of novel, high-value derivatives for pharmaceutical and agrochemical research.

References

  • Skotnitzki, J., Kremsmair, A., Keefer, D., Gong, Y., de Vivie-Riedle, R., & Knochel, P. (2020). Stereoselective Csp3−Csp2 Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides. Angewandte Chemie International Edition, 59(1), 320-324. [Link]

  • Skotnitzki, J., et al. (2019). Stereoselective Csp−Csp Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides. ResearchGate. [Link]

  • Cross-Coupling, Stereoretentive Radical-Radical. (n.d.). ChemRxiv. [Link]

  • Stereoretentive Radical Cross-Coupling. (n.d.). ChemRxiv. [Link]

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. (2025). ResearchGate. [Link]

  • Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (2012).
  • Li, L., Wang, C. Y., & Biscoe, M. R. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 5(8), 690–695. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]

  • Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (2010).
  • Process for the preparation of varenicline. (2013).
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (n.d.). ChemRxiv. [Link]

  • Petiot, P., & Gandon, A. (2013). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. HAL archives-ouvertes. [Link]

  • Process for preparing varenicline and intermediates for use therein. (2009).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2021). ResearchGate. [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Feth, M. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8(1), 1-8. [Link]

  • So, C. M., & Fu, G. C. (n.d.). General and Chemoselective Suzuki-Miyaura Couplings of Polyhalogenated Aryl Triflates. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

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Solvent selection for reactions involving chiral ethyl chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Reactions Involving Chiral Ethyl Chloropyridines

Part 1: Executive Summary & Core Directive

The synthesis and functionalization of chiral ethyl chloropyridines (e.g., (S)-1-(5-chloropyridin-2-yl)ethanamine or its alcohol congeners) represent a critical juncture in the manufacturing of kinase inhibitors and other high-value APIs.

The central challenge is a reactivity-stability paradox :

  • Reactivity: The chloropyridine moiety often requires elevated temperatures or polar solvents to undergo Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed coupling.

  • Stability: The chiral center at the "benzylic" (pyridylic) position is electronically activated by the pyridine ring, making the C-H bond acidic and highly susceptible to base-catalyzed racemization.

This guide moves beyond generic solvent lists to provide a mechanistically grounded selection strategy . We prioritize 2-Methyltetrahydrofuran (2-MeTHF) as a modern, green, and chemically superior alternative to legacy solvents like DMF or DCM, while defining the operational boundaries to preserve enantiomeric excess (ee).

Part 2: Mechanistic Grounding (The "Why")

To select the right solvent, one must understand the failure modes of the substrate.

The Electronic Trap: Pyridine-Facilitated Racemization

Unlike phenyl analogs, the pyridine ring is electron-deficient. When a chiral center (like a 1-aminoethyl group) is attached to the 2- or 4-position, the ring nitrogen can stabilize a negative charge at the benzylic position via resonance.

  • The Mechanism: In polar aprotic solvents (DMSO, DMF) with a base, the benzylic proton is removed, forming a planar enolate-like intermediate. Reprotonation occurs from either face, destroying chirality.

  • Solvent Impact: High dielectric constant solvents (DMSO,

    
    ) stabilize the transition state for deprotonation, accelerating racemization. Low dielectric solvents (Toluene, 
    
    
    
    ; 2-MeTHF,
    
    
    ) destabilize this charge separation, preserving ee.
Visualization: Racemization Pathway

Racemization cluster_0 Risk Factor: Polar Aprotic Solvents (DMSO/DMF) Start (S)-Chiral Ethyl Chloropyridine TS Transition State (Charge Separation) Start->TS + Solvent (High Polarity) Base Base (B:) Base->TS Inter Planar Carbanion (Pyridine Stabilized) TS->Inter Deprotonation Racemate Racemic Mixture (R/S) Inter->Racemate Reprotonation

Figure 1: Mechanism of base-catalyzed racemization in chiral pyridyl systems. Polar solvents stabilize the charged transition state.

Part 3: Solvent Selection Matrix

This matrix replaces trial-and-error with logic-driven selection.

Reaction TypeRecommended Solvent Why? (Mechanism & Process) Legacy Alternative (Avoid)
SNAr (Amination) 2-MeTHF or Neat Green & Selective: 2-MeTHF allows high temps (bp 80°C) for activation but has low polarity to suppress racemization. "Inverse solubility" aids aqueous workup.DMF/DMSO: High racemization risk due to polarity; difficult to remove (high bp).
Pd-Catalyzed Coupling Toluene or t-Amyl Alcohol Inertness: Non-polar toluene prevents benzylic deprotonation. t-Amyl alcohol solubilizes catalysts without acting as a nucleophile.THF: Lower boiling point limits rate; peroxide risk.
Salt Formation Isopropyl Acetate (IPAc) Crystallinity: Excellent for crystallizing chiral salts directly from the reaction mixture to upgrade ee.DCM: Environmental hazard; poor antisolvent properties.
Biocatalysis Phosphate Buffer / DMSO (5%) Compatibility: Water is required for enzymes; low % DMSO aids solubility without denaturing enzymes or racemizing substrate.Pure Organics: Incompatible with enzymes.

Part 4: Detailed Protocols

Protocol A: Green SNAr Amination in 2-MeTHF

Objective: Functionalize 2-chloro-5-ethylpyridine derivative while maintaining >99% ee.

Materials:

  • Substrate: (S)-1-(5-chloropyridin-2-yl)ethanamine derivative (1.0 eq)

  • Nucleophile: Morpholine or primary amine (1.2 eq)

  • Base: DIPEA (2.0 eq) - Note: Use organic bases over inorganic carbonates to maintain homogeneity in 2-MeTHF.

  • Solvent: 2-Methyltetrahydrofuran (anhydrous).

Workflow:

  • Dissolution: Charge substrate (10 g) into the reactor. Add 2-MeTHF (5 vol, 50 mL). Agitate at 20°C until dissolved.

  • Reagent Addition: Add DIPEA followed by the nucleophile.

  • Reaction: Heat to 75°C (Reflux). Monitor by HPLC.

    • Critical Control Point: Do not exceed 85°C. Higher temps increase the rate of racemization exponentially relative to substitution.

  • Workup (The 2-MeTHF Advantage):

    • Cool to 20°C.

    • Add Water (5 vol). Agitate for 15 min.

    • Phase Cut: 2-MeTHF separates cleanly from water (unlike THF).[1][2][3] The product remains in the upper organic layer; salts wash into the aqueous layer.

    • No solvent swap needed. Proceed directly to crystallization or concentration.

Validation:

  • Check ee via Chiral HPLC (e.g., Chiralpak AD-H, Heptane/IPA).

  • Target: <0.5% drop in ee.

Protocol B: High-Throughput Solvent Screen for Racemization Risk

Objective: Determine the "safe time" window for a new substrate in various solvents.

  • Preparation: Prepare 10 mg/mL stock solutions of the chiral chloropyridine in:

    • Vial A: DMSO (Polar Aprotic)

    • Vial B: 2-MeTHF (Green Ether)

    • Vial C: Toluene (Non-polar)

    • Vial D: Methanol (Protic)

  • Stress Test: Add 1.0 eq of DBU (strong base mimic) to each vial.

  • Incubation: Heat all vials to 50°C in a heating block.

  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h. Quench immediately in dilute acetic acid/acetonitrile.

  • Analysis: Plot ee vs. Time.

    • Expectation: DMSO will show rapid ee erosion. Toluene should remain stable. 2-MeTHF should be intermediate but acceptable for <12h reactions.

Part 5: Decision Logic (Visualization)

SolventSelection Start Start: Chiral Ethyl Chloropyridine Reaction ReactionType Select Reaction Type Start->ReactionType SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Coupling Pd-Catalyzed Coupling ReactionType->Coupling TempReq Temp Required > 60°C? SNAr->TempReq Solubility Catalyst Soluble in Toluene? Coupling->Solubility Green Use 2-MeTHF (Balance Reactivity/Stability) TempReq->Green Yes (Stable up to 80°C) Polar Use DMSO/NMP (Only if < 4h reaction time) TempReq->Polar No (High activation needed) Tol Use Toluene (Best for ee retention) Solubility->Tol Yes Amyl Use t-Amyl Alcohol (Green, solubilizing) Solubility->Amyl No

Figure 2: Decision tree for selecting the optimal solvent based on reaction class and thermal requirements.

Part 6: References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization." Green Chem., 2008, 10 , 31-36. Link

  • 2-MeTHF as a Green Solvent : Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis." ChemSusChem, 2012, 5 , 1369–1379. Link

  • Racemization Mechanisms : Gawley, R. E. "Do the Terms '% ee' and '% de' Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?" J. Org. Chem., 2006, 71 , 2411–2416. Link

  • CHEM21 Solvent Guide : Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chem., 2016, 18 , 288-296. Link

  • SNAr on Pyridines : Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Q. Rev. Chem. Soc., 1958, 12 , 1-16. Link

Sources

Application Note: Stereoselective Synthesis of 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the principal stereoselective synthetic strategies for obtaining enantiomerically enriched 2-chloro-5-[(1R)-1-chloroethyl]pyridine. This chiral molecule is a critical building block in the agrochemical industry, notably for the synthesis of advanced neonicotinoid insecticides where stereochemistry dictates biological efficacy and environmental profile.[1][2] We will explore and provide detailed protocols for three primary methodologies: asymmetric catalytic hydrogenation of a prochiral ketone, asymmetric transfer hydrogenation, and enzymatic kinetic resolution of the corresponding racemic alcohol. The causality behind experimental choices, process optimization, and analytical validation are discussed to provide researchers with a robust and practical framework.

Introduction: The Significance of Chirality

The pyridine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals. 2-chloro-5-[(1R)-1-chloroethyl]pyridine is a key chiral intermediate, particularly in the synthesis of next-generation insecticides related to Imidacloprid.[2][3] The biological activity of such complex molecules is often dependent on the absolute configuration of a single stereocenter. The (R)-enantiomer may exhibit significantly higher target potency while the (S)-enantiomer could be less active, inactive, or even contribute to off-target toxicity.[2] Therefore, the development of efficient, scalable, and highly stereoselective synthetic routes is paramount for producing safer and more effective active ingredients.

This guide focuses on the conversion of the prochiral ketone, 2-chloro-5-acetylpyridine, into the target chiral chloro-compound via a stereodefined alcohol intermediate.

Retrosynthetic and Strategic Overview

A logical retrosynthetic analysis reveals that the target molecule can be accessed from its corresponding chiral alcohol, (1R)-1-(6-chloropyridin-3-yl)ethanol. This alcohol is, in turn, synthesized from the readily available prochiral ketone, 2-chloro-5-acetylpyridine (1-(6-chloropyridin-3-yl)ethanone). The primary challenge and focus of this note is the stereoselective introduction of the hydroxyl group.

Retrosynthesis Target 2-chloro-5-[(1R)-1-chloroethyl]pyridine Alcohol (1R)-1-(6-chloropyridin-3-yl)ethanol Target->Alcohol Chlorination (e.g., SOCl₂) Ketone 2-chloro-5-acetylpyridine (Prochiral Ketone) Alcohol->Ketone Stereoselective Reduction (Key Step)

Caption: Retrosynthetic pathway for the target molecule.

The synthesis of the precursor, 2-chloro-5-acetylpyridine, is well-established and can be achieved via methods such as the Grignard reaction between 5-bromo-2-chloropyridine and N-methoxy-N-methylacetamide.[4][5] Our focus will be on the critical asymmetric reduction step.

Method 1: Asymmetric Catalytic Hydrogenation (Noyori-type)

Asymmetric hydrogenation, pioneered by Ryoji Noyori, is a powerful and atom-economical method for the enantioselective reduction of ketones.[6] This approach utilizes a chiral ruthenium-BINAP catalyst system where the metal and the phosphine ligand work in concert to facilitate the stereoselective addition of hydrogen across the carbonyl group.[7][8]

Causality and Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism. The ketone substrate coordinates to the ruthenium center. The axially chiral BINAP ligand creates a well-defined chiral environment, forcing the substrate to adopt a specific orientation. This steric control ensures that hydrogen is delivered preferentially to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in high excess.[7]

Experimental Protocol: Noyori Asymmetric Hydrogenation

Materials:

  • 2-chloro-5-acetylpyridine (1.0 eq)

  • [RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 eq, 0.5 mol%)

  • Hydrogen (H₂) gas (50-100 atm)

  • Anhydrous isopropanol (IPA) or methanol (MeOH)

  • Pressurized hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Activation: In a glovebox, charge a pressure-rated reactor vessel with [RuCl₂((S)-BINAP)]₂·NEt₃ and the chosen anhydrous solvent (e.g., IPA).

  • Substrate Addition: Add 2-chloro-5-acetylpyridine to the vessel.

  • Reaction Setup: Seal the reactor. Purge the vessel several times with nitrogen, followed by hydrogen gas.

  • Hydrogenation: Pressurize the reactor to the desired pressure (e.g., 80 atm) with hydrogen gas. Begin vigorous stirring and heat the reaction to 40-60 °C.

    • Scientist's Note: The temperature and pressure are critical parameters that influence both reaction rate and enantioselectivity. These must be optimized for this specific substrate.

  • Monitoring: Monitor the reaction progress by analyzing aliquots for substrate consumption via GC or TLC. Reaction times typically range from 12 to 24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude (1R)-1-(6-chloropyridin-3-yl)ethanol by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Noyori_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with (S)-BINAP-Ru Catalyst & Solvent B Add 2-chloro-5-acetylpyridine A->B C Seal & Purge Reactor (N₂ then H₂) B->C D Pressurize with H₂ (50-100 atm) Heat to 40-60°C C->D E Monitor Progress (12-24h) D->E F Cool, Vent & Concentrate E->F G Purify via Chromatography F->G H Analyze Enantiomeric Excess (Chiral HPLC) G->H

Caption: General workflow for Noyori asymmetric hydrogenation.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is an operationally simpler alternative to high-pressure hydrogenation.[9] It uses a stable, liquid hydrogen donor, most commonly isopropanol or formic acid, in the presence of a transition metal catalyst.[10] Ruthenium and rhodium catalysts with chiral diamine or amino alcohol ligands are highly effective for this transformation.[11]

Causality and Mechanistic Insight: The mechanism is similar to direct hydrogenation in that it involves a metal hydride species. The catalyst, such as a Ru(II)-TsDPEN complex, first reacts with the hydrogen donor (isopropanol) to form a ruthenium-hydride. The ketone coordinates to this complex, and the hydride is then transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, yielding the chiral alcohol.[9][10]

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 2-chloro-5-acetylpyridine (1.0 eq)

  • [(S,S)-TsDPEN]RuCl(p-cymene) (0.005 eq, 0.5 mol%)

  • Isopropanol (IPA) / Formic acid-triethylamine (HCOOH/NEt₃) azeotrope (5:2 mixture)

  • Anhydrous dichloromethane (DCM) or IPA as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the catalyst, [(S,S)-TsDPEN]RuCl(p-cymene).

  • Solvent and H-Source: Add the chosen solvent (e.g., IPA, which also serves as the hydrogen source). If using the HCOOH/NEt₃ system, use an aprotic solvent like DCM.

  • Substrate Addition: Add the 2-chloro-5-acetylpyridine to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 30-40 °C).

    • Scientist's Note: The HCOOH/NEt₃ system is often faster and more irreversible than using IPA but requires careful pH control to avoid side reactions.

  • Monitoring: Monitor the reaction by TLC or GC. These reactions are often complete within 2-8 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography. Determine the ee% by chiral HPLC.

Method 3: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[12] Kinetic resolution involves the use of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the two enantiomers to be separated.[13] For this target, we first prepare racemic 1-(6-chloropyridin-3-yl)ethanol and then resolve it.

Causality and Mechanistic Insight: Lipases, such as Candida antarctica Lipase B (CAL-B), possess a chiral active site.[14] When presented with a racemic alcohol and an acyl donor (like vinyl acetate), the enzyme's active site preferentially binds and acylates one enantiomer (e.g., the (S)-alcohol) at a much faster rate than the other. This leaves the unreacted (R)-alcohol enantiomerically enriched. The reaction is stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the acylated product.[15]

Experimental Protocol: Enzymatic Kinetic Resolution

Step A: Synthesis of Racemic Alcohol

  • Dissolve 2-chloro-5-acetylpyridine (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir for 1 hour, then quench carefully with water.

  • Remove methanol under reduced pressure and extract the racemic alcohol with ethyl acetate. Purify if necessary.

Step B: Kinetic Resolution

  • Setup: In a flask, dissolve the racemic 1-(6-chloropyridin-3-yl)ethanol (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran or toluene).

  • Acyl Donor: Add vinyl acetate (0.6 eq) as the acyl donor.

    • Scientist's Note: Vinyl acetate is an irreversible acyl donor, as the byproduct tautomerizes to acetaldehyde, driving the reaction forward.

  • Enzyme: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435) (5-10% by weight).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Carefully monitor the conversion by GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.

  • Separation: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be reused). Concentrate the filtrate.

  • Purification: Separate the unreacted (R)-alcohol from the acylated (S)-acetate by silica gel column chromatography. The difference in polarity makes this separation straightforward.

  • Analysis: Confirm the ee% of the isolated (R)-alcohol by chiral HPLC.

EKR_Workflow cluster_racemate Racemate Synthesis cluster_resolution Enzymatic Resolution cluster_separation Separation & Analysis A Reduce Ketone with NaBH₄ B Isolate Racemic Alcohol A->B C Dissolve Racemic Alcohol Add Vinyl Acetate B->C D Add Lipase (CAL-B) C->D E Stir at 30-40°C Monitor to ~50% Conversion D->E F Filter Enzyme E->F G Separate Alcohol & Acetate (Chromatography) F->G H Analyze ee% of (R)-Alcohol G->H

Sources

Application Note: Downstream Processing of 2-Chloro-5-[(1R)-1-chloroethyl]pyridine for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the downstream processing of 2-chloro-5-[(1R)-1-chloroethyl]pyridine. This molecule is a critical chiral intermediate, and its successful transformation and purification are paramount for the synthesis of high-purity Active Pharmaceutical Ingredients (APIs). The guide emphasizes the causality behind experimental choices, focusing on a stereoretentive nucleophilic substitution reaction, subsequent purification by crystallization, and rigorous analytical quality control. Protocols are detailed to be self-validating, ensuring reproducibility and the integrity of the final API intermediate.

Introduction: The Strategic Importance of Chiral Intermediates

In modern pharmaceutical synthesis, the use of enantiomerically pure starting materials and intermediates is not merely a preference but a regulatory and therapeutic necessity.[1][2][3] The two enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[2] Therefore, intermediates like 2-chloro-5-[(1R)-1-chloroethyl]pyridine, which carry a specific stereocenter, are invaluable building blocks.[3]

The structure of this intermediate presents two key reactive sites:

  • A highly reactive secondary chloride on the (1R)-chloroethyl group, prone to nucleophilic substitution.

  • A less reactive chloride on the pyridine ring, which can undergo substitution under more forcing conditions.

The primary challenge and objective in the downstream processing of this molecule is to selectively react at the ethyl-chloride position while preserving the absolute stereochemistry of the chiral center. This guide outlines a robust workflow for achieving this, ensuring the production of a high-quality, enantiomerically pure advanced intermediate ready for subsequent API synthesis steps.

Downstream Processing: A Logical Workflow

The successful conversion of 2-chloro-5-[(1R)-1-chloroethyl]pyridine into a subsequent API intermediate relies on a well-defined and controlled process. The workflow is designed to ensure high reaction yield, stereochemical fidelity, and exceptional final purity.[][5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC A 2-Chloro-5-[(1R)-1-chloroethyl]pyridine C Stereoretentive Nucleophilic Substitution A->C B Nucleophile & Reagents B->C D Aqueous Quench C->D Reaction Completion E Liquid-Liquid Extraction D->E F Solvent Evaporation E->F G Crystallization F->G Crude Product H Filtration & Drying G->H I Final Product Analysis (Purity & ee) H->I Purified Intermediate

Caption: High-level workflow for the downstream processing of the chiral intermediate.

Core Protocol: Stereoretentive Nucleophilic Substitution with a Primary Amine

This section details a representative protocol for the reaction of 2-chloro-5-[(1R)-1-chloroethyl]pyridine with a primary amine, a common transformation in the synthesis of APIs like the potent analgesic Epibatidine and its analogues.[6][7][8]

Mechanistic Rationale & Causality

The secondary chloride is benzylic-like, making it susceptible to both S(_N)1 and S(_N)2 substitution pathways.

  • S(_N)1 Pathway Risk: An S(_N)1 reaction would proceed through a planar carbocation intermediate, leading to complete racemization and loss of the critical stereochemical information. This pathway is favored by polar protic solvents and high temperatures.

  • S(_N)2 Pathway Goal: An S(_N)2 reaction proceeds with inversion of configuration. To achieve stereoretention of the desired product, conditions must be chosen to overwhelmingly favor this pathway. This involves using a polar aprotic solvent to solvate the cation but not the nucleophile, a good nucleophile (the amine), and carefully controlled temperature to prevent elimination or S(_N)1 side reactions.

The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

Materials & Reagents
Reagent/MaterialGradeSupplierPurpose
2-Chloro-5-[(1R)-1-chloroethyl]pyridine>98% ee, >99% PurityIn-house/CommercialStarting Material
Primary Amine (e.g., Benzylamine)Reagent Grade, >99%Sigma-AldrichNucleophile
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Acros OrganicsNon-nucleophilic base
Acetonitrile (MeCN)Anhydrous, <50 ppm H₂OFisher ScientificPolar aprotic solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChemAqueous wash (neutralize acid)
Brine (Saturated NaCl Solution)ACS GradeLabChemAqueous wash (remove water)
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying Agent
Nitrogen (N₂) or Argon (Ar)High PurityAirgasInert Atmosphere
Experimental Protocol: Step-by-Step

G A Setup: Inert Atmosphere Dry Glassware, N₂/Ar blanket B Charge Reactor: 1. Acetonitrile (Solvent) 2. Chiral Pyridine (1.0 eq) 3. DIPEA (1.5 eq) A->B C Cool to 0-5°C (Ice Bath) B->C D Slowly Add Amine (1.1 eq) Maintain T < 10°C C->D E Warm to Room Temp Stir for 12-24h D->E F Monitor Reaction (TLC/HPLC) E->F G Work-up: 1. Quench with H₂O 2. Extract with EtOAc F->G Upon Completion H Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine G->H I Dry (MgSO₄), Filter, Concentrate in vacuo H->I J Isolate Crude Product I->J

Caption: Step-by-step workflow for the nucleophilic substitution protocol.

  • Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

  • Reagent Charging: Charge the flask with 2-chloro-5-[(1R)-1-chloroethyl]pyridine (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This minimizes initial exotherms and potential side reactions.

  • Nucleophile Addition: Add the primary amine (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quench & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 mL/g). Extract the aqueous layer three times with ethyl acetate (20 mL/g each).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Crystallization

For API intermediates, achieving high purity (>99.5%) is essential.[][5] Crystallization is the most effective method for removing minor impurities and ensuring a stable, solid final product.

  • Solvent Selection: The goal is to find a solvent system where the product is sparingly soluble at low temperatures but highly soluble at elevated temperatures. A common approach is a binary system, such as isopropanol/heptane or ethyl acetate/hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the more polar solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C).

    • Once fully dissolved, slowly add the anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid.

    • Add a few more drops of the polar solvent to redissolve the solids, then allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator (4°C) for several hours.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold anti-solvent.

    • Dry the purified solid in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Analytical Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the intermediate.[1][2]

Analytical Technique Purpose Expected Result / Specification
Chiral HPLC To determine enantiomeric purity (enantiomeric excess, ee).>99.5% ee. A single major peak corresponding to the desired enantiomer.[9][10][11]
Reverse-Phase HPLC To determine chemical purity and identify any process-related impurities.>99.5% purity (by area %).
¹H and ¹³C NMR To confirm the chemical structure and absence of residual solvents.Spectra consistent with the proposed structure. Integration of peaks should match the number of protons. Absence of peaks corresponding to solvents or impurities.
Mass Spectrometry To confirm the molecular weight of the product.A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
FT-IR To identify key functional groups.Characteristic peaks for N-H bonds (if a secondary amine is formed), C-N bonds, and aromatic C-H stretches.
Example Chiral HPLC Method
  • Objective: To separate and quantify the (R) and (S) enantiomers of the final product.

  • Column: Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Lux Cellulose-1 or Chiralpak AD.[9][10]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability: Inject a racemic standard to ensure baseline resolution (Rs > 1.5) between the two enantiomer peaks.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive reagents (e.g., wet solvent/amine); Low temperature.Extend reaction time and monitor by HPLC. Ensure all reagents and solvents are anhydrous. Consider a modest increase in reaction temperature (e.g., to 40°C).
Low Enantiomeric Excess (ee) Reaction conditions favoring S(_N)1 (e.g., too high temperature, protic solvent contamination).Strictly control temperature below 25°C. Use high-purity anhydrous solvents. Ensure the base is non-nucleophilic.
Formation of Side Products Elimination reaction (favored by strong, hindered bases or high temp); Di-substitution.Use a milder base like K₂CO₃ or NaHCO₃ if possible. Maintain low reaction temperatures. Use a slight excess of the nucleophile, but avoid a large excess to prevent di-substitution.
Poor Crystallization Yield Incorrect solvent system; Product is too soluble; Cooling too rapidly.Re-screen for a better solvent/anti-solvent system. Ensure the solution is fully saturated before cooling. Allow for slow, undisturbed cooling to promote crystal growth.

Conclusion

The downstream processing of 2-chloro-5-[(1R)-1-chloroethyl]pyridine is a critical operation that demands precise control over reaction conditions to ensure the synthesis of a high-quality API intermediate. By favoring an S(_N)2 pathway through the careful selection of solvents, bases, and temperature, the stereochemical integrity of the molecule can be maintained. Subsequent purification via crystallization and verification with a suite of analytical techniques, especially chiral HPLC, are essential checkpoints to guarantee that the final intermediate meets the stringent purity and enantiomeric excess requirements for API manufacturing.

References

  • Fletcher, S. P. (2015). The synthesis of (+)- and (–)-epibatidine. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • de Souza, M. V. N. (2014). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Bai, D., et al. (1998). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Evans, D. A., et al. (2001). Synthesis of (−)-Epibatidine. Organic Letters. Available at: [Link]

  • Wikipedia contributors. (2024). Epibatidine. Wikipedia. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH. BenchChem.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online.
  • Wikipedia contributors. (2024). Chiral analysis. Wikipedia. Available at: [Link]

  • Evans, D. A., et al. (2001). Synthesis of (−)-Epibatidine. Organic Letters. Available at: [Link]

  • Clayton, J. S., et al. (2025). Approaches to the synthesis of (+)- and (−)-epibatidine.
  • Malati, P. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Various Authors. (n.d.).
  • Sreenivas, N., et al. (2014).
  • Taylor & Francis Online. (2009). RECENT SYNTHESES OF EPIBATIDINE. A REVIEW. Taylor & Francis Online.
  • European Fine Chemicals Group. (n.d.).
  • BOC Sciences. (n.d.). API and Intermediates: Link in Pharmaceutical Synthesis. BOC Sciences.
  • Navo, C. D., et al. (2024).
  • Pápai, B., et al. (2021).
  • El-Sayed, I., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. PMC - NIH.
  • Arbor Pharmachem. (2024).
  • Siegemund, G., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Wang, D. (2020). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository.
  • Huang, G., et al. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Various Authors. (2015). Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Wu, Y., et al. (2025). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction.
  • MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride). MedChemExpress.
  • Various Authors. (2025). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
  • Chambers, R. D., et al. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Application Note: Precision Chlorodehydroxylation of 1-(Pyridin-2-yl)ethanol with Stereochemical Inversion

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the protocols for converting chiral 1-(pyridin-2-yl)ethanol to 1-(pyridin-2-yl)ethyl chloride with high stereochemical fidelity (Inversion of Configuration).

While primary alcohols (e.g., 2-(pyridin-2-yl)ethanol) present no stereochemical challenges, the secondary alcohol 1-(pyridin-2-yl)ethanol requires specific mechanistic control to avoid retention (via


) or racemization  (via 

). This note prioritizes the Sulfonate Displacement Method for maximum stereocontrol and the Base-Promoted Thionyl Chloride Method for scalability.

Mechanistic Grounding: The Stereochemical Battleground

The conversion of a secondary alcohol to an alkyl chloride involves a competition between three mechanistic pathways. Understanding this is crucial for selecting the right reagent system.

The Pathways[1][2][3]
  • 
     (Desired):  Backside attack by the chloride nucleophile. Results in Inversion .
    
  • 
     (Avoid):  Internal nucleophilic substitution, typical of Thionyl Chloride (
    
    
    
    ) in the absence of base. The chlorosulfite intermediate collapses via an ion pair, delivering chloride to the same face.[1] Results in Retention .
  • 
     / E1 (Avoid):  Carbocation formation.[2] Due to the benzylic-like resonance stabilization of the pyridyl group, the carbocation is relatively stable, leading to Racemization  or Elimination  (formation of vinyl pyridine).
    
Diagram 1: Mechanistic Bifurcation of

The following diagram illustrates why the addition of a base is non-negotiable for inversion.

SOCl2_Mechanism Start 1-(Pyridin-2-yl)ethanol (Chiral Alcohol) Inter Chlorosulfite Intermediate Start->Inter + SOCl2 Path_A No Base Present (Solvent: Ether/Dioxane) Inter->Path_A Path_B Base Present (Pyridine/Et3N) Inter->Path_B Mech_SNi SNi Mechanism (Internal Return) Path_A->Mech_SNi Tight Ion Pair Mech_SN2 SN2 Mechanism (Backside Attack) Path_B->Mech_SN2 Displacement of Base-Complexed Leaving Group Prod_Ret Product: Retention (Undesired) Mech_SNi->Prod_Ret Prod_Inv Product: Inversion (Target) Mech_SN2->Prod_Inv

Caption: Mechanistic divergence of Thionyl Chloride reactions. Base is required to force the


 inversion pathway.

Protocol A: Sulfonate Activation & Displacement (The Gold Standard)

This method is the most reliable for small-to-mid-scale synthesis where stereopurity is paramount. It separates the activation step (Mesylation) from the inversion step (Displacement), preventing internal return mechanisms.

Mechanism:



Reagents & Materials[2][5][6][7][8][9][10][11][12]
  • Substrate: (S)-1-(pyridin-2-yl)ethanol (1.0 equiv)

  • Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Nucleophile: Lithium Chloride (LiCl) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) for Step 1; DMF for Step 2.

Step-by-Step Protocol
  • Activation (Mesylation):

    • Dissolve (S)-1-(pyridin-2-yl)ethanol in anhydrous DCM (0.5 M) under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add

      
       (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).
      
    • Stir at 0°C for 1 hour. Monitor by TLC/LCMS for disappearance of alcohol.

    • Workup: Quench with saturated

      
      . Extract with DCM. Wash organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Note: The mesylate intermediate is unstable; proceed immediately to Step 2.

  • Inversion (Displacement):

    • Dissolve the crude mesylate in anhydrous DMF (0.5 M).

    • Add dry LiCl (3.0 equiv).

    • Stir at 40–50°C for 4–6 hours.

    • Critical Control: Do not overheat (>80°C), as this promotes elimination to 2-vinylpyridine.

  • Purification:

    • Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash extensively with water (to remove DMF).

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Base-Promoted Thionyl Chloride Deoxychlorination

This method is preferred for scale-up due to lower cost and atom economy. However, strict adherence to the order of addition and temperature is required to prevent retention.

Mechanism: Formation of a pyridinium chlorosulfite intermediate, followed by


 displacement by 

.[2]
Reagents
  • Substrate: (S)-1-(pyridin-2-yl)ethanol

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Solvent/Base: Toluene (Solvent) + Pyridine (2.0 equiv) OR Neat Pyridine (if easy removal is possible).

Step-by-Step Protocol
  • Preparation:

    • Dissolve the alcohol in dry Toluene (0.5 M).

    • Add Pyridine (2.0 equiv).[3] The excess base is necessary to neutralize the HCl generated and to complex the chlorosulfite.

    • Cool the mixture to -10°C.

  • Reaction:

    • Add

      
       (1.5 equiv) dropwise over 30 minutes. Exothermic. 
      
    • Observation: A white precipitate (pyridinium hydrochloride) will form.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench carefully with crushed ice/water.

    • Neutralize with saturated

      
       (Caution: Gas evolution).
      
    • Extract with Toluene or DCM.

Why this works: The pyridine attacks the chlorosulfite intermediate, creating a charged leaving group (N-alkoxysulfinylpyridinium). This highly reactive species is susceptible only to backside attack (


) by the chloride ion, guaranteeing inversion.

Protocol C: The Modified Appel Reaction

Ideal for acid-sensitive substrates, though less "green" due to phosphine oxide waste.

Reagents
  • Reagent: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Chlorine Source: N-Chlorosuccinimide (NCS) or Hexachloroacetone (HCA). Note: Avoid

    
     due to toxicity regulations.
    
  • Solvent: THF or DCM.

Protocol
  • Dissolve

    
     and the alcohol in THF. Cool to 0°C.
    
  • Add NCS portion-wise.

  • Stir at 0°C

    
     RT.
    
  • Purification: The major challenge is removing

    
    . Trituration with cold hexanes is often required before chromatography.
    

Comparative Data & Selection Guide

FeatureProtocol A (Mesylate)Protocol B (

+ Base)
Protocol C (Appel)
Stereofidelity Excellent (>98% ee) Good (90-95% ee)Excellent (>98% ee)
Scalability Medium (2 steps)High (1 step) Low (Atom economy)
Elimination Risk Low (if T < 50°C)MediumLow
Purification StandardEasy (Volatiles)Difficult (

)

Quality Control & Troubleshooting

Workflow Visualization

The following diagram outlines the critical decision points and QC checks.

QC_Workflow Start Crude Reaction Mixture Check1 TLC / LCMS Check (Consumption of SM) Start->Check1 Elimination Check for Vinyl Pyridine (Elimination Product) Check1->Elimination Complete Racemization Chiral HPLC (Check ee%) Elimination->Racemization < 5% Vinyl Action1 Purify via SiO2 Column (Add 1% Et3N to eluent) Racemization->Action1 > 95% ee Final Pure Chiral Chloride Action1->Final

Caption: QC Workflow ensuring chemical and stereochemical purity.

Critical Troubleshooting Notes
  • Elimination (Styrene formation): The pyridine ring acts as an electron sink, making the

    
    -protons acidic. If you observe vinyl pyridine (characteristic alkene peaks in NMR), lower the reaction temperature  and ensure the base is not too strong (stick to Pyridine or 
    
    
    
    , avoid inorganic hydroxides).
  • Stability: The product (1-chloroethyl pyridine) is a "mustard-like" electrophile. It can hydrolyze back to the alcohol or polymerize. Store at -20°C under Argon.

  • Safety: 1-(pyridin-2-yl)ethyl chloride is a potential alkylating agent.[4] Handle with extreme caution (gloves, fume hood).

References

  • Mechanistic Overview of

    
     Reactions: 
    
    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.
  • Appel Reaction Stereochemistry

    • Appel, R.[5][6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination."[5] Angew.[5][3] Chem. Int. Ed. Engl.1975 , 14, 801.[5]

  • Mesylation and Displacement Protocols

    • Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters." J. Org. Chem.1970, 35, 3195.
  • Pyridine Alcohol Specifics

    • Tönjes, J., et al.[7][8] "Organocatalytic Stereospecific Appel Reaction." Org.[5] Lett.2023 , 25, 9114.[8] (Demonstrates modern inversion techniques on sensitive alcohols).

Sources

Troubleshooting & Optimization

Preventing racemization during 2-chloro-5-[(1R)-1-chloroethyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Challenge: Preventing Racemization

The synthesis of the chiral molecule 2-chloro-5-[(1R)-1-chloroethyl]pyridine is a critical process in the development of various pharmaceuticals and agrochemicals. The primary challenge in this synthesis is maintaining the stereochemical integrity of the chiral center at the ethyl group. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can significantly reduce the efficacy and introduce potential off-target effects of the final product.[1]

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during this synthesis. The core of the issue lies in the mechanism of the chlorination reaction. The desired outcome is a clean Sₙ2 (substitution nucleophilic bimolecular) reaction, which proceeds with inversion of configuration. However, competing Sₙ1 (substitution nucleophilic unimolecular) or Sₙi (internal return) pathways can lead to the formation of a planar, achiral carbocation intermediate, resulting in a racemic product.[2][3] The benzylic-like position of the chiral carbon in this molecule makes it particularly susceptible to forming a resonance-stabilized carbocation, exacerbating the risk of racemization.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization in this synthesis?

A: The most frequent cause is the formation of a benzylic-like carbocation intermediate. This occurs when the reaction conditions favor an Sₙ1 pathway over the desired Sₙ2 pathway. Factors that promote this include:

  • High Reaction Temperatures: Increased thermal energy can favor the higher activation energy pathway of carbocation formation.

  • Polar Protic Solvents: Solvents like alcohols can stabilize the carbocation intermediate, promoting the Sₙ1 mechanism.

  • Inappropriate Chlorinating Agent: Some reagents are more prone to generating intermediates that lead to racemization.

  • Absence of a Base like Pyridine: When using reagents like thionyl chloride (SOCl₂), the absence of a base can lead to an Sₙi (internal return) mechanism, which can also compromise stereochemical purity.[2]

Q2: Which chlorinating agent is best for preserving stereochemistry?

A: Thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine is a widely recommended system for converting secondary alcohols to chlorides with inversion of configuration.[2][6] The pyridine plays a dual role: it neutralizes the HCl byproduct and, crucially, forces the reaction to proceed via an Sₙ2 mechanism, thus ensuring stereochemical inversion.[2][7] Other methods like the Appel reaction (using PPh₃ and CCl₄) can also be effective but may present challenges in purification.

Q3: How can I accurately determine the enantiomeric excess (ee) of my product?

A: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10] Due to the non-polar nature of the product, a normal-phase method using a polysaccharide-based chiral stationary phase (CSP) is a good starting point.

  • Recommended Starting Conditions:

    • Column: Cellulose or amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v).[8]

    • Detection: UV at a low wavelength (e.g., 210-230 nm) or a Refractive Index (RI) detector.[8]

It is essential to develop and validate a specific HPLC method for this compound to ensure accurate quantification of both enantiomers.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you might encounter during your experiments.

Problem Observed Potential Cause(s) Recommended Solutions & Explanations
Low Enantiomeric Excess (ee < 90%) in Final Product 1. Reaction temperature was too high , promoting the Sₙ1 pathway.Solution: Maintain a low reaction temperature (e.g., -10 °C to 0 °C) during the addition of the chlorinating agent and allow the reaction to warm slowly to room temperature. This disfavors the formation of the carbocation intermediate.
2. Incorrect solvent choice. Polar protic or highly polar aprotic solvents can stabilize the carbocation.Solution: Use a non-polar aprotic solvent such as toluene, dichloromethane (DCM), or diethyl ether. These solvents do not effectively solvate the carbocation, thus favoring the Sₙ2 pathway.
3. Insufficient or no pyridine was used with SOCl₂. This allows for an Sₙi mechanism.[2]Solution: Ensure at least one equivalent of pyridine is used. Pyridine intercepts an intermediate to form a pyridinium salt, which is then attacked by the chloride ion in a classic Sₙ2 fashion, guaranteeing inversion.[11]
Reaction is sluggish or incomplete, but ee is high. 1. Reaction temperature is too low for the reaction to proceed at a reasonable rate.Solution: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40 °C) while carefully monitoring the ee by taking aliquots. This can increase the reaction rate without significantly impacting stereochemical integrity.
2. Steric hindrance around the reaction center is slowing the Sₙ2 attack.Solution: While you cannot change the molecule's structure, ensure efficient mixing and allow for a longer reaction time. Confirm reaction completion with TLC or GC-MS before workup.
Formation of unexpected byproducts. 1. Side reactions due to the chlorinating agent (e.g., elimination reactions).Solution: The use of SOCl₂/pyridine at low temperatures generally minimizes elimination. Ensure slow, controlled addition of the reagent to the alcohol solution.
2. Reaction with the pyridine ring itself.Solution: This is generally not favored under the mild conditions required for stereoselective chlorination of the side chain. Maintaining low temperatures is key.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting racemization issues.

G start Problem: Low Enantiomeric Excess (ee) check_temp Verify Reaction Temperature (Was it kept low, e.g., 0°C?) start->check_temp check_reagents Review Reagents & Stoichiometry (Used SOCl₂ with Pyridine?) check_temp->check_reagents Yes action_temp Action: Re-run at 0°C or lower during addition. check_temp->action_temp No check_solvent Analyze Solvent Choice (Was it non-polar aprotic?) check_reagents->check_solvent Yes action_reagents Action: Ensure >= 1 eq. Pyridine. Consider alternative mild agents. check_reagents->action_reagents No action_solvent Action: Switch to Toluene or DCM. check_solvent->action_solvent No outcome High ee Achieved check_solvent->outcome Yes action_temp->outcome action_reagents->outcome action_solvent->outcome

Caption: A troubleshooting workflow for diagnosing and resolving low enantiomeric excess.

Recommended Experimental Protocol

This protocol details a robust method for the chlorination of 2-chloro-5-[(1R)-1-hydroxyethyl]pyridine with high stereochemical fidelity.

Objective: To synthesize 2-chloro-5-[(1R)-1-chloroethyl]pyridine from its corresponding alcohol precursor with minimal racemization.

Reagents & Materials:

  • 2-chloro-5-[(1R)-1-hydroxyethyl]pyridine (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Pyridine (1.5 equivalents)

  • Anhydrous Toluene (or DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice/salt bath or cryocooler

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 2-chloro-5-[(1R)-1-hydroxyethyl]pyridine (1 eq.) and pyridine (1.5 eq.) in anhydrous toluene under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to between -5 °C and 0 °C using an ice/salt bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. An exothermic reaction will be observed.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, let the mixture slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates full consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂ and SO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate or DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product for enantiomeric excess using a validated chiral HPLC method. Further purification can be achieved via column chromatography on silica gel if necessary.

Mechanism of Stereochemical Inversion

The following diagram illustrates how the use of pyridine directs the reaction towards the desired Sₙ2 pathway, ensuring inversion of the stereocenter.

SN2_Mechanism alcohol R-Alcohol chlorosulfite Alkyl Chlorosulfite (Stereocenter Intact) alcohol->chlorosulfite + socl2 SOCl₂ socl2->chlorosulfite + pyridine Pyridine pyridinium_intermediate Pyridinium Intermediate (Stereocenter Intact) chlorosulfite->pyridinium_intermediate + Pyridine - HCl product S-Chloride (Inverted) pyridinium_intermediate->product + Cl⁻ (from HCl) (SN2 Attack) byproducts SO₂ + Pyridinium HCl product->byproducts +

Caption: Sₙ2 pathway for chlorination of an alcohol using SOCl₂ and pyridine.

References

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

  • Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. ACS Publications. [Link]

  • Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. The University of Groningen research portal. [Link]

  • What is the role of SOCl2 with pyridine in organic synthesis? Proprep. [Link]

  • Chloroalkane synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

  • Racemization. Sathee Forum. [Link]

  • In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Quora. [Link]

  • A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. SCIRP. [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. [Link]

  • CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. YouTube. [Link]

  • Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. National Library of Medicine. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization. ScienceDirect. [Link]

  • chiral columns. HPLC.eu. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Process for preparing 2-chloro-5-chloromethylpyridine.
  • Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. National Library of Medicine. [Link]

  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. National Library of Medicine. [Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess of Chiral Chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of improving the enantiomeric excess (ee) of chiral chloropyridines. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Part 1: Foundational Challenges & Strategic Overview

The synthesis of enantiomerically enriched chloropyridines presents a unique set of obstacles. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature and the Lewis basicity of the nitrogen atom, often lead to challenges in achieving high stereoselectivity.[1] The nitrogen lone pair can coordinate with and deactivate metal catalysts, while the electron-withdrawing nature of both the ring nitrogen and the chloro substituent can influence the reactivity of substrates in asymmetric transformations.[1]

This guide is divided into two primary strategic approaches for achieving high enantiomeric excess:

  • Asymmetric Synthesis: The direct formation of the desired enantiomer using chiral catalysts or reagents.

  • Chiral Resolution: The separation of a racemic mixture into its constituent enantiomers.

Each section will feature a dedicated FAQ and troubleshooting guide to address common experimental hurdles.

Part 2: Asymmetric Synthesis of Chiral Chloropyridines: A Troubleshooting Guide

Achieving high ee in asymmetric synthesis is a multifactorial challenge. Below are common issues and their systematic troubleshooting.

Frequently Asked Questions (FAQs): Asymmetric Synthesis

Q1: My asymmetric reaction is giving a low enantiomeric excess (ee). What are the most likely causes?

A1: Low ee is a common issue that can often be traced back to several key factors. A primary consideration is a competing, non-enantioselective background reaction. This can become significant if the rate of the catalyzed reaction is slow. Other critical factors include the purity of your starting materials, the integrity and activity of your chiral catalyst, the choice of solvent, and the reaction temperature. Even minor deviations in these parameters can have a substantial impact on the stereochemical outcome.

Q2: How does the position of the chloro-substituent (C2, C3, or C4) on the pyridine ring affect my choice of catalyst and the expected ee?

A2: The position of the chloro group significantly influences the electronic and steric environment of the pyridine ring, which in turn affects catalyst-substrate interactions.

  • 2-Chloropyridines: The proximity of the chloro group to the nitrogen can sterically hinder the approach of bulky catalyst-reagent complexes. However, it can also electronically modulate the coordinating ability of the nitrogen. In some cases, an ortho-substituent can surprisingly reduce catalyst inhibition by discouraging strong N-coordination.

  • 3-Chloropyridines: This substitution pattern has a more pronounced electronic effect, making the C4 and C2 positions more susceptible to certain types of functionalization. The choice of ligand is crucial to direct the reaction to the desired position and achieve high enantioselectivity.

  • 4-Chloropyridines: The chloro-substituent at the C4 position strongly influences the electronic properties of the ring, often facilitating nucleophilic aromatic substitution. In asymmetric additions to adjacent double bonds, this electronic pull can be a key factor in achieving high stereocontrol.

Q3: I suspect my catalyst is being deactivated. What are the common deactivation pathways for reactions involving chloropyridines?

A3: Catalyst deactivation is a frequent problem due to the Lewis basic pyridine nitrogen.[1] The nitrogen lone pair can irreversibly bind to the metal center of the catalyst, effectively poisoning it. Additionally, impurities in the chloropyridine starting material or reagents can also act as catalyst poisons. In some palladium-catalyzed cross-coupling reactions, the formation of palladium black is a visual indicator of catalyst decomposition.

Q4: Can I use a protecting group on the pyridine nitrogen to improve my reaction?

A4: Yes, using a protecting group can be a highly effective strategy.[1] Converting the pyridine to a pyridine N-oxide alters the electronic properties of the ring, making it more reactive towards certain transformations and can direct functionalization to the C2 and C4 positions. Another approach is the complexation of the nitrogen with borane, which masks the lone pair and prevents catalyst coordination. These protecting groups can be removed later in the synthetic sequence.

Troubleshooting Workflow for Low Enantiomeric Excess

If you are experiencing low ee, follow this systematic troubleshooting workflow:

G start Low Enantiomeric Excess Observed reagent_purity Verify Purity of Starting Materials, Reagents, and Solvents start->reagent_purity catalyst_integrity Assess Catalyst Integrity and Activity reagent_purity->catalyst_integrity Purity Confirmed purify_reagents Action: Purify Starting Materials and Reagents reagent_purity->purify_reagents Impurities Detected reaction_conditions Optimize Reaction Conditions catalyst_integrity->reaction_conditions Catalyst Verified new_catalyst Action: Use Fresh Catalyst/Ligand catalyst_integrity->new_catalyst Degradation Suspected background_reaction Investigate for Background Racemic Reaction reaction_conditions->background_reaction Optimization Ineffective screen_solvents Action: Screen Solvents of Varying Polarity reaction_conditions->screen_solvents Solvent Effects? success High ee Achieved reaction_conditions->success Optimization Successful lower_temp_conc Action: Lower Reaction Temperature and/or Reactant Concentration background_reaction->lower_temp_conc purify_reagents->start new_catalyst->start vary_temp Action: Systematically Vary Temperature (Often Lower is Better) screen_solvents->vary_temp vary_temp->start lower_temp_conc->start G start Racemic Chloropyridine salt_formation React with Chiral Resolving Agent start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separate Crystals from Mother Liquor crystallization->separation liberation Liberate Enantiomer from Diastereomeric Salt separation->liberation Less Soluble Salt enantiomer2 Enantiomer 2 (in mother liquor) separation->enantiomer2 More Soluble Salt analysis Analyze Enantiomeric Excess (ee) liberation->analysis enantiomer1 Enantiomer 1 analysis->enantiomer1

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

Part 4: Analytical Methods for Determining Enantiomeric Excess

Accurate determination of ee is critical for the success of your research. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Protocol: General Procedure for Chiral HPLC Analysis
  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your chloropyridine derivative. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers. Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can improve peak shape.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase. Ensure the sample is filtered to remove any particulate matter before injection.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

References

  • Gotor, V., et al. (2007). Enantioselective Synthesis of 4-(Dimethylamino)pyridines Through a Chemical Oxidation-Enzymatic Reduction Sequence. Application in Asymmetric Catalysis.
  • Jiang, Z., et al. (2023).
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593.
  • Serafin, K., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Wang, Z., et al. (2022). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis.
  • Wikipedia. (n.d.). Chiral resolution. [Link]

Sources

Minimizing hydrolysis of 2-chloro-5-[(1R)-1-chloroethyl]pyridine during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-5-[(1R)-1-chloroethyl]pyridine

Welcome to the technical support center for handling 2-chloro-5-[(1R)-1-chloroethyl]pyridine. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during experimental workup: the hydrolysis of the secondary benzylic chloride. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to preserve the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 2-chloro-5-[(1R)-1-chloroethyl]pyridine so susceptible to hydrolysis during workup?

A1: The high reactivity of the 1-chloroethyl group is the primary reason. This group is a secondary, "benzylic-type" chloride. The term "benzylic" is used here to denote its position adjacent to the pyridine ring, which, like a benzene ring, can stabilize a positive charge.

The hydrolysis can proceed via an SN1-like mechanism. The departure of the chloride ion is facilitated by the formation of a resonance-stabilized secondary carbocation. The positive charge is delocalized into the pyridine ring, significantly lowering the activation energy for this step. Once formed, this carbocation is readily attacked by water, a nucleophile commonly present during workup, to form the corresponding alcohol, 1-(2-chloro-5-pyridinyl)ethanol.

dot

HydrolysisMechanism cluster_0 Hydrolysis Pathway Molecule 2-chloro-5-[(1R)-1-chloroethyl]pyridine Carbocation Resonance-Stabilized Carbocation Intermediate Molecule->Carbocation - Cl⁻ (Rate-Limiting Step) Alcohol 1-(2-chloro-5-pyridinyl)ethanol (Hydrolysis Byproduct) Carbocation->Alcohol + H₂O, - H⁺ Water H₂O (Water) Water->Carbocation Nucleophilic Attack (Fast)

Caption: SN1-like hydrolysis mechanism of 2-chloro-5-[(1R)-1-chloroethyl]pyridine.

Q2: What are the tell-tale signs that my compound has hydrolyzed during workup?

A2: You should be vigilant for the following indicators:

  • Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot (lower Rf value) corresponding to the alcohol byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A significant decrease in the integration of the proton signal for the CH-Cl group.

    • Appearance of a new quartet and a new doublet corresponding to the CH-OH and methyl groups of the alcohol. A broad singlet for the -OH proton may also be visible.

  • Mass Spectrometry (MS): Detection of a molecular ion peak corresponding to the mass of the hydrolyzed product.

  • Yield & Physical Appearance: A lower-than-expected yield of an oil or waxy solid instead of the expected crystalline product can suggest the presence of the alcohol impurity.

Q3: What is the optimal pH range for an aqueous wash, and what neutralizing agents are safe to use?

A3: Maintaining the correct pH is a delicate balance. Both strongly acidic and strongly basic conditions can accelerate hydrolysis.

  • Strongly Acidic (pH < 4): Protonation of the pyridine nitrogen can increase the electron-withdrawing nature of the ring, potentially affecting the stability of the benzylic carbocation.

  • Strongly Basic (pH > 9): Direct SN2 displacement of the chloride by hydroxide ions becomes a significant competing reaction.[1][2]

Recommendation: Aim for a pH range of 6.5 to 8.0 during all aqueous washes.

Neutralizing AgentSuitabilityRationale & Cautions
Saturated NaHCO₃ (aq) Excellent The ideal choice. It's a weak base, ensuring the pH does not rise excessively. The buffering capacity helps neutralize residual acid safely. Always use chilled (< 5°C).
Dilute Na₂CO₃ (aq) Use with Caution More basic than bicarbonate. Use a very dilute solution (~1-5%) and add it slowly with vigorous stirring at low temperatures.[1]
NaOH / KOH (aq) Avoid Highly reactive. These strong bases will significantly increase the rate of hydrolysis and other side reactions.[3]
Ammonia (aq) Avoid In addition to being a base, ammonia is a nucleophile and can lead to the formation of the corresponding amine byproduct.
Q4: How can I minimize hydrolysis during the extraction and phase separation steps?

A4: The time your compound spends in the biphasic system is a critical period where hydrolysis can occur at the aqueous-organic interface.

  • Work Quickly and Cold: Perform all aqueous washes and extractions at low temperatures (0-5°C) using an ice bath. Minimize the total time from the initial water quench to the final drying step.

  • Use Brine Washes: After the initial bicarbonate wash, perform a final wash with cold, saturated sodium chloride (brine) solution. This helps to "pull" dissolved water out of the organic layer, reducing the amount of water that needs to be removed by the drying agent.[4]

  • Efficient Phase Separation: Ensure a clean and quick separation of the aqueous and organic layers. If an emulsion forms, it can sometimes be broken by adding more brine. Avoid leaving the biphasic mixture to stand for extended periods.

  • Immediate Drying: As soon as the organic layer is isolated, dry it immediately and thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Recommended Workup Protocols

The choice of workup depends heavily on the reaction solvent. Below are two validated protocols designed to minimize hydrolysis.

dot

WorkupDecisionTree cluster_yes Protocol A: For Water-Miscible Solvents cluster_no Protocol B: For Water-Immiscible Solvents Start End of Reaction SolventCheck Is reaction solvent water-miscible? (e.g., THF, DMF, Acetonitrile) Start->SolventCheck SolventCheck->NoPath No SolventCheck->YesPath Yes QuenchCold 1. Quench reaction mixture into ice-cold water or chilled sat. NH₄Cl (aq). WashBicarb 2. Wash organic layer with chilled sat. NaHCO₃ (aq). QuenchCold->WashBicarb WashBrine 3. Wash with chilled brine. WashBicarb->WashBrine DryAndConc 4. Dry (Na₂SO₄), filter, and concentrate. WashBrine->DryAndConc SolventSwap 1. Remove bulk of solvent in vacuo at low temp (<30°C). Redissolve 2. Redissolve residue in a water-immiscible solvent (e.g., EtOAc, DCM). SolventSwap->Redissolve Redissolve->QuenchCold

Caption: Decision workflow for selecting the appropriate workup protocol.

Protocol A: Workup from Water-Miscible Solvents (e.g., THF, DMF)
  • Solvent Removal: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator), ensuring the bath temperature does not exceed 30°C, to remove the bulk of the polar aprotic solvent.

  • Partitioning: Transfer the resulting residue to a separatory funnel using a suitable water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Add an equal volume of ice-cold deionized water.

  • Neutralization: Slowly add chilled, saturated sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases and the pH of the aqueous layer is between 7 and 8 (check with pH paper).

  • Extraction: Separate the layers. Extract the aqueous layer one more time with a fresh portion of the organic solvent.

  • Washing: Combine the organic extracts and wash them once with chilled, saturated NaCl (brine) solution.[4]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (bath temp < 30°C) to yield the crude product.

Protocol B: Workup from Water-Immiscible Solvents (e.g., DCM, Toluene)

This protocol is more direct as described in a procedure for a similar compound.[5]

  • Quenching: Cool the reaction vessel in an ice bath (0-5°C). Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water.

  • Neutralization: While maintaining the low temperature, add chilled, saturated sodium bicarbonate (NaHCO₃) solution in small portions until the desired pH of 7-8 is reached.[5]

  • Phase Separation: Transfer the mixture to a cold separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer once with a fresh, cold portion of the reaction solvent.

  • Washing: Combine the organic extracts and wash with chilled brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30°C).

References

  • US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) - Huang Guorong. SciSpace. [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka. Patsnap. [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google P
  • Synthesis of 2-chloro-5-(chloromethyl)pyridine - PrepChem.com. [Link]

  • Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1. [Link]

  • Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins - University of Twente Research Information. [Link]

  • Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions - ACS Publications. Industrial & Engineering Chemistry Research. [Link]

  • Benzyl chloride - Sciencemadness Wiki. [Link]

  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google P
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - Asian Journal of Chemistry. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . [Link]

  • Mechanism of hydrolysis of benzoyl chloride - PubMed. [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine - European Patent Office - EP 0609811 A1. [Link]

  • Selective preparation of pyridines, pyridones, and iminopyridines from two different alkynes via azazirconacycles - PubMed. [Link]

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - ResearchGate. [Link]

  • How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC. [Link]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling - ResearchGate. [Link]

Sources

Technical Support Center: Metal Catalyst Removal from Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Topic: Remediation of Pd, Cu, and Ru residues from N-heterocyclic scaffolds

The "Pyridine Paradox": Why Standard Methods Fail

Welcome to the remediation center. If you are here, you are likely facing the "Pyridine Paradox."

Pyridines act as


-deficient aromatic systems but possess a nitrogen lone pair that functions as a robust 

-donor. In cross-coupling reactions (Suzuki, Buchwald-Hartwig), this nitrogen atom competes with your phosphine ligands, coordinating tightly to the metal center (Pd, Cu, or Ru).

The Consequence: Standard remediation methods like simple silica filtration or generic activated carbon often fail because the Pyridine-Metal bond (


) is kinetically inert to weak displacement. To clean your product, you must break this bond using thermodynamics (stronger ligands) or kinetics (heat/flow).

Diagnostic Workflow: Selecting a Strategy

Before attempting a fix, identify your scenario using the logic flow below.

RemediationWorkflow Start Start: High Metal Residue (>1000 ppm) Solubility Is Product Soluble in Organic Solvent? Start->Solubility Coordination Is the Pyridine Nitrogen Sterically Exposed? Solubility->Coordination Yes Extraction STRATEGY C: Chelating Wash (Cysteine/EDTA) Solubility->Extraction No (Aqueous soluble) Scavenger STRATEGY A: Silica-Based Scavengers (Thiol/TMT) Coordination->Scavenger Yes (Strong binding) Carbon STRATEGY B: Synthetic Carbon (High Surface Area) Coordination->Carbon No (Sterically hindered) Crystallization STRATEGY D: Crystallization with Additive Scavenger->Crystallization If <100 ppm but >10 ppm Carbon->Crystallization Polishing Step

Figure 1: Decision tree for selecting a metal remediation strategy based on substrate solubility and steric accessibility.

Troubleshooting Guide (Q&A)

Case 1: "I added a standard scavenger, but Pd levels barely dropped."

Diagnosis: Ligand Competition Failure. Technical Insight: Your pyridine substrate is likely out-competing the scavenger. Common scavengers like diamines (Si-DIA) are often too weak to displace a pyridine-coordinated metal. Solution:

  • Switch to S-Donor Scavengers: Sulfur binds late transition metals (Pd, Ru, Rh) with higher affinity than Nitrogen. Use Trimercaptotriazine (Si-TMT) or Thiol (Si-Thiol) functionalized silica. The Pd-S bond is thermodynamically preferred over Pd-N.

  • Increase Temperature: Ligand exchange is a kinetic process. Heating the scavenger slurry to 50–60°C for 4 hours can increase removal efficiency by 10-fold compared to room temperature [1].

  • Solvent Swap: Avoid coordinating solvents like THF or DMF during scavenging if possible; they stabilize the metal species. Toluene or Ethyl Acetate are preferred.

Case 2: "Activated carbon is eating my yield (30%+ loss)."

Diagnosis: Non-Specific Adsorption. Technical Insight: Activated carbon relies on physisorption (pore trapping). It cannot distinguish between a flat Pd-complex and a flat aromatic pyridine product. To remove 1000 ppm of Pd, you often need massive excess (100-500 wt%), which physically traps your API. Solution:

  • Use Functionalized Silica: Silica scavengers (e.g., Si-TMT) rely on chemisorption (covalent bonding). They are highly selective. Studies show that 0.2 wt% of a silica scavenger can remove >98% Pd, whereas 200 wt% carbon might fail to reach the same level while reducing yield by 50% [2].[1]

  • Synthetic Carbon: If you must use carbon, switch to synthetic carbon adsorbents (e.g., Carboxen®). These have tuned pore sizes (macro/meso) that allow faster diffusion and less product trapping compared to generic charcoal [3].

Case 3: "My pyridine is basic. Does pH matter?"

Diagnosis: Protonation State Interference. Technical Insight: If your scavenger is amine-based (Si-Triamine), a basic API interferes. Conversely, if you use an acidic scavenger (Si-TsOH), your basic pyridine will bind to it, causing total yield loss. Solution:

  • The "Proton Switch" Protocol:

    • Dissolve crude in an organic solvent.[1][2]

    • Wash with dilute HCl (if product is stable) to protonate the pyridine nitrogen (

      
      ).
      
    • The metal, losing its ligand, often precipitates or partitions into the aqueous phase.

    • Warning: Do not use this if you are using a silica scavenger simultaneously, as acid can hydrolyze siloxane bonds or deactivate thiols.

  • Use pH-Independent Scavengers: Si-TMT and Si-Thiol are effective across a wide pH range (2–10) and do not interact acid/base-wise with pyridine [4].

Experimental Protocols

Protocol A: The "Chelation Stress Test" (Scavenger Screening)

Use this to identify the correct scavenger for your specific pyridine intermediate.

Reagents:

  • Crude reaction mixture (approx. 500 mg scale)

  • Scavenger Kit (Si-Thiol, Si-TMT, Si-DMT, Activated Carbon)

  • Solvent: EtOAc or MeOH[3]

Steps:

  • Baseline: Measure initial metal content (ICP-OES/MS).

  • Aliquot: Divide crude solution into 4 vials (100 mg API each).

  • Dose: Add scavenger at 5 wt% relative to API mass (e.g., 5 mg scavenger for 100 mg API).

  • Incubate: Stir at 50°C for 4 hours . (Do not just stir at RT; heat is crucial for pyridines).

  • Filter: Pass through a 0.45 µm PTFE syringe filter.

  • Analyze: Measure metal content of filtrates.

  • Scale-Up: Select the scavenger that reduces metal <20 ppm with >90% mass recovery.

Protocol B: The "Cysteine Wash" (Low-Cost Alternative)

Effective for Pd removal when scavengers are too expensive.

Theory: L-Cysteine is a zwitterionic amino acid with a high-affinity thiol group. It is water-soluble, while most pyridine intermediates are organic-soluble.

Steps:

  • Dissolve crude product in EtOAc or DCM (10 volumes).

  • Prepare a 10% aq. L-Cysteine solution. Adjust pH to ~7–8 (using NaHCO3) to ensure the thiol is deprotonated (active).

  • Stir the organic and aqueous layers vigorously at 40°C for 1 hour .

  • Separate layers. The Pd-Cysteine complex will migrate to the aqueous phase (often turning it yellow/orange).

  • Repeat wash if necessary.

  • Wash organic layer with brine, dry over Na2SO4, and concentrate.

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of various scavengers specifically for N-heterocyclic substrates contaminated with Pd(PPh3)4.

Scavenger TypeFunctional GroupMechanismSelectivity (vs. Pyridine)Rec.[4] Loading (wt%)
Si-TMT TrimercaptotriazineChelation (Tridentate)High (Best for Pd)5–10%
Si-Thiol PropylthiolChelation (Monodentate)High10–20%
Si-DMT DimercaptotriazineChelationModerate10–20%
Activated Carbon None (Pores)PhysisorptionLow (High yield loss)100–500%
Polymer Resin ThioureaChelationModerate (Slower kinetics)10–20%

Note: Si-TMT is generally the "Gold Standard" for pyridines due to the high stability of the Pd-TMT complex.

References

  • Biotage. (2023).[5][6] How to Remove Palladium in three easy steps. Retrieved from

  • Biotage. (2023).[5][6] Metal Scavengers in Process Chemistry: An Investigative Study. Retrieved from

  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Retrieved from

  • Sopachem. Metal Scavenger Guide: Optimizing Generic Scavenging Methods. Retrieved from

  • CatSci. Process Development Whitepaper: Metal Scavenging. Retrieved from

Sources

Optimizing temperature controls for exothermic chlorination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Exothermic Chlorination Reactions

A Senior Application Scientist's Guide to Thermal Hazard Management

Welcome to the Technical Support Center for optimizing temperature controls in exothermic chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals who handle these potent and potentially hazardous reactions. Our goal is to provide you with the expertise and practical steps necessary to ensure process safety, predictability, and success from the lab bench to pilot scale.

Chlorination reactions are powerful synthetic tools, but their exothermic nature demands rigorous control.[1] A failure to manage the heat generated can lead to a thermal runaway—a dangerous, self-accelerating process where the reaction rate and temperature increase uncontrollably, potentially resulting in equipment failure, explosions, and the release of toxic materials.[2][3][4] This guide is structured to help you proactively understand, control, and troubleshoot the thermal dynamics of your experiments.

Section 1: Foundational Knowledge - Understanding Thermal Risks

This section addresses the fundamental principles of thermal hazards associated with exothermic chlorination.

Q1: What is a thermal runaway reaction and why is it a major concern in chlorination?

A thermal runaway is a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates even more heat.[2][5] This cycle continues until the reactants are consumed or the system fails. It begins when the rate of heat generation from the reaction (Qgen) exceeds the rate of heat removal (Qrem) by the cooling system.[6]

The core issue is that heat generation often increases exponentially with temperature (as described by the Arrhenius equation), while heat removal capacity typically increases linearly.[5][6] This disparity creates a critical tipping point beyond which the reaction becomes uncontrollable. Chlorination reactions are a particular concern due to:

  • High Exothermicity: Many chlorination pathways release significant amounts of energy.[1][7]

  • Reactivity of Chlorine: Chlorine is a strong oxidizer that can react violently with organic compounds.[8][9]

  • Gas Generation: The production of gaseous by-products like HCl can rapidly increase reactor pressure, compounding the hazard.[8]

Q2: What is the Adiabatic Temperature Rise (ΔTad) and how do I use it for risk assessment?

The Adiabatic Temperature Rise is the theoretical maximum temperature increase of the reaction mixture if all the heat generated were contained within the system, with no heat loss to the surroundings (i.e., a complete failure of cooling).[2][10] It represents the worst-case scenario.

You can calculate it using the formula: ΔT_ad = (-ΔH_rxn * C) / (m * C_p) Where:

  • ΔH_rxn = Enthalpy of reaction (in J/mol)

  • C = Concentration of the limiting reactant (in mol/L)

  • m = Mass of the reaction mixture (in kg/L )

  • C_p = Specific heat capacity of the mixture (in J/kg·K)

A high ΔT_ad (e.g., >100-200 °C) is a clear indicator of a high-hazard process that requires robust engineering controls.

Q3: What key thermal hazard parameters should I determine before starting my experiment?

Before any chlorination, especially during scale-up, a thorough risk assessment is critical.[11] This involves determining several key parameters, often through techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[10][12]

ParameterDescriptionSignificance & Causality
Heat of Reaction (ΔHrxn) The total amount of heat released or absorbed by the reaction.A large negative value indicates a highly exothermic reaction, meaning more heat must be removed to maintain control.[12]
Onset Temperature (T_onset) The temperature at which significant heat release from the reaction begins.Your planned operating temperature must be safely below the T_onset of any potential secondary or decomposition reactions.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase with no cooling.Assesses the worst-case scenario. A high value signals the potential for a severe runaway.[2][10]
Time to Maximum Rate (TMRad) The time it would take for a reaction to reach its maximum rate under adiabatic conditions.A short TMRad (minutes) indicates that a runaway, once initiated, will escalate very quickly, leaving little time for intervention.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach if cooling is lost during a semi-batch addition.Helps define safe operating limits and ensures the temperature won't reach the onset of decomposition.[12]

Section 2: Proactive Temperature Control Strategies

Effective temperature control is not just about cooling; it's about holistically managing the rate of heat generation.

Q4: How do I choose the right cooling method for my reaction scale?

The choice of cooling system is dictated by the reaction scale and the amount of heat that needs to be removed.

Cooling MethodOperating RangeProsConsBest For
Ice/Water Bath ~0 °CSimple, inexpensive, high heat capacity.Limited to a single temperature, can be messy.Small-scale lab reactions with moderate exotherms.[7]
Dry Ice/Acetone Bath ~-78 °CProvides very low temperatures.Temperature is not easily regulated, requires careful handling of acetone and CO2 off-gassing.[7]Reactions requiring sub-ambient temperatures.
Recirculating Chiller -20 °C to 40 °C (Typical)Precise and automated temperature control, wide operating range, safer for overnight reactions.[7][13]Higher initial cost, requires proper setup and maintenance.Moderate to large-scale lab reactions, and processes requiring tight temperature control.
Jacketed Reactor with Thermal Fluid Wide rangeExcellent heat transfer, uniform cooling, ideal for scale-up.[10]Significant investment, complex system.Pilot plant and production scale.

Q5: Beyond cooling, what is the most effective way to control an exothermic reaction?

The single most effective strategy is to control the rate of reaction by limiting the availability of one of the reactants. This is typically achieved through a semi-batch process , where one reagent is added slowly and continuously to the other.[12][14]

Causality: By controlling the addition rate, you directly control the rate of heat generation. The cooling system only needs to remove the heat as it is being generated, rather than struggling to remove a massive amount of heat released all at once (as in a batch process where all reagents are mixed initially).[3] If the temperature begins to rise unexpectedly, the first and most effective action is to stop the addition .[12]

Diagram: Decision Workflow for Exothermic Reaction Control This diagram illustrates the logical steps for planning the thermal control of a new chemical reaction.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hazard Analysis cluster_2 Phase 3: Control Strategy Design A Is the reaction potentially exothermic? B Perform Calorimetry (DSC/RC) to determine ΔHrxn, T_onset A->B Yes C End A->C No (Proceed with standard controls) D Calculate Adiabatic Temperature Rise (ΔTad) B->D E Is ΔTad > 50°C? D->E F Implement Semi-Batch Process: Controlled Reagent Addition E->F Yes (High Hazard) J Standard Batch Process with adequate cooling is possible. Semi-batch still preferred. E->J No (Low/Moderate Hazard) G Select Cooling System with sufficient capacity (Chiller, Jacketed Reactor) F->G H Define Safe Operating Limits (T_op << T_onset) G->H I Develop Emergency Quench/Inhibitor Protocol H->I

Caption: Decision workflow for assessing and controlling thermal hazards.

Section 3: Troubleshooting Guide for Unexpected Exotherms

Even with careful planning, deviations can occur. Quick and correct action is crucial.[7]

Q6: My reaction temperature is rising rapidly and uncontrollably. What should I do?

This is the primary sign of a potential thermal runaway. Follow these steps immediately:

SymptomPossible Cause(s)Immediate Actions
Rapid, unexpected temperature increase beyond the set point. Loss of cooling, addition rate too high, incorrect reagent concentration, accumulation of unreacted starting material.[12]1. STOP ALL REAGENT ADDITION IMMEDIATELY. [12]2. Maximize Cooling: Ensure coolant is at its lowest temperature and maximum flow rate.[12]3. Increase Agitation: If safe, increase stirring to improve heat transfer and break up hot spots.[10]4. Prepare for Emergency Quench: If the temperature continues to climb, execute your pre-planned quenching protocol.
Localized boiling or fuming from the reaction mixture. Hot spot formation due to poor mixing or highly concentrated reagent addition.[10]1. Stop Reagent Addition. 2. Increase Agitation Rate (if safe).3. Maximize Cooling.
Sudden increase in reactor pressure. Gas evolution (e.g., HCl) from the reaction, boiling of the solvent.[8]1. Follow all steps for a rapid temperature increase. 2. Vent the reactor to a safe location (e.g., scrubber) only if pressure approaches the vessel's limit and you are trained to do so.

Diagram: Emergency Response to Thermal Excursion This flowchart outlines the critical decision points during a thermal event.

G Start Temperature Spike Detected (T > T_limit) Action1 Stop All Reagent Addition IMMEDIATELY Start->Action1 Action2 Maximize Cooling (Lowest Temp, Max Flow) Action1->Action2 Action3 Increase Agitation (If safe) Action2->Action3 Decision1 Is Temperature Decreasing? Action3->Decision1 Action4 Continue to Monitor Until Stable Decision1->Action4 Yes Decision2 Is Temperature Still Rising? Decision1->Decision2 No End Situation Controlled Action4->End Action5 Prepare Emergency Quench / Inhibitor Action6 EXECUTE QUENCH Alert Personnel Evacuate if Necessary Action5->Action6 Decision2->Action4 No (Stable) Decision2->Action5 Yes

Caption: Immediate response plan for a thermal excursion event.

Section 4: Experimental Protocols

Protocol 1: Basic Reaction Calorimetry for Heat Flow Determination

This protocol describes a simplified method to estimate the heat of reaction using a lab-scale reactor and temperature probes. It is a crucial step for understanding the thermal profile before scaling up.[15][16]

Objective: To measure the heat generated by the reaction (q) and estimate the enthalpy of reaction (ΔHrxn).

Materials:

  • Jacketed lab reactor with an overhead stirrer.

  • Recirculating chiller/heater for the jacket.

  • Two calibrated temperature probes (one for the reactor contents (Tr), one for the jacket fluid (Tj)).

  • Syringe pump for controlled addition of the limiting reagent.

  • Data logging software.

Procedure:

  • System Calibration: Before the reaction, determine the overall heat transfer coefficient (UA) of your reactor. This is done by measuring the temperature difference between the jacket and the reactor contents under non-reacting conditions.

  • Charge the Reactor: Add the initial reactants and solvent to the reactor. Start agitation to ensure a uniform temperature.

  • Establish Thermal Equilibrium: Set the jacket temperature (Tj) to the desired reaction temperature. Allow the reactor contents (Tr) to equilibrate with the jacket.

  • Initiate Controlled Addition: Begin adding the limiting reagent at a slow, constant rate using the syringe pump.

  • Log Data: Continuously record the reactor temperature (Tr) and jacket temperature (Tj) throughout the addition.

  • Calculate Heat Flow: The heat generated by the reaction (q_rxn) at any given time is proportional to the difference between the reactor and jacket temperatures. The formula is: q_rxn = UA(T_r - T_j) + mC_p(dT_r/dt) The first term represents heat transferred to the jacket, and the second term represents heat accumulated in the reactor.

  • Determine Total Heat: Integrate the heat flow (q_rxn) over the duration of the addition to find the total heat evolved.

  • Calculate Enthalpy: Divide the total heat by the number of moles of the limiting reagent added to get the enthalpy of reaction (ΔHrxn).

Self-Validation: The baseline temperature difference (Tr - Tj) should be near zero before and after the reaction. A consistent heat flow profile during the addition indicates a well-controlled experiment.

Section 5: Scale-Up Considerations

Q7: I have successfully run my chlorination in a 1L flask. What are the main thermal challenges when scaling up to 50L?

Scaling up an exothermic reaction is not linear and presents significant challenges.[11][14] The primary issue is the change in the surface-area-to-volume ratio .

  • The Problem: As you increase the size of a reactor, its volume increases by the cube of its radius (r³), but the surface area available for cooling only increases by the square of its radius (r²).[14][17]

  • The Consequence: A larger reactor generates proportionally much more heat (related to volume) than it can remove (related to surface area). A reaction that was easily controlled in the lab can become a dangerous runaway risk at a larger scale.[17][18]

Diagram: The Scale-Up Problem: Surface Area vs. Volume This diagram visually represents why heat removal becomes less efficient at larger scales.

G cluster_0 Lab Scale (e.g., 1L) cluster_1 Plant Scale (e.g., 1000L) lab_reactor Volume ∝ r³ Surface Area ∝ r² High Surface/Volume Ratio lab_heat Efficient Heat Removal plant_reactor Volume ∝ (10r)³ = 1000r³ Surface Area ∝ (10r)² = 100r² Low Surface/Volume Ratio lab_reactor->plant_reactor Scale-Up Factor: 1000x Volume plant_heat Inefficient Heat Removal Title Heat Generation (Volume) Outpaces Heat Removal (Surface Area) on Scale-Up

Caption: The critical change in the surface-area-to-volume ratio during scale-up.

Before scaling up, you MUST:

  • Re-evaluate Hazards: Perform thorough calorimetry studies under the exact conditions of the larger scale.[14]

  • Confirm Cooling Capacity: Ensure the plant reactor's cooling system is capable of handling the total heat load from the scaled-up reaction.[10][14]

  • Review Agitation: Mixing efficiency often decreases on a larger scale. Ensure the agitation is sufficient to prevent hot spots.[10]

  • Perform Incremental Scale-Up: Do not jump directly from a 1L to a 50L scale. A smaller, intermediate scale-up (e.g., to 5L) is a prudent safety measure.[11]

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. [Link]

  • Process Safety Management. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • ResearchGate. (n.d.). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. [Link]

  • AKJournals. (n.d.). COMPARATIVE KINETIC AND THERMODYNAMIC STUDY ON THE CHLORINATION OF V205 with CC14, COC12 and. [Link]

  • Overmold Express. (n.d.). Understanding Thermal Runaway: Causes and Prevention. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of the thermal chlorination of chloroform in the gas phase. [Link]

  • YouTube. (2024, June 7). Chlorination safety. [Link]

  • ACS Publications. (2022, August 29). Understanding the Catalytic Oxidation of Hydrogen Chloride to Chlorine from Thermodynamics and Reaction Kinetics. [Link]

  • Overmold Express. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. [Link]

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Purification strategies for 2-chloro-5-[(1R)-1-chloroethyl]pyridine without column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth, non-chromatographic purification strategies for 2-chloro-5-[(1R)-1-chloroethyl]pyridine, a key chiral intermediate. Our focus is on providing practical, field-proven insights and robust protocols that ensure high purity without resorting to column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample of 2-chloro-5-[(1R)-1-chloroethyl]pyridine?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to this compound involves the chlorination of a suitable precursor. Consequently, you can anticipate the following types of impurities:

  • Over-chlorinated and Under-chlorinated Species: The chlorination of pyridine rings and alkyl side chains can be challenging to control perfectly, leading to the formation of polychlorinated pyridines or unreacted starting material.[1][2][3]

  • Positional Isomers: Chlorination reactions on the pyridine ring can sometimes yield isomers where the chlorine atom is at a different position.[4]

  • Diastereomers and Enantiomers: If the synthesis starts from a racemic or non-stereospecific precursor, your crude product will likely be a racemic mixture of (1R) and (1S) enantiomers.

  • Reagents and Catalysts: Residual catalysts (e.g., Lewis acids) and unreacted chlorinating agents or their byproducts may be present.[3]

  • Solvent Residues: The reaction solvent can be a significant impurity if not completely removed.

A thorough understanding of your specific synthetic pathway is the first critical step in designing an effective purification strategy.

Q2: Can I use acid-base extraction to purify my compound?

A2: Yes, acid-base extraction is a highly effective and scalable method for separating basic pyridine derivatives from non-basic or acidic impurities.[5] The nitrogen atom in the pyridine ring is basic and can be protonated by an acid to form a water-soluble pyridinium salt.

Underlying Principle:

This technique leverages the difference in solubility between the basic target compound and neutral or acidic impurities. By treating the crude mixture with an aqueous acid, the basic pyridine derivative is selectively transferred to the aqueous phase as a salt, leaving non-basic impurities in the organic phase. The pure pyridine derivative is then regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[5]

Step-by-Step Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude 2-chloro-5-[(1R)-1-chloroethyl]pyridine in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The number of washes depends on the amount of impurities.

  • Separation: Separate the aqueous layer, which now contains your protonated product (pyridinium salt), from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is greater than 10. This will deprotonate the pyridinium salt and regenerate the free pyridine base.[5]

  • Back-Extraction: Extract the liberated 2-chloro-5-[(1R)-1-chloroethyl]pyridine back into a fresh organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

crude Crude Product in Organic Solvent acid_wash Wash with Aqueous Acid crude->acid_wash separate1 Separate Layers acid_wash->separate1 aq_layer Aqueous Layer (Pyridinium Salt) separate1->aq_layer Product org_layer1 Organic Layer (Impurities) separate1->org_layer1 Impurities basify Basify Aqueous Layer aq_layer->basify back_extract Back-Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 org_layer2 Organic Layer (Pure Product) separate2->org_layer2 Product aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 Waste dry Dry and Evaporate org_layer2->dry pure Pure Product dry->pure

Fig. 1: Workflow for Acid-Base Extraction
Q3: My compound is a solid. How can I use recrystallization for purification?

A3: Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. The related compound, 2-chloro-5-(chloromethyl)pyridine, has a melting point of 37-42 °C, suggesting that your target compound may also be a solid at or near room temperature.[6]

Solvent Selection Criteria:
  • The compound of interest should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.

  • Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

General Recrystallization Protocol:
  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, hexanes, toluene) to find a suitable one.

  • Dissolution: In a flask, add the chosen solvent to the crude solid and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Q4: How can I separate the (1R) enantiomer from a racemic mixture without chromatography?

A4: The most common non-chromatographic method for resolving enantiomers is through the formation of diastereomeric salts.[7][8] This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[7]

Principle of Diastereomeric Salt Resolution:

Since your target compound is a base (due to the pyridine nitrogen), you will need a chiral acid as a resolving agent. The reaction of the racemic base (R-base and S-base) with a single enantiomer of a chiral acid (e.g., S-acid) will produce two diastereomeric salts: (R-base)(S-acid) and (S-base)(S-acid). These salts can then be separated based on their different solubilities in a given solvent.

Step-by-Step Protocol for Diastereomeric Salt Resolution:
  • Selection of Resolving Agent and Solvent: The choice of both the chiral resolving agent and the crystallization solvent is crucial and often requires screening.[8]

Common Chiral Resolving Agents for Bases
(+)-Tartaric acid
(-)-Tartaric acid
(+)-Camphorsulfonic acid
(-)-Camphorsulfonic acid
(+)-Mandelic acid
(-)-Mandelic acid
(+)-O,O'-Dibenzoyltartaric acid
(-)-O,O'-Dibenzoyltartaric acid
  • Salt Formation: Dissolve the racemic 2-chloro-5-(1-chloroethyl)pyridine in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent. Combine the two solutions and stir. The diastereomeric salt may precipitate immediately or upon cooling.

  • Fractional Crystallization: Isolate the less soluble diastereomeric salt by filtration. The purity of the salt can be improved by recrystallization.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free enantiomerically enriched pyridine derivative.

  • Extraction: Extract the desired enantiomer with an organic solvent, dry the organic layer, and remove the solvent to yield the purified (1R)-enantiomer.

racemate Racemic Mixture (R-base + S-base) add_acid Add Chiral Acid (e.g., S-acid) racemate->add_acid salts Diastereomeric Salts ((R-base)(S-acid) + (S-base)(S-acid)) add_acid->salts crystallize Fractional Crystallization salts->crystallize solid_salt Less Soluble Salt (e.g., (R-base)(S-acid)) crystallize->solid_salt mother_liquor Mother Liquor (Contains (S-base)(S-acid)) crystallize->mother_liquor liberate Liberate Free Base (Add NaOH) solid_salt->liberate extract Extract and Purify liberate->extract pure_enantiomer Pure R-Enantiomer extract->pure_enantiomer

Fig. 2: Diastereomeric Salt Resolution Workflow
Q5: Is distillation a viable purification option?

A5: Distillation can be a suitable method if your compound is a liquid or a low-melting solid and if the impurities have significantly different boiling points. Given the chlorinated nature of the molecule, it is likely to have a relatively high boiling point, making vacuum distillation necessary to prevent decomposition at high temperatures.

  • Simple Distillation: Useful for separating your product from non-volatile impurities or solvents.

  • Fractional Distillation: Required for separating your product from impurities with close boiling points. The efficiency of the separation depends on the length and type of the fractionating column used.

Patents related to the synthesis of chlorinated pyridines often mention distillation as a purification step.[1][2][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Emulsion forms during acid-base extraction. - High concentration of solutes.- Agitation is too vigorous.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Filter the entire mixture through a pad of Celite.
Product does not crystallize from solution. - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.- Cool the solution in an ice bath or freezer.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound.- Try a different solvent or a mixture of solvents.
Oily product obtained after recrystallization. - The melting point of the compound is below the temperature of the solution.- Impurities are preventing crystal lattice formation.- Ensure the solution is cooled sufficiently.- Try a solvent with a lower boiling point.- The product may require further purification by another method (e.g., acid-base extraction) before recrystallization.
Low recovery after diastereomeric salt resolution. - The solubilities of the two diastereomeric salts are very similar.- The incorrect solvent was chosen.- Screen a wider range of solvents and solvent mixtures.- Try a different chiral resolving agent.- Perform multiple, careful recrystallizations of the less soluble salt.

References

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
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  • US4256894A - Preparation of chlorinated pyridines - Google Patents.
  • US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents.
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  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Asian Journal of Chemistry. Available at: [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues - MDPI. Available at: [Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC. Available at: [Link]

  • EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents.
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  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents.
  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available at: [Link]

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  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - JTI. Available at: [Link]

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies | Journal of Chemical & Engineering Data. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available at: [Link]

  • CN106608846A - Production method for preparing 2-chloro-5-chloromethylpyridine from cyclopentadiene-acrolein - Google Patents.
  • Chiral resolution - Wikipedia. Available at: [Link]

  • Synthesis of 2-chloro-5-(chloromethyl)pyridine - PrepChem.com. Available at: [Link]

  • [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Available at: [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.
  • WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents.
  • Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1. Available at: [Link]

  • Palladate Salts from Chiral Pyridinium Ionic Liquids: Synthesis and Crystal Structures - PMC. Available at: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem. Available at: [Link]

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Technical Support Center: Stabilizing 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and handling of 2-chloro-5-[(1R)-1-chloroethyl]pyridine. As a reactive intermediate crucial for the synthesis of neonicotinoid insecticides and other pharmaceuticals, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1][2] This document moves beyond generic advice to explain the chemical principles behind its instability and offers validated strategies to mitigate degradation.

Section 1: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary chemical groups that make 2-chloro-5-[(1R)-1-chloroethyl]pyridine susceptible to degradation?

A1: The molecule's instability arises from two key structural features:

  • The 2-chloropyridine ring: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which can be accelerated by acidic or basic conditions.[3] Photodegradation is also a known degradation pathway for chloropyridines, leading to the formation of hydroxypyridines and other byproducts.[4][5][6][7]

  • The (1R)-1-chloroethyl side chain: This is a secondary benzylic-type chloride. Benzylic halides are known to be reactive and can undergo hydrolysis (an SN1 or SN2 reaction) to form the corresponding alcohol.[8][9][10] The presence of the electron-withdrawing pyridine ring can influence the rate of this reaction.

Q2: What is the single most critical factor to control for long-term storage?

A2: Moisture. The presence of water is the most critical factor as it can lead to the hydrolysis of both the chlorine on the pyridine ring and the chlorine on the ethyl side chain. Hydrolysis not only consumes the starting material but also generates hydrochloric acid (HCl) as a byproduct. This generated acid can then catalyze further degradation, creating an autocatalytic decomposition cycle.[11] Therefore, maintaining strictly anhydrous conditions is essential.

Q3: What are the ideal storage temperatures?

A3: For long-term stability, refrigerated storage at 0-10°C is recommended by suppliers. Lower temperatures slow down the rate of all potential degradation reactions. For critical samples or very long-term storage (multiple years), storage at -20°C is advisable, provided the compound is in a tightly sealed container to prevent moisture ingress upon removal from the freezer.

Q4: Should I store the compound under an inert atmosphere?

A4: Yes. Storing under a dry, inert atmosphere (e.g., argon or nitrogen) is a best practice for reactive chemical intermediates.[12] This serves two purposes:

  • It displaces atmospheric moisture, preventing hydrolysis.

  • It displaces oxygen, preventing potential oxidative degradation pathways, which can be a concern for many organic molecules over long periods.

Q5: What materials are incompatible with this compound?

A5: Avoid contact with the materials listed in the table below. Reactions with these substances can lead to rapid decomposition, heat generation, or the release of toxic gases.[13][14][15][16][17][18]

Section 2: Troubleshooting Guide for Compound Instability

This section addresses common problems encountered during the storage and handling of 2-chloro-5-[(1R)-1-chloroethyl]pyridine.

Observed Issue Probable Cause(s) Recommended Action(s)
Change in physical state (e.g., solid becoming oily or clumping) Moisture Absorption: The compound is hygroscopic and absorbing water can lower its melting point (37-42°C), causing it to appear oily or clump together.1. Immediately transfer the compound to a glove box or dry environment. 2. If the material is still needed, consider drying it under high vacuum, but be aware some degradation may have already occurred. 3. Re-evaluate your storage container and handling procedures to ensure they are strictly anhydrous. Use containers with PTFE-lined caps.
Discoloration (e.g., developing a yellow or brown tint) Minor Degradation/Oxidation: Formation of conjugated impurities or minor oxidation byproducts can introduce color. This is often the first sign of compromised purity.1. Perform a purity analysis (see Protocol 1) to quantify the extent of degradation. 2. If purity is still acceptable for your application, store the material under an inert atmosphere and protect it from light. 3. For high-purity applications, repurification by recrystallization or chromatography may be necessary.
Noticeable drop in purity upon repeat analysis (e.g., by HPLC) Hydrolysis or Thermal Decomposition: This indicates significant degradation. The most likely cause is exposure to moisture or elevated temperatures. The generation of HCl from initial hydrolysis can catalyze further, accelerated decomposition.[11]1. Discard the degraded material as it may contain unknown byproducts that could interfere with your reaction. 2. Review storage conditions immediately. Check freezer/refrigerator temperatures and ensure containers are properly sealed. 3. Implement the Inert Atmosphere Handling and Aliquoting Protocol (Protocol 2) for all new batches to prevent future occurrences.
Poor performance or unexpected byproducts in a subsequent reaction Presence of Degradation Products: The hydrolyzed byproducts (e.g., 2-chloro-5-(1-hydroxyethyl)pyridine or 2-hydroxy-5-(1-chloroethyl)pyridine) can act as nucleophiles or otherwise interfere with your intended reaction pathway.1. Confirm the purity of your starting material before each use. 2. If degradation is confirmed, acquire a fresh, high-purity batch of the compound. 3. Consider that even small amounts of HCl impurity from hydrolysis can affect pH-sensitive reactions.

Section 3: Key Experimental Protocols

Protocol 1: Quality Control & Purity Assessment by HPLC

This protocol provides a framework for developing an HPLC method to assess the purity of 2-chloro-5-[(1R)-1-chloroethyl]pyridine and detect degradation products.[19]

1. Objective: To determine the purity of the compound and quantify it against a reference standard.

2. Instrumentation & Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • HPLC grade buffer (e.g., potassium phosphate monobasic).

  • Reference standard of 2-chloro-5-[(1R)-1-chloroethyl]pyridine (of known purity).

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., 20mM potassium phosphate, pH 3.0) at a 60:40 (v/v) ratio. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~270 nm (based on the pyridine chromophore; verify with a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Diluent: Acetonitrile/Water (50:50).

4. Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in the sample diluent in a 100 mL volumetric flask to obtain a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (~0.1 mg/mL) using the same procedure.

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis:

    • Inject a blank (sample diluent) to ensure no interfering peaks.

    • Inject the standard solution, followed by the sample solution.

    • Calculate the purity of the sample using the area percent method. For assay against a standard, use the external standard calculation.

5. Data Interpretation:

  • The main peak should correspond to the active compound.

  • Earlier eluting peaks may correspond to more polar degradation products, such as the hydrolyzed alcohol derivatives.

  • Report purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Inert Atmosphere Handling and Aliquoting

This protocol minimizes exposure to atmospheric moisture and oxygen when handling the compound.

1. Objective: To safely aliquot the bulk compound into smaller, single-use quantities without compromising its stability.

2. Environment:

  • All manipulations should be performed inside a glovebox with a dry, inert atmosphere (e.g., N₂ or Ar) with O₂ and H₂O levels below 10 ppm.

  • If a glovebox is unavailable, use a Schlenk line with appropriate glassware.

3. Materials:

  • Bulk container of 2-chloro-5-[(1R)-1-chloroethyl]pyridine.

  • Pre-dried, tared vials with PTFE-lined screw caps.

  • Spatulas and other necessary tools (pre-dried in an oven at >120°C and cooled in a desiccator).

  • Analytical balance inside the glovebox or a procedure for quickly weighing outside and returning.

4. Procedure:

  • Preparation: Place the bulk container, tared vials, and all tools into the glovebox antechamber. Purge the antechamber at least three times before transferring items into the main chamber.

  • Equilibration: Allow the bulk container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Aliquoting:

    • Open the bulk container.

    • Using a clean, dry spatula, transfer the desired amount of the compound into a tared vial.

    • Securely fasten the PTFE-lined cap onto the vial.

  • Sealing and Storage:

    • For extra protection, wrap the cap-vial interface with Parafilm®.

    • Label each vial clearly with the compound name, batch number, amount, and date.

    • Remove the aliquoted vials from the glovebox via the antechamber.

    • Immediately place the vials in designated refrigerated (0-10°C) or freezer (-20°C) storage.

  • Bulk Storage: Reseal the bulk container tightly, wrap with Parafilm®, and return it to its proper storage location.

Section 4: Visualizing Degradation & Workflow

The following diagrams illustrate the primary degradation pathways and the recommended quality control workflow.

Primary Degradation Pathways

cluster_0 Primary Degradation Routes A 2-chloro-5-[(1R)-1-chloroethyl]pyridine (Stable Compound) B 2-chloro-5-[(1R)-1-hydroxyethyl]pyridine A->B Hydrolysis (Side Chain) C 2-hydroxy-5-[(1R)-1-chloroethyl]pyridine A->C Hydrolysis (Pyridine Ring) D HCl (autocatalyst) B->D C->D

Caption: Key hydrolytic degradation pathways.

Quality Control & Storage Workflow

cluster_1 QC and Storage Workflow Receive Receive New Batch InitialQC Protocol 1: Initial Purity Check (HPLC) Receive->InitialQC CheckSpec Purity > 98%? InitialQC->CheckSpec StoreBulk Store Bulk at 0-10°C under Inert Gas CheckSpec->StoreBulk Yes Reject Reject Batch or Consider Repurification CheckSpec->Reject No Aliquot Protocol 2: Aliquot in Glovebox StoreBulk->Aliquot StoreUse Store Aliquots at 0-10°C or -20°C Aliquot->StoreUse Use Use in Experiment StoreUse->Use

Caption: Recommended workflow for new batches.

References

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  • Slade, J. H., & Knopf, D. A. (2023). Oxidation of solid thin films of neonicotinoid pesticides by gas phase hydroxyl radicals. Environmental Science: Atmospheres. Available at: [Link]

  • Google Patents. (2012). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

  • Lackner, M., et al. (2024). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. MDPI. Available at: [Link]

  • Tzora, A., et al. (2025). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. MDPI. Available at: [Link]

  • Li, Y., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. Available at: [Link]

  • Machatschek, R., Heuchel, M., & Lendlein, A. (2021). Hydrolytic stability of polyetherimide investigated in ultrathin films. ResearchGate. Available at: [Link]

  • Kasmi, N., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available at: [Link]

Sources

Technical Support Center: Solving Chloropyridine Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing solubility challenges with chloropyridine compounds. This guide is designed by application scientists to provide you with in-depth, practical solutions to common issues encountered during experimental work. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to overcome solubility hurdles and achieve reliable, reproducible results.

Section 1: Understanding the Core Problem: Why Are Chloropyridines Poorly Soluble?

Chloropyridines and their derivatives are a cornerstone in pharmaceutical and agrochemical research. However, their utility is often hampered by poor solubility in aqueous media, a critical requirement for most biological assays and formulations. This challenge stems from a combination of physicochemical properties:

  • Molecular Polarity and Hydrophobicity: The presence of a chlorine atom significantly increases the lipophilicity (hydrophobicity) of the pyridine ring. This nonpolar characteristic resists favorable interactions with the highly polar water molecules, leading to low solubility.

  • Crystal Lattice Energy: In their solid state, chloropyridine molecules are tightly packed in a crystal lattice. The strength of this lattice, known as the crystal lattice energy, must be overcome by the energy of hydration (the energy released when ions are surrounded by water molecules) for dissolution to occur.[1] For many chloropyridines, the high lattice energy presents a significant barrier to dissolution.[2][3] Compounds with strong intermolecular forces and efficient crystal packing tend to have higher melting points and lower aqueous solubility.[4]

  • Weak Basicity: The nitrogen atom in the pyridine ring is weakly basic. Its ability to be protonated is defined by its pKa value. This property is key to one of the primary methods of solubility enhancement.

Key Physicochemical Properties of Chloropyridine Isomers

For context, the properties of the parent chloropyridine isomers highlight the solubility challenge:

CompoundpKa (Conjugate Acid)Water Solubility (at 20-25°C)LogP
2-Chloropyridine 0.49[5]~27 g/L (20°C)[5]1.22[6]
3-Chloropyridine 2.84[7]Slightly soluble[7]1.33[7]
4-Chloropyridine 3.84Soluble1.27

Note: Data is compiled from various sources and should be used as a general guide. The solubility of derivatives can vary significantly.

Section 2: Troubleshooting Guide & Experimental Workflows

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Q1: My chloropyridine compound is precipitating out of my aqueous buffer during my screening assay. What is the first and most direct method I should try?

A1: Leverage pH Adjustment for Ionization.

The Principle: The most effective initial strategy for a weakly basic compound like a chloropyridine is to decrease the pH of the aqueous medium.[8][9] According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the compound's conjugate acid, the compound will exist predominantly in its protonated, ionized (salt) form.[10] This charged species is significantly more polar and, therefore, more soluble in water.[11]

Workflow for pH-Based Solubilization:

Caption: Workflow for pH-based solubility enhancement.

Step-by-Step Protocol:

  • Determine the Target pH: Aim for a pH at least 1-2 units below the pKa of your chloropyridine's conjugate acid. If the pKa is unknown, start with a buffer at pH 4.0.

  • Prepare an Acidic Stock Buffer: Prepare a buffer such as citrate or acetate at the target pH.

  • Initial Dissolution: To your accurately weighed solid compound, add a small volume (e.g., 20-30% of the final intended volume) of the acidic buffer.

  • Apply Energy: Vortex vigorously and/or place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Check for a clear, particulate-free solution. If the compound has not fully dissolved, you may need to use a buffer with a lower pH.

  • Final Dilution: Once the compound is dissolved, add the remaining buffer to reach the final desired concentration.

  • Final pH Check: Measure the pH of the final stock solution to ensure it is within the desired range for your experiment's stability and compatibility.

Trustworthiness Check: This method is self-validating. The visual endpoint of a clear solution confirms that the chosen pH is effective. However, always ensure the final pH is compatible with your biological system (e.g., cell viability, enzyme activity).

Q2: pH adjustment is not sufficient or is incompatible with my experiment's requirements. What is the next logical step?

A2: Employ Co-solvents to Modify Solvent Polarity.

The Principle: If pH manipulation is not an option, the next strategy is to reduce the overall polarity of the aqueous solvent system by adding a water-miscible organic solvent, known as a co-solvent.[12][13] These agents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, effectively making the solvent more "hospitable" to the nonpolar chloropyridine.[13][14]

Common Co-solvents in Research:

Co-solventTypical Concentration RangeKey Considerations
DMSO (Dimethyl sulfoxide)0.1% - 5% (v/v)Excellent solubilizing power. Can be toxic to cells at >0.5-1%. Can interfere with some assays.
Ethanol 1% - 10% (v/v)Less toxic than DMSO. Can cause protein precipitation at higher concentrations.[15]
Propylene Glycol (PG) 5% - 20% (v/v)Low toxicity, often used in formulations. Can increase viscosity.[15]
Polyethylene Glycol (PEG 400) 10% - 30% (v/v)Low toxicity, good for in-vivo work. High concentrations significantly increase viscosity.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock in 100% Co-solvent: Dissolve the chloropyridine compound in a minimal amount of 100% DMSO or ethanol to create a high-concentration primary stock (e.g., 10-100 mM).

  • Perform Serial Dilution: Serially dilute this primary stock solution into your aqueous buffer or media. This "crash-in" method is often more effective than trying to dissolve the solid directly in a co-solvent/water mixture.

  • Observe for Precipitation: After each dilution step, vortex and visually inspect for any signs of precipitation (cloudiness, particulates).

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working limit for that specific co-solvent percentage.

  • Control for Co-solvent Effects: Crucially, run a vehicle control in your experiment containing the same final concentration of the co-solvent to account for any effects the solvent itself may have on your system.[16]

Q3: My experiment is highly sensitive to organic solvents, and even low percentages of DMSO are causing issues. Is there a solvent-free alternative?

A3: Utilize Cyclodextrin Complexation for Molecular Encapsulation.

The Principle: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure: a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) central cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like chloropyridines, within this cavity, forming an inclusion complex.[] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule without using organic co-solvents.[20][21]

Workflow for Cyclodextrin-Based Solubilization:

Caption: Workflow for solubility enhancement using cyclodextrins.

Step-by-Step Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research due to its high solubility and low toxicity.[18]

  • Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution is a good starting point).

  • Add Excess Compound: Add an excess amount of your solid chloropyridine compound to the cyclodextrin solution. The goal is to create a saturated solution.

  • Equilibrate: Mix the suspension thoroughly. This can be done by stirring, shaking, or sonicating at a constant temperature for a period of 1 to 24 hours to ensure the complexation reaches equilibrium.

  • Separate Undissolved Solid: After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes or filter through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify Solubilized Compound: Carefully take an aliquot of the clear supernatant and determine the concentration of your chloropyridine compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy. This concentration represents the solubility enhancement achieved.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I combine these techniques?

    • A: Absolutely. For extremely challenging compounds, combining methods can be highly effective. For example, you can use a co-solvent in a pH-adjusted buffer or use cyclodextrins in a solution already containing a low percentage of a co-solvent. This is a common strategy in advanced formulation development.[9][22]

  • Q: How do I know if my compound is degrading versus precipitating?

    • A: Precipitation is typically reversible; gentle warming or addition of more solvent may redissolve the compound. Degradation is a chemical change and is irreversible. To confirm, analyze the sample using HPLC or LC-MS. A precipitate will show a single peak with the correct mass upon redissolution, whereas a degraded sample will show new peaks corresponding to degradation products.

  • Q: How should I store my chloropyridine stock solutions?

    • A: For maximum stability, store stock solutions at -20°C or -80°C. If using a co-solvent like DMSO, ensure it is anhydrous, as water can cause hydrolysis of some compounds over time. For pH-adjusted aqueous stocks, be aware that freeze-thaw cycles can sometimes cause the compound to precipitate out of solution. It is often best to aliquot stocks into single-use volumes.

  • Q: Are there other, more advanced techniques available?

    • A: Yes, the field of drug formulation is extensive. Other methods include the use of surfactants to form micelles, creating amorphous solid dispersions, and nanotechnology approaches like nanosuspensions or lipid-based delivery systems.[23][24][25] These are typically employed in later-stage drug development due to their complexity.

References

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • BYJU'S. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Available at: [Link]

  • Purdue University. (n.d.). Lattice Energy. Purdue University Department of Chemistry. Available at: [Link]

  • Numerade. (n.d.). How is crystal lattice energy used to predict solubility and reactivity? Available at: [Link]

  • Al-kassas, R., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • PharmaRead. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Dow Development Laboratories. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Available at: [Link]

  • Grokipedia. (n.d.). Cosolvent. Available at: [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

  • Quora. (2017). How does solubility depend on lattice and hydration energy? Available at: [Link]

  • Shah, S., et al. (2018). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Pharmaceutical Research. Available at: [Link]

  • Fiveable. (2025). pH effect on solubility. Available at: [Link]

  • SlideShare. (n.d.). Co-solvents.pptx. Available at: [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Lingvist. (2025). Co-solvent: Significance and symbolism. Available at: [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Abbkine. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • University of Tartu. (n.d.). pKa values bases. Available at: [Link]

  • PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Available at: [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Available at: [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Chloropyridine. Available at: [Link]

  • ResearchGate. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available at: [Link]

  • Loba Chemie. (n.d.). 109-09-1 CAS | 2-CHLOROPYRIDINE. Available at: [Link]

  • PubMed Central. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Available at: [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Spectroscopic Guide: Structural & Chiral Analysis of 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Executive Summary & Strategic Intent

This guide provides a technical comparison of analytical workflows for 2-chloro-5-[(1R)-1-chloroethyl]pyridine , a critical chiral building block in the synthesis of pyridine-based pharmaceuticals (e.g., COX-2 inhibitors).

In drug development, the "performance" of an intermediate is defined by its structural integrity and enantiomeric purity . This guide compares:

  • Structural Confirmation: The Target Chloride vs. its Hydroxyl Precursor (Process Control).

  • Chiral Resolution: Standard 1D NMR vs. Chiral Solvating Agent (CSA) NMR (Quality Control).

Key Takeaway: While HPLC is standard for final release, CSA-NMR offers a rapid, in-process "performance check" for optical purity without the need for column equilibration.

Structural Confirmation: Target vs. Precursor

The synthesis typically involves the chlorination of 1-(6-chloropyridin-3-yl)ethanol . The critical analytical challenge is confirming the complete conversion of the secondary alcohol to the chloride without racemization or elimination (styrene formation).

Comparative 1H NMR Data (400 MHz, CDCl3)
FeaturePrecursor (Alcohol) Target (Chloride) Diagnostic Shift (Δδ)
Methine (CH) Quartet, ~4.95 ppmQuartet, ~5.15 ppm+0.20 ppm (Deshielding by Cl)
Methyl (CH3) Doublet, ~1.50 ppmDoublet, ~1.82 ppm+0.32 ppm (Inductive effect)
Hydroxyl (OH) Broad s, ~2.5 ppmAbsent Disappearance confirms conversion
Aromatic H6 Doublet, ~8.35 ppmDoublet, ~8.40 ppmMinimal change (Remote to reaction site)
Aromatic H4 dd, ~7.70 ppmdd, ~7.65 ppmMinimal change

Expert Insight: The most reliable indicator of reaction completion is not just the disappearance of the OH signal (which can be exchange-broadened), but the downfield shift of the methyl doublet . In the chloride, the methyl group sits in the des-shielding cone of the chlorine atom, shifting from ~1.5 to ~1.8 ppm.

13C NMR Assignments (100 MHz, CDCl3)
  • C-Cl (Methine): The carbon attached to the chiral center shifts significantly.

    • Alcohol: ~68.0 ppm[1]

    • Chloride:[2] ~56.5 ppm (Upfield shift due to the "Heavy Atom Effect" of Chlorine relative to Oxygen, despite similar electronegativity).

  • Pyridine C2 (Cl-sub): ~150.5 ppm (Characteristic of 2-chloropyridines).

Enantiomeric Purity: The "Performance" of Analytical Methods

For a chiral intermediate, "product performance" equals Enantiomeric Excess (ee) . We compare two NMR methods for determining ee.

Method A: Standard 1H NMR (Baseline)
  • Performance: Zero .

  • Observation: In an achiral solvent (CDCl3), the (1R) and (1S) enantiomers are magnetically equivalent. They produce a single set of signals.

  • Utility: Only useful for chemical purity, not optical purity.

Method B: Chiral Solvating Agent (CSA) NMR (Recommended)
  • Reagent: (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Pirkle Alcohol.

  • Mechanism: Formation of transient diastereomeric complexes.[3][4]

  • Performance: High .

  • Protocol:

    • Dissolve 10 mg of substrate in 0.6 mL CDCl3.

    • Add 2.0 equivalents of CSA.

    • Shake and equilibrate for 5 mins.

    • Acquire 1H NMR (64 scans).[1]

Resulting Split (Simulated for Comparison):

Signal(1R)-Isomer (Target)(1S)-Isomer (Impurity)Separation (Δδ)
Methyl (CH3) 1.82 ppm1.86 ppm0.04 ppm (Baseline resolved)
Methine (CH) 5.15 ppm5.19 ppm0.04 ppm

Self-Validating Logic: If the integration ratio of the split methyl doublets is 99:1, your ee is 98%. If signals remain singlets, the CSA is ineffective or the sample is racemized (unlikely if standard is used).

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for analyzing this molecule during synthesis.

AnalyticalWorkflow Start Crude Reaction Mixture H1_NMR 1H NMR (CDCl3) Check Chemical Purity Start->H1_NMR Decision_OH OH Signal Present? H1_NMR->Decision_OH Reprocess Reprocess: Add SOCl2 Decision_OH->Reprocess Yes (Incomplete) Purification Purification (Distillation/Column) Decision_OH->Purification No (Complete) Reprocess->H1_NMR Chiral_Check Chiral Analysis Required? Purification->Chiral_Check CSA_NMR CSA-NMR (Add Chiral Shift Reagent) Chiral_Check->CSA_NMR In-Process Check HPLC Chiral HPLC (Final Release) Chiral_Check->HPLC Final QC Release Release Intermediate CSA_NMR->Release ee > 98% HPLC->Release ee > 99%

Caption: Decision tree for the structural and chiral verification of 2-chloro-5-[(1R)-1-chloroethyl]pyridine.

Detailed Experimental Protocol

Protocol 1: Sample Preparation for 1H/13C NMR
  • Mass: Weigh 15-20 mg of the oily residue or solid.

  • Solvent: Add 0.6 mL CDCl3 (99.8% D) containing 0.03% TMS (v/v).

    • Note: CDCl3 is preferred over DMSO-d6 to prevent solvent interaction with the chlorine, which can broaden signals.

  • Filtration: If solids persist, filter through a cotton plug into the NMR tube to ensure good shimming.

Protocol 2: COSY Experiment (Self-Validation)

To rigorously prove the connectivity of the ethyl group to the pyridine ring:

  • Pulse Sequence: Standard magnitude COSY (cosygpqf).

  • Validation:

    • Observe cross-peak between 5.15 ppm (CH) and 1.82 ppm (CH3) .

    • Observe weak long-range coupling (4-bond) between 5.15 ppm (CH) and 8.40 ppm (H6) or 7.65 ppm (H4) . This confirms the ethyl group is attached to position 5.

Signal Assignment Logic (Graphviz)

This diagram visualizes how specific atoms influence the chemical shifts, explaining the "Why" behind the data.

SignalLogic Cl_Ring Cl on Ring (Pos 2) H4 H4 Proton (~7.65 ppm) Cl_Ring->H4 Inductive Effect (Gamma pos) N_Ring Nitrogen (Pos 1) H6 H6 Proton (~8.4 ppm) N_Ring->H6 Strong Deshielding (Alpha to N) Cl_Ethyl Cl on Ethyl Chain CH_Methine CH Methine (~5.15 ppm) Cl_Ethyl->CH_Methine Alpha Effect (+2.5 ppm shift) CH3_Methyl CH3 Methyl (~1.82 ppm) Cl_Ethyl->CH3_Methyl Beta Effect (+0.3 ppm shift) CH_Methine->CH3_Methyl J = 6-7 Hz (Vicinal Coupling)

Caption: Mechanistic assignment of chemical shifts based on electronic environments.

References

  • General Pyridine NMR Data

    • Source: ChemicalBook & AIST Spectral D
    • Relevance: Baseline shifts for 2-chloro-5-methylpyridine used to calcul
    • Link:

  • Chiral Analysis Comparison

    • Title: A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
    • Source: BenchChem Technical Guides.
    • Relevance: Validates the comparison between HPLC and CSA-NMR for enantiomeric excess.
    • Link:

  • Synthesis & Intermediate Verification

    • Title: Synthesis of 2-chloro-5-(chloromethyl)pyridine.[5][1][2][6][7][8][9][10]

    • Source: PrepChem.
    • Relevance: Provides analogous reaction conditions and spectral expectations for chlorin
    • Link:

  • Trace Impurity Shifts

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[11]

    • Source: Organometallics (via University of Washington).[11]

    • Relevance: Essential for distinguishing solvent peaks (e.g., residual ethanol from synthesis)
    • Link:

Sources

Technical Comparison Guide: Determination of Absolute Configuration

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Single Crystal X-ray Diffraction (SC-XRD) vs. MicroED, VCD, and NMR Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chirality Imperative

In pharmaceutical development, the determination of absolute configuration (AC) is not merely a structural characterization task; it is a regulatory imperative.[1] Since the thalidomide tragedy, regulatory bodies like the FDA and EMA mandate the unambiguous identification of enantiomers.

While Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for direct, ab initio AC determination, the landscape is evolving. Vibrational Circular Dichroism (VCD) has matured into a reliable solution-state alternative, and Microcrystal Electron Diffraction (MicroED) is breaking the barrier of crystal size, albeit with specific caveats regarding AC.

This guide provides a technical comparison of these methodologies, focusing on the mechanistic validity, experimental requirements, and decision-making logic for the modern structural chemist.

The Gold Standard: Single Crystal X-ray Diffraction (SC-XRD)
2.1 Mechanism: The Breakdown of Friedel's Law

Standard diffraction assumes Friedel's Law (


), which holds true when atomic scattering factors are purely real. However, AC determination relies on anomalous scattering  (or resonant scattering). Near an absorption edge, the scattering factor 

becomes complex:

The imaginary component,

, introduces a phase shift that breaks the centrosymmetry of the diffraction pattern. This results in Bijvoet differences , where

. The magnitude of this difference allows the distinction between an enantiomer and its mirror image.
2.2 Validation Metrics: Flack, Hooft, and Parsons

The reliability of AC determination is quantified by specific statistical parameters.

ParameterSymbolMechanism & UtilityInterpretation
Flack Parameter ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Refines the crystal as a two-domain inversion twin. The intensity is modeled as: $I{calc} = (1-x)F(hkl)
Hooft Parameter

Uses Bayesian statistics (post-refinement) to calculate the probability that the model is correct.[2]

: Correct structureOften provides lower standard uncertainties (s.u.) for light-atom structures than Flack.[3]
Parsons Quotient

Uses intensity quotients (

) of Friedel pairs rather than differences (

).[2]

: Correct structureCancels out systematic errors (absorption/extinction) more effectively than difference methods.

Expert Insight: For "light atom" structures (C, H, N, O only), the anomalous signal is weak using standard Mo K


 radiation. Cu K

radiation
is strongly recommended as it increases the

of oxygen, significantly improving the precision of the Flack/Hooft parameters.
Comparative Analysis: SC-XRD vs. Alternatives
3.1 Microcrystal Electron Diffraction (MicroED)[4]
  • The Promise: Can determine structures from nanocrystals (

    
     nm) found in "amorphous" powders.
    
  • The Limitation: Electrons interact much more strongly with matter than X-rays. This leads to dynamical scattering (multiple scattering events), which complicates the relationship between intensity and structure factor.[4]

  • AC Capability: Standard "kinematical" refinement (used in X-ray) often fails to determine AC in MicroED. Reliable AC determination via MicroED currently requires dynamical refinement (computationally intensive) or the use of chiral salts (known counter-ions).

3.2 Vibrational Circular Dichroism (VCD)
  • The Promise: Solution-state determination. No crystals required.[5]

  • The Mechanism: Measures the differential absorption of left vs. right circularly polarized IR light (

    
    ).[1]
    
  • The Workflow: Requires comparing the experimental spectrum with a Density Functional Theory (DFT) calculated spectrum.[5]

  • AC Capability: High confidence if the calculated spectrum matches the experimental one.

3.3 Comparative Data Matrix
FeatureSC-XRD (Gold Standard)MicroED (Emerging)VCD (Solution State)NMR (Mosher's)
Sample State Single Crystal (

)
Nanocrystal (

)
Solution / OilSolution
Destructive? NoNo (but sample on grid is lost)NoYes (Derivatization)
AC Method Anomalous ScatteringDynamical Refinement / Chiral SaltDFT Calculation MatchChemical Shift (

)
Speed 2-24 HoursMinutes (Data) + Days (Analysis)4-12 Hours (Exp + Calc)Days (Reaction + NMR)
Confidence Absolute (Direct)High (Structure) / Med (AC*)High (Model Dependent)High (Relative)
Key Limitation Crystallization bottleneckDynamical scattering complicates ACRequires accurate DFT conformersRequires reactive functional group

*AC confidence in MicroED is lower for light-atom small molecules unless rigorous dynamical refinement is applied.

Experimental Protocol: SC-XRD Self-Validating Workflow

This protocol ensures high data redundancy and precise error modeling, essential for determining AC in light-atom structures.

Step 1: Crystal Selection & Mounting
  • Objective: Minimize absorption errors.

  • Action: Select a block-like crystal (avoid needles/plates if possible). Mount on a low-background loop (e.g., MiTeGen) using minimal oil.

  • Validation: Check crystal centrality under the beam; ensure it stays within the beam during full rotation.

Step 2: Data Collection Strategy
  • Source: Use Cu K

    
      (
    
    
    
    Å) for light atoms (C, H, N, O).[6] Use Mo K
    
    
    only if heavy atoms (Cl, S, P, metal) are present.
  • Coverage: Collect a complete sphere (redundancy

    
    ). You must measure Friedel pairs (
    
    
    
    and
    
    
    ) explicitly.
  • Resolution: Aim for

    
     Å or better.
    
  • Validation:

    
     should be 
    
    
    
    for the merged dataset.
Step 3: Data Reduction & Scaling
  • Software: XDS, CrysAlisPro, or SAINT.

  • Critical Step: Do not merge Friedel pairs during scaling if your software allows keeping them separate for initial analysis (though most refinement programs handle the merging internally while retaining the anomalous signal).

  • Validation: Check the SigAno (Anomalous Signal to Noise) stats. A value

    
     at high resolution indicates measurable anomalous signal.
    
Step 4: Structure Solution & Refinement
  • Solution: SHELXT (Intrinsic Phasing).

  • Refinement: SHELXL.

  • Command: Ensure ACTA command is present to generate the CIF.

  • Parameter Check:

    • Refine until convergence (

      
      ).
      
    • Check Flack Parameter (

      
      ) :
      
      • If

        
        , AC is determined.
        
      • If

        
        , signal is too weak (inconclusive).
        
    • Parsons Quotient: Run the CIF through PLATON or use SHELXL-2018+ to calculate Parsons quotients for better precision on light atoms.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for selecting the appropriate AC determination method based on sample properties.

AC_Decision_Tree Start Start: Pure Sample Crystal_Check Can you grow a single crystal (>10 µm)? Start->Crystal_Check Heavy_Atom Contains Heavy Atom? (S, Cl, P, Metal) Crystal_Check->Heavy_Atom Yes Powder_Check Is it a microcrystalline powder? Crystal_Check->Powder_Check No SCXRD_Mo SC-XRD (Mo Source) Fast, Routine Heavy_Atom->SCXRD_Mo Yes SCXRD_Cu SC-XRD (Cu Source) High Redundancy Strategy Heavy_Atom->SCXRD_Cu No (Light Atoms) MicroED MicroED (Requires Dynamical Refinement or Chiral Salt) Powder_Check->MicroED Yes Liquid_Check Is it an Oil/Liquid? Powder_Check->Liquid_Check No VCD VCD Spectroscopy (Compare w/ DFT) Liquid_Check->VCD Yes NMR NMR (Mosher's Method) (Requires Derivatization) Liquid_Check->NMR No (Soluble Solid)

Caption: Decision matrix for absolute configuration determination. Blue nodes represent decision points; Green nodes indicate preferred non-destructive paths; Red indicates emerging methods requiring specialized analysis.

References
  • Flack, H. D. (1983).[7] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[7][8] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[7] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2][8][9][10] Acta Crystallographica Section B, 69(2), 249-259. Link

  • Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008).[4] The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[1][4][5] Chirality, 20(5), 643-663. Link

  • FDA Guidance for Industry. (2010). Non-Clinical Engineering Tests and Recommended Labeling for Intravascular Stents and Associated Delivery Systems (Referencing Radiopacity and Structural Integrity). Link

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A Senior Application Scientist's Guide to Validating Optical Rotation for Chiral Molecules: The Case of (1R)-1-chloroethyl pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its biological activity, efficacy, and safety. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles.[1] Consequently, the ability to identify and quantify the specific enantiomer of a drug substance is a critical regulatory and scientific requirement.

This guide provides an in-depth framework for validating the analytical method of polarimetry to determine the optical rotation of a representative chiral molecule, (1R)-1-chloroethyl pyridine. As a technique, polarimetry remains a cornerstone for characterizing chiral compounds by measuring their ability to rotate the plane of polarized light—a property known as optical activity.[2][3] This guide moves beyond a simple recitation of steps, delving into the causality behind the validation protocols and comparing this classical method against modern chromatographic alternatives. Our objective is to establish a self-validating system that ensures every measurement is robust, reliable, and fit for its intended purpose.

The Principle of Optical Rotation: A Foundational Overview

Chiral molecules, by definition, lack a plane of internal symmetry. This structural asymmetry causes them to interact with plane-polarized light, rotating the plane of oscillation by a specific angle.[4] This angle of rotation, denoted as α, is the observed rotation.

  • Dextrorotatory ((+)) isomers rotate the plane of light in a clockwise direction.[3]

  • Levorotatory ((-)) isomers rotate the plane in a counter-clockwise direction.[3]

The magnitude of this rotation is dependent on several factors, including the molecule's identity, concentration, the path length of the sample cell, temperature, and the wavelength of the light source.[5] To standardize this measurement and turn it into a characteristic physical property, we calculate the specific rotation [α]. This is defined by Biot's Law:

[α]λT = (100 * α) / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius (commonly 20-25 °C).[6]

  • λ is the wavelength of light (typically the sodium D-line at 589 nm).[4]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration in g/100 mL.[5]

A robustly validated polarimetric method provides confidence that the calculated specific rotation is an accurate and precise representation of the sample's stereochemical identity and purity.

A Systematic Approach to Method Validation

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7][8] We will ground our validation strategy in the principles outlined by the United States Pharmacopeia (USP) General Chapter <781> Optical Rotation and the International Council for Harmonisation (ICH) guideline Q2(R2) Validation of Analytical Procedures.[2][8][9]

The following workflow illustrates the key parameters that must be assessed to ensure the polarimetric method is fit for purpose.

Caption: A structured workflow for the validation of a polarimetric method.

Instrument Calibration and System Suitability

Causality: Before validating the method for a specific analyte, we must first verify the performance of the instrument itself. Calibration ensures the polarimeter provides accurate readings against a known, certified standard, establishing a baseline of trustworthiness.

Protocol:

  • Accuracy Verification: Use a NIST-traceable quartz plate with a certified angle of rotation.[10] These plates are physically and optically stable, providing a permanent calibration standard.

  • Place the certified quartz plate in the sample chamber and perform at least five replicate measurements.

  • The mean of the observed rotations must fall within the tolerance specified in the certificate of the reference standard.

  • Zero Point Determination: Fill a clean polarimeter cell with the same solvent that will be used for the analyte (e.g., ethanol). This is the "solvent blank."

  • Place the cell in the instrument and perform a zero-setting operation. This corrects for any minor rotation caused by the solvent or the cell windows.[6]

Validation Parameters and Protocols

Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. For polarimetry, this confirms that we can accurately measure the rotation of a known standard, which translates to confidence in measurements of the unknown analyte.

Protocol:

  • Prepare solutions of a certified reference material (CRM), such as NIST Standard Reference Material (SRM) Sucrose, at three different concentrations (e.g., 80%, 100%, and 120% of the target analyte concentration).[11]

  • Measure the optical rotation for each concentration in triplicate.

  • Calculate the specific rotation for each measurement.

  • The accuracy is expressed as the percentage of recovery of the known specific rotation of the CRM. The acceptance criterion is typically 98.0% to 102.0%.

Causality: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), demonstrating the method's consistency over short and longer-term use.

Protocol:

  • Repeatability:

    • Prepare a single, homogeneous sample solution of (1R)-1-chloroethyl pyridine at the target concentration.

    • Perform a minimum of six replicate measurements of the optical rotation.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD). The RSD should typically be ≤ 2%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies using appropriate statistical tests (e.g., F-test for variance, t-test for means) to ensure there is no statistically significant difference.

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its opposite enantiomer. This is crucial for ensuring that the measured rotation is solely due to the target enantiomer and not influenced by its mirror image.

Protocol:

  • Prepare a sample of the desired (1R)-1-chloroethyl pyridine enantiomer.

  • Prepare a sample of its opposite enantiomer, (1S)-1-chloroethyl pyridine, if available.

  • Prepare a racemic mixture (a 50:50 solution of both enantiomers).

  • Measure the optical rotation of all three samples.

  • Verification: The specific rotation of the (1S)-enantiomer should be equal in magnitude but opposite in sign to the (1R)-enantiomer. The racemic mixture should exhibit an optical rotation of zero, as the rotations of the two enantiomers cancel each other out.

Causality: Linearity demonstrates that the method's response (observed optical rotation) is directly proportional to the analyte concentration over a specified range. This is essential for quantitative applications, such as determining the concentration of an unknown solution based on its rotation.

Protocol:

  • Prepare a series of at least five solutions of (1R)-1-chloroethyl pyridine with concentrations spanning 50% to 150% of the expected working concentration.[12]

  • Measure the optical rotation of each solution.

  • Plot the observed optical rotation (α) versus concentration (c).

  • Perform a linear regression analysis. The acceptance criterion is typically a coefficient of determination (R²) ≥ 0.99.[12]

  • The Range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable accuracy, precision, and linearity.[7]

Comparison with Alternative Chiral Analysis Techniques

While polarimetry is a direct and valuable measure of bulk optical activity, it is not an inherently separative technique. For determining enantiomeric purity or resolving complex mixtures, chromatographic methods are often superior.[13][14]

G cluster_input Analytical Goal cluster_methods Method Selection cluster_output Primary Output Goal Determine Chiral Properties of Sample Polarimetry Polarimetry Goal->Polarimetry Identity & Quality (Pure Substance) HPLC Chiral HPLC Goal->HPLC Quantify Enantiomers in a Mixture CE Chiral CE/SFC Goal->CE High Resolution Small Sample Volume Output_Pol Bulk Property: Specific Rotation ([α]) Polarimetry->Output_Pol Output_HPLC Separation & Quantification: Enantiomeric Purity (% ee) HPLC->Output_HPLC Output_CE High-Efficiency Separation: Enantiomeric Purity (% ee) CE->Output_CE

Caption: Decision logic for selecting an appropriate chiral analysis technique.

The table below provides a direct comparison of these methods for the analysis of (1R)-1-chloroethyl pyridine.

FeaturePolarimetryChiral High-Performance Liquid Chromatography (HPLC)
Principle Measures the bulk rotation of plane-polarized light by all chiral molecules in the sample.[3]Physically separates enantiomers on a chiral stationary phase, allowing for individual detection and quantification.[13]
Primary Use Identity confirmation, quality control of pure substances, concentration measurement of a single enantiomer.[4]Determination of enantiomeric excess (ee) or enantiomeric purity, quantification of each enantiomer in a mixture.[15]
Sensitivity Relatively low; requires higher concentrations (mg/mL range).[15]High; can detect enantiomers at trace levels (µg/mL or lower).
Specificity Non-specific; cannot distinguish between different chiral compounds if both are present and optically active.Highly specific; separates enantiomers from each other and from other impurities.
Sample Throughput High; measurements are very rapid (seconds to minutes).Lower; typical run times are 10-30 minutes per sample.
Instrumentation Cost Relatively low.High.
Method Development Simple; primarily involves selecting a suitable solvent and concentration.Complex; requires screening of various chiral columns and mobile phases to achieve separation.

Conclusion: An Integrated Approach to Chiral Validation

Validating the optical rotation standard for a chiral molecule like (1R)-1-chloroethyl pyridine is a multi-faceted process grounded in establishing instrumental accuracy and methodical robustness. Polarimetry serves as an indispensable, efficient tool for confirming the identity and quality of bulk chiral substances. Its validation, following the systematic framework of ICH Q2(R2), ensures that this classical technique provides trustworthy and reproducible data.

However, it is crucial for the modern researcher to recognize the context in which polarimetry operates. While it excels at confirming the specific rotation of a known pure substance, it lacks the separative power of chromatographic techniques like Chiral HPLC. The choice of analytical method is therefore not a matter of simple preference but a strategic decision based on the analytical question at hand. For rigorous quantification of enantiomeric purity, especially in the presence of the opposing enantiomer or other impurities, Chiral HPLC is the authoritative method.[13][14]

By integrating a properly validated polarimetric method for routine quality control with advanced chromatographic techniques for in-depth purity analysis, researchers and drug development professionals can build a comprehensive and self-validating system for the complete stereochemical characterization of chiral molecules.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

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  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Royal Society of Chemistry. (n.d.). Near ultraviolet optical activity of chiral pyridine derivatives. [Link]

  • United States Pharmacopeia. (2022). General Chapter, 〈781〉 Optical Rotation. USP-NF. [Link]

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  • uspbpep.com. (n.d.). usp31nf26s1_c781, General Chapters: <781> OPTICAL ROTATION. [Link]

  • Richardson, F. S., & Yeh, C. Y. (1976). Near Ultraviolet Optical Activity of Chiral Pyridine Derivatives. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 1736-1752. [Link]

  • Hyun, M. H. (2012). Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity. Journal of Liquid Chromatography & Related Technologies, 35(19), 2735-2745. [Link]

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  • ECA Academy. (2023, May 10). Revised USP General Chapter <781> Optical Rotation published for Comments. [Link]

  • ResearchGate. (2015, December 4). From which instrument can we determine enantiomeric purity?. [Link]

  • NIST. (2022, January). Certification of Standard Reference Material® 17g: Sucrose Optical Rotation. NIST Special Publication 260-217. [Link]

  • ResearchGate. (n.d.). Optical Rotation Predictions for Rigid Chiral Solute-Achiral Solvent 1:1 Complexes with the PCM Model. [Link]

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A Senior Application Scientist's Guide to GC-MS Impurity Profiling of 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the rigorous identification, quantification, and control of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final drug product. The subject of this guide, 2-chloro-5-[(1R)-1-chloroethyl]pyridine, is a chiral intermediate vital in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a halogenated pyridine ring and a chiral center, presents unique analytical challenges. Impurities can arise from the manufacturing process, degradation, or stereochemical deviations, each posing a potential risk.[1]

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the comprehensive impurity profiling of this specific molecule. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent comparison to alternative methods, grounding our discussion in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[2][3]

Anticipating the Enemy: A Profile of Potential Impurities

A robust analytical strategy begins with a theoretical assessment of potential impurities based on the synthesis route and chemical stability of the target molecule. For 2-chloro-5-[(1R)-1-chloroethyl]pyridine, impurities can be broadly categorized.

1. Process-Related Impurities: These are by-products and unreacted starting materials from the synthetic pathway. Common routes to chloropyridines can involve the chlorination of methylpyridines or the reaction of pyridine N-oxides with chlorinating agents like phosphorus oxychloride.[4][5]

  • Starting Materials & Intermediates: Residual 2-chloro-5-methylpyridine or 3-methylpyridine N-oxide.[5]
  • Positional Isomers: Formation of 2-chloro-3- or 4-[(1R)-1-chloroethyl]pyridine.
  • Over/Under-chlorinated Species: Molecules with additional or missing chlorine atoms.
  • Reagent-derived Impurities: Impurities originating from reagents used in the synthesis.

2. Stereochemical Impurities:

  • Enantiomeric Impurity: The (1S)-enantiomer, 2-chloro-5-[(1S)-1-chloroethyl]pyridine. Since pharmacological activity is often stereospecific, controlling enantiomeric purity is critical.

3. Degradation Products: These arise from the decomposition of the drug substance during storage or handling.

  • Hydrolysis Products: Replacement of a chlorine atom with a hydroxyl group.
  • Oxidation Products: Formation of the corresponding pyridine-N-oxide.
  • Dehydrohalogenation: Elimination of HCl to form a vinylpyridine derivative.

Part 1: The Primary Workhorse - GC-MS Analysis

For a semi-volatile molecule like 2-chloro-5-[(1R)-1-chloroethyl]pyridine, GC-MS is an exceptionally powerful first-line technique due to its high chromatographic resolution and the structural information provided by mass spectrometry.[6]

The "Why": Causality in Method Development

Choosing the right parameters is a process of logical deduction based on the physicochemical properties of the analyte and the impurities we anticipate.

  • Why Electron Ionization (EI)? We select the standard 70 eV EI source because it is a hard ionization technique that produces reproducible, complex fragmentation patterns.[7][8] These fragmentation patterns act as a "fingerprint" for a given molecule, allowing for confident identification against established spectral libraries (e.g., NIST, Wiley) and aiding in the structural elucidation of novel impurities. The presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4), which is a powerful diagnostic tool.[9]

  • Why Two Columns? (Orthogonality is Key): A single column is never sufficient for comprehensive impurity profiling. We employ a dual-column approach for a self-validating system.

    • Achiral Column (e.g., DB-5ms or equivalent): A non-polar 5% phenyl-methylpolysiloxane column is the workhorse for general impurity profiling. It separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. This column will effectively separate most process-related impurities and degradation products from the main component.

    • Chiral Column (e.g., a derivatized β- or γ-cyclodextrin phase): This is non-negotiable due to the chiral center. Cyclodextrin-based stationary phases form transient, diastereomeric inclusion complexes with enantiomers, allowing for their separation.[10][11] The choice between different cyclodextrin derivatives often requires empirical screening to find the optimal selectivity for the specific enantiomeric pair.[12]

  • Why Split/Splitless Injection? The choice depends on the concentration of the impurities. For trace analysis (typically <0.1%), a splitless injection is used to transfer the maximum amount of analyte onto the column, ensuring the highest sensitivity. For analyzing higher-level impurities or the main component's purity, a split injection (e.g., 50:1 split ratio) is necessary to avoid overloading the column and detector.

Experimental Protocol: GC-MS Impurity Profiling

This protocol outlines a validated starting point for the analysis. Optimization is expected based on the specific impurity profile encountered.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-chloro-5-[(1R)-1-chloroethyl]pyridine sample.
  • Dissolve in 25.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a ~1 mg/mL stock solution.
  • Prepare a dilution for trace analysis (e.g., 0.05 mg/mL) if necessary.

2. Instrumentation & Conditions:

ParameterAchiral AnalysisChiral Analysis
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
MS Detector Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)30 m x 0.25 mm ID, 0.25 µm film (e.g., Astec CHIRALDEX B-DM)
Inlet Temp 250 °C250 °C
Injection Mode Splitless (1 µL)Split 50:1 (1 µL)
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/min
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)100 °C (hold 1 min), ramp 2 °C/min to 180 °C (hold 10 min)
MS Transfer Line 280 °C280 °C
Ion Source Temp 230 °C230 °C
Ionization Mode Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 40-450)Full Scan (m/z 40-450)

3. Data Analysis & Validation:

  • Identification: Compare mass spectra of unknown peaks against commercial (NIST/Wiley) and/or in-house spectral libraries. Elucidate structures of new impurities based on fragmentation patterns and isotopic distributions.[7]
  • Quantification: Determine the percentage of each impurity by area percent normalization. For accurate quantification below the 0.1% level, use a standard of the impurity if available.
  • Validation: The method must be validated according to ICH Q2(R1) guidelines, establishing parameters such as specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.[13][14][15]
Visualization of the Analytical Workflow

The following diagram outlines the logical workflow for a comprehensive impurity analysis using the dual-column GC-MS approach.

GCMS_Impurity_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation & Reporting Sample Sample Received StockSol Prepare Stock Solution (~1 mg/mL) Sample->StockSol Achiral Inject on Achiral Column (e.g., DB-5ms) Mode: Scan StockSol->Achiral General Profile Chiral Inject on Chiral Column (e.g., Cyclodextrin) Mode: Scan StockSol->Chiral Stereochemical Purity ProcessImp Identify & Quantify Process & Degradation Impurities Achiral->ProcessImp ChiralImp Determine Enantiomeric Purity Chiral->ChiralImp Decision All Impurities < Threshold? ProcessImp->Decision ChiralImp->Decision Report Final Report (ICH Q3A Format) Decision->Report Yes Decision->Report No (Requires Further Qualification)

Caption: Logical workflow for GC-MS impurity profiling.

Part 2: A Comparative Guide to Alternative Techniques

While GC-MS is a primary tool, no single technique is infallible. An orthogonal method, one that separates compounds based on a different chemical principle, is essential for a complete and trustworthy impurity profile.[16]

The Logic of Orthogonality

The choice of a secondary technique is driven by the potential weaknesses of GC-MS. GC-MS is superb for volatile and semi-volatile, thermally stable compounds. Therefore, our alternatives should excel where GC-MS might fail.

Technique_Selection_Logic Impurity Anticipated Impurity Volatile Volatile & Thermally Stable? Impurity->Volatile Polar Polar or Charged? Volatile->Polar No GCMS GC-MS Volatile->GCMS Yes Chiral Chiral? Polar->Chiral No HPLC HPLC-MS Polar->HPLC Yes SFC SFC-MS Chiral->SFC Yes CE CE-MS Chiral->CE No (Consider for charged species)

Caption: Decision logic for selecting an analytical technique.

Performance Comparison

The following table provides a direct comparison of GC-MS against its most relevant alternatives for this specific application.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-MS (HPLC-MS)Supercritical Fluid Chromatography-MS (SFC-MS)Capillary Electrophoresis-MS (CE-MS)
Primary Principle Volatility & PolarityPolarity & HydrophobicityPolarity & ChiralityCharge-to-Size Ratio & Electrophoretic Mobility
Strengths - High resolution for volatile isomers.- Extensive, standardized EI libraries for identification.- Excellent for enantiomer separation with chiral columns.[11]- Broad applicability for non-volatile or thermally labile compounds.- Versatile (Reverse Phase, Normal Phase, HILIC).- Ideal for polar degradation products (e.g., hydrolysis).[17]- Superior speed and resolution for many chiral separations.[18][19]- "Green" technique using CO2 as primary mobile phase.- Orthogonal to both GC and LC.[20]- Extremely high separation efficiency .- Minimal sample consumption.- Excellent for charged/highly polar impurities.[16][21]
Weaknesses - Not suitable for non-volatile or thermally unstable impurities.- May require derivatization for highly polar compounds.- Lower chromatographic efficiency for some non-polar isomers compared to GC.- More complex mobile phase selection.- Requires specialized instrumentation.- Less universally available in all QC labs.[22]- Lower concentration sensitivity than LC/GC.- Can have issues with robustness and reproducibility.[23]
Best Application for Topic Primary Tool: Analysis of the parent compound, its enantiomer, positional isomers, and other volatile/semi-volatile process impurities.Orthogonal Tool: Analysis of potential polar degradation products (e.g., hydroxylated pyridines) and non-volatile starting materials.Specialized Tool: High-throughput or difficult chiral separations where GC or HPLC resolution is insufficient.[24]Investigative Tool: For resolving complex mixtures or analyzing highly charged, minor impurities not seen by other techniques.

Conclusion and Authoritative Recommendations

For the impurity profiling of 2-chloro-5-[(1R)-1-chloroethyl]pyridine, GC-MS stands as the primary, most effective analytical technique. Its ability to resolve volatile isomers and, with the correct chiral stationary phase, accurately determine enantiomeric purity makes it indispensable. The standardized nature of Electron Ionization provides a high degree of confidence in the identification of known and unknown related substances.

However, a complete and trustworthy impurity profile, as expected by regulatory bodies, cannot rely on a single methodology.[1][25] Therefore, the following tiered approach is recommended:

  • Primary Method (GC-MS): Utilize a dual-column GC-MS method (achiral and chiral) as the main platform for release testing and stability studies. This will cover the majority of expected process-related and stereochemical impurities.

  • Orthogonal Method (RP-HPLC-MS): Develop and validate a Reverse-Phase HPLC-MS method to serve as a complementary technique. This is crucial for detecting any potential non-volatile or thermally labile degradation products that would be missed by GC.

  • Specialized Method (SFC-MS): For applications requiring very high-throughput chiral purity analysis or if the enantiomers prove difficult to resolve by GC, SFC-MS should be employed as the superior tool for chiral separations.[19]

By integrating these techniques, researchers and drug development professionals can build a comprehensive, multi-faceted understanding of the impurity profile, ensuring the quality, safety, and regulatory compliance of the final API.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • International Conference on Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Separation Science. (2023, December 8). Effective Analysis and Evaluation of Chiral Drugs in Biological Samples using SFC-MS/MS. Available at: [Link]

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  • Wang, Y. (2013). Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Dissertation. Available at: [Link]

  • Semantic Scholar. (1993, May 11). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Available at: [Link]

  • Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

Sources

Comprehensive Comparison Guide: Enzymatic vs. Chemical Synthesis of Chiral Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Chiral pyridine derivatives are ubiquitous structural motifs in modern drug discovery, serving as core scaffolds for active pharmaceutical ingredients (APIs) such as the ovarian cancer monotherapeutic Niraparib and the antipsychotic Preclamol[1]. Furthermore, they are highly privileged structures in molecular recognition chemistry and act as essential ligands in asymmetric catalysis[2].

However, synthesizing these nitrogen-containing heterocycles with high enantiomeric excess (ee%) presents a formidable challenge. The unique properties of the pyridine ring—specifically its Lewis basicity, the coordinating ability of the pyridine nitrogen, and its


-deficient nature—often lead to catalyst deactivation or low reactivity in traditional chemical pathways.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant paradigms for generating these critical intermediates: Transition-Metal Catalyzed Asymmetric Hydrogenation (Chemical) and Biocatalytic Transamination/Reduction (Enzymatic) . This guide dissects the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

The Mechanistic Divide: Two Paradigms

The Chemical Pathway: Overcoming Catalyst Poisoning

Chemical synthesis typically relies on asymmetric hydrogenation using transition metals (Ir, Rh, Ru, Pd) paired with bulky chiral phosphorus ligands[3]. The fundamental mechanistic hurdle is that the strongly coordinating pyridine nitrogen acts as a Lewis base, binding to the metal center and poisoning the catalyst.

The Causality of the Solution: To circumvent this, chemists employ highly sterically demanding bidentate ligands (e.g., f-diaphos or PHOX) that create a protective chiral pocket around the metal,[3]. Alternatively, substrate activation strategies are used, such as the in situ generation of pyridinium salts via Brønsted acids, which protonate the nitrogen and eliminate its ability to coordinate with the metal[3],[4].

The Enzymatic Pathway: Harnessing Pre-organized Active Sites

Biocatalysis offers an elegant alternative by utilizing enzymes like


-Transaminases (

-TAs), Imine Reductases (IREDs), or Alcohol Dehydrogenases (ADHs)[5],[1].

The Causality of the Solution: Enzymes operate via highly specific hydrogen-bonding networks and steric gating within a pre-organized active site. Because they do not rely on transition metals, the Lewis basicity of the pyridine ring is irrelevant, completely bypassing the catalyst poisoning issue[2]. However, the trade-off shifts from catalyst deactivation to thermodynamic limitations: transaminases often suffer from severe product inhibition and unfavorable reaction equilibria, necessitating advanced process engineering like continuous flow and solvent switching[2].

Workflow & Pathway Visualization

The following diagram illustrates the logical divergence between the chemical and enzymatic workflows, highlighting the distinct reaction conditions and catalytic intermediates required for each approach.

G cluster_chemical Chemical Synthesis (Asymmetric Hydrogenation) cluster_enzymatic Enzymatic Synthesis (Biocatalysis) Start Prochiral Pyridine Intermediate (e.g., Pyridyl Ketone) ChemCat Transition Metal Catalyst (e.g., Ir/f-diaphos) Start->ChemCat EnzCat Biocatalyst (e.g., ω-Transaminase / ADH) Start->EnzCat ChemCond High H2 Pressure (50-100 bar) Organic Solvent ChemCat->ChemCond ChemProd Chiral Pyridine Derivative (High TON/TOF, Metal Traces) ChemCond->ChemProd EnzCond Aqueous Buffer / Flow System Amine Donor / Cofactor EnzCat->EnzCond EnzProd Chiral Pyridine Derivative (High ee%, Eco-friendly) EnzCond->EnzProd

Workflow comparison of chemical versus enzymatic synthesis of chiral pyridines.

Quantitative Performance Comparison

When selecting a synthetic route, researchers must balance throughput (Turnover Number/Frequency) against enantioselectivity and environmental impact. The table below synthesizes quantitative data from benchmark studies in both fields.

Performance MetricChemical Synthesis (Asymmetric Hydrogenation)Enzymatic Synthesis (Biocatalysis)
Catalyst System Ir, Rh, or Ru complexes with chiral ligands[3]

-Transaminases, ADHs, or Amine Oxidases[1],[2]
Enantiomeric Excess (ee%) 80% to >99% (Highly dependent on ligand)Consistently >95% to >99%[5],[2]
Turnover Number (TON) Up to 19,600 (High efficiency)Variable; theoretically infinite if immobilized[2]
Reaction Conditions High pressure

(50-100 bar), organic solvents[6]
Mild (30-40 °C), atmospheric pressure, aqueous[2]
Primary Challenge Catalyst poisoning by pyridine nitrogenSubstrate solubility, product inhibition[2]
Downstream Processing Intensive metal scavenging requiredIn-line solvent extraction (membrane separation)[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the action and a validation checkpoint to confirm the success of the transformation.

Protocol A: Chemical Asymmetric Hydrogenation of Pyridyl Ketones

Based on the Ir/f-diaphos catalytic system for high-throughput synthesis.

Step 1: Substrate Activation & Catalyst Preparation

  • Action: In a glovebox under an inert argon atmosphere, dissolve the prochiral 2-pyridyl ketone in anhydrous dichloromethane (DCM). Introduce the Ir/f-diaphos catalyst complex at a 1 mol% loading.

  • Causality: The inert atmosphere is critical to prevent the oxidation of the electron-rich phosphorus ligands. DCM is selected as a non-coordinating solvent to ensure the Iridium center remains fully available for substrate coordination, preventing solvent-induced competitive inhibition,[3].

Step 2: High-Pressure Hydrogenation

  • Action: Transfer the reaction mixture to a high-pressure autoclave. Pressurize the vessel with

    
     gas to 50 bar and stir at room temperature for 12–24 hours.
    
  • Causality: The robust thermodynamic stability of the aromatic/heteroaromatic system presents a high activation energy barrier. High

    
     pressure forces the equilibrium forward, ensuring complete conversion of the ketone to the chiral alcohol[6].
    

Step 3: Validation & Purification

  • Action: Safely vent the

    
     gas. Filter the crude mixture through a short pad of silica gel to remove the transition metal catalyst.
    
  • Validation: Determine the enantiomeric excess (ee%) via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. A successful run should yield >95% ee. The removal of the metal must be validated via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure residual Ir is below the FDA threshold for APIs (typically <10 ppm)[6].

Protocol B: Continuous Flow Chemoenzymatic Transamination

Based on the telescoped continuous flow system utilizing immobilized Transaminases[2].

Step 1: Biocatalyst Immobilization

  • Action: Immobilize the (R)-selective

    
    -transaminase from Thermomyces stellatus (TsRTA) onto an epoxy-functionalized methacrylate resin.
    
  • Causality: Free enzymes in batch reactors suffer from mechanical shear and thermal denaturation. Immobilization stabilizes the enzyme's tertiary structure, prevents denaturation under flow conditions, and allows for catalyst recycling, which drastically improves the space-time yield[2].

Step 2: Continuous Flow Transamination

  • Action: Pump a solution containing the prochiral pyridine ketone and an excess of an amine donor (e.g., isopropylamine) in an aqueous buffer (pH 7.5) through a packed-bed reactor containing the immobilized TsRTA at 30 °C.

  • Causality:

    
    -Transaminases are notoriously plagued by severe product inhibition. By operating in continuous flow, the chiral amine product is constantly swept away from the enzyme's microenvironment. This dynamic removal overcomes the unfavorable thermodynamic equilibrium, driving the reaction to near-complete conversion[2].
    

Step 3: In-line Solvent Switch & Validation

  • Action: Route the aqueous effluent directly through an in-line liquid-liquid membrane separator, utilizing an organic solvent (e.g., ethyl acetate) to continuously extract the chiral amine product.

  • Validation: Validate the ee% via chiral Gas Chromatography (GC) by comparing the retention times against a racemic standard[5]. The in-line solvent switch is validated if the organic stream can be directly telescoped into a subsequent chemical cross-coupling module without intermediate batch purification[2].

E-E-A-T Analysis: Navigating the Trade-offs

From an application science perspective, the choice between chemical and enzymatic synthesis is dictated by the specific phase of drug development.

Chemical synthesis excels in early-stage discovery and scenarios requiring massive throughput. The high Turnover Frequencies (TOF) of modern Iridium and Rhodium catalysts allow for rapid library generation. However, the environmental penalty (E-factor) is high due to the reliance on heavy metals, high-pressure equipment, and the intensive downstream scavenging required to meet pharmaceutical purity standards.

Enzymatic synthesis represents the future of sustainable API manufacturing. The ability to achieve >99% ee under mild, aqueous conditions without heavy metals makes it highly attractive for late-stage process scale-up[5],[2]. Furthermore, multi-enzyme cascades (such as amine oxidase/ene imine reductase systems) can achieve complex dearomatizations that are nearly impossible to replicate with small-molecule catalysts[1]. The primary bottleneck remains the initial time investment required for protein engineering to ensure the biocatalyst accepts bulky, unnatural pyridine substrates.

References

  • Source: chim.
  • Source: nih.
  • Source: rsc.
  • Source: biotools.us (Published in JACS)
  • Source: acs.
  • Source: nih.
  • Source: dicp.ac.cn (Published in Chem. Eur. J.)

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A Senior Application Scientist's Guide to Benchmarking Yield and Purity of 4,4'-Dicyanodiphenylamine: Commercial vs. In-House Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the quality of starting materials and intermediates is paramount. The selection of a reliable source for these chemical building blocks can significantly impact the efficiency, reproducibility, and overall success of a synthetic campaign. This guide provides a technical comparison of sourcing 4,4'-dicyanodiphenylamine, a diarylamine intermediate, from commercial vendors versus synthesizing it in-house. We will delve into the practical considerations of yield and purity, supported by representative experimental protocols and analytical data. While not a direct intermediate in the most common public domain syntheses of Etravirine, its structural motifs are relevant to the broader class of diaryl ether and diarylamine compounds often found in pharmaceutical agents.

The Dichotomy: To Synthesize or to Procure?

The decision to synthesize an intermediate in-house or to purchase it from a commercial supplier is a common crossroads in chemical research and development. Commercial sourcing offers immediate availability and a certificate of analysis (CoA) guaranteeing a certain purity level. However, the cost can be substantial, especially for larger quantities, and the provided purity data may not always capture all impurities relevant to a specific downstream application.

In-house synthesis, on the other hand, provides complete control over the process, potentially leading to a higher purity product tailored to specific needs and a more cost-effective solution at scale. This route, however, requires time, resources, and expertise in synthetic and analytical chemistry.

This guide will explore two of the most powerful and widely used methods for the synthesis of diarylamines: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

In-House Synthesis: A Tale of Two Catalysts

The formation of the C-N bond between the two aryl rings in 4,4'-dicyanodiphenylamine can be efficiently achieved through modern cross-coupling reactions. Below, we detail representative protocols for the two primary methods.

Method 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in medicinal chemistry for its high efficiency and broad substrate scope. The reaction typically proceeds under milder conditions than the Ullmann condensation.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a bulky electron-rich phosphine ligand (like BINAP), and a non-nucleophilic base is crucial. The palladium(0) species undergoes oxidative addition to the aryl halide. The phosphine ligand stabilizes the palladium complex and facilitates both the oxidative addition and the subsequent reductive elimination. The base is required to deprotonate the amine, forming the active nucleophile. Toluene is a common high-boiling, inert solvent suitable for this reaction.

Experimental Protocol: Buchwald-Hartwig Synthesis of 4,4'-Dicyanodiphenylamine

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 equiv.), 4-aminobenzonitrile (1.2 equiv.), cesium carbonate (2.0 equiv.), and BINAP (0.08 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add palladium(II) acetate (0.05 equiv.) and anhydrous toluene.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 110 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4,4'-dicyanodiphenylamine as a solid.

Expected Yield: Based on similar transformations, a yield in the range of 85-95% can be reasonably expected.

Method 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is a more traditional method for forming C-N bonds. While it often requires higher temperatures, it can be a cost-effective alternative to palladium-catalyzed methods.

Causality Behind Experimental Choices: This reaction relies on a copper(I) catalyst, often generated in situ. An aryl iodide is typically more reactive than a bromide or chloride in this reaction. A ligand, such as N,N'-dimethylethylenediamine, can accelerate the reaction and allow for milder conditions. A base is necessary to deprotonate the amine. Dimethylformamide (DMF) is a polar aprotic solvent that can facilitate this type of reaction.

Experimental Protocol: Ullmann Condensation Synthesis of 4,4'-Dicyanodiphenylamine

  • Reaction Setup: In a round-bottom flask, combine 4-iodobenzonitrile (1.0 equiv.), 4-aminobenzonitrile (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Reagent Addition: Add N,N'-dimethylethylenediamine (0.2 equiv.) and dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or HPLC.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Yield: The Ullmann condensation can also provide high yields, often in the range of 75-90% , though optimization may be required.[1]

Commercial Sourcing: The Off-the-Shelf Alternative

A wide array of chemical suppliers offer a vast catalog of intermediates. For a compound like 4,4'-dicyanodiphenylamine, it would typically be available at various purity grades.

Typical Purity Specifications: Commercial suppliers generally offer this type of intermediate with a purity of ≥98% or ≥99% , as determined by HPLC or GC. A Certificate of Analysis (CoA) will accompany the product, detailing the purity and the method of analysis. For a related compound, 4,4'-Dinitrodiphenylamine, a typical CoA specifies a purity of >95% by HPLC.[2]

Head-to-Head Comparison: Yield and Purity

ParameterIn-House Synthesis (Buchwald-Hartwig)In-House Synthesis (Ullmann)Commercial Sourcing
Typical Yield 85-95%75-90%Not Applicable
Expected Purity >99% (after chromatography)>98% (after chromatography)≥98% to ≥99% (as per CoA)
Time to Obtain Days to weeksDays to weeksDays (shipping time)
Cost Lower (at scale)Lower (at scale)Higher (per gram)
Process Control FullFullNone

Verifying Purity: A Self-Validating System

Whether synthesized in-house or purchased, verifying the purity of the intermediate is a critical step. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: HPLC Purity Analysis of 4,4'-Dicyanodiphenylamine

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade acetonitrile with 0.1% TFA.

    • Filter and degas both solvents before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 4,4'-dicyanodiphenylamine in acetonitrile to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the in-house synthesized or commercially sourced material in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      • 0-20 min: 50% to 95% Solvent B

      • 20-25 min: 95% Solvent B

      • 25-26 min: 95% to 50% Solvent B

      • 26-30 min: 50% Solvent B

  • Data Analysis: Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Visualizing the Workflows

Synthesis_Workflow In-House Synthesis Workflow reagents Weigh Reagents (Aryl Halide, Amine, Base, Ligand) setup Assemble Reaction (Schlenk Flask, Inert Atmosphere) reagents->setup catalyst Add Catalyst and Solvent setup->catalyst reaction Heat and Stir (e.g., 110°C, 8-12h) catalyst->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Cool and Workup (Filter, Extract) monitoring->workup purification Purify (Column Chromatography) workup->purification product Isolated Product (4,4'-Dicyanodiphenylamine) purification->product

Caption: In-House Synthesis Workflow Diagram.

Purity_Analysis_Workflow HPLC Purity Analysis Workflow prepare_mobile_phase Prepare Mobile Phase (Solvent A & B) hplc_setup HPLC System Setup (C18 Column, Gradient Program) prepare_mobile_phase->hplc_setup prepare_solutions Prepare Standard & Sample Solutions (0.1 mg/mL in Acetonitrile) inject_samples Inject Standard & Sample prepare_solutions->inject_samples hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data analyze_data Analyze Data (Peak Integration, Area % Calculation) acquire_data->analyze_data report_purity Report Purity (%) analyze_data->report_purity

Caption: HPLC Purity Analysis Workflow.

Conclusion

The choice between in-house synthesis and commercial procurement of 4,4'-dicyanodiphenylamine depends on the specific needs of the research or development program. Commercial sources provide a quick and reliable supply of material with a guaranteed purity, which is often sufficient for initial studies. However, for larger scale applications or when stringent purity requirements are in place, in-house synthesis via methods like the Buchwald-Hartwig amination offers greater control and can be more economical. A well-executed in-house synthesis, coupled with rigorous purification and analytical validation, can yield an intermediate of exceptional purity (>99%). Ultimately, the decision should be based on a careful evaluation of project timelines, budget, available resources, and the required quality of the final product.

References

  • Buchwald-Hartwig Amination. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Ullmann Condensation. (2023). In Wikipedia. Retrieved from [Link]

  • Briti Scientific. (n.d.). Certificate of Analysis: Bis-(4-nitrophenyl)amine.
  • BenchChem. (2025). The Synthesis of 4-Aminodiphenylamine: A Comprehensive Technical Guide. Retrieved from a technical guide detailing yields for similar reactions.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from a document providing general protocols for this reaction type.
  • Pyke, S. et al. (2008). Selective Buchwald-Hartwig Amination. J. Org. Chem., 73.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link], providing an example of a commercial CoA.

  • MOLNOVA. (n.d.). Certificate of Analysis(Version 1.0). Retrieved from a sample CoA showing typical purity reporting.
  • Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1836-1842. This paper provides examples of high-yield Buchwald-Hartwig reactions.
  • Gayo, L. M., & Buchwald, S. L. (1997). A New Palladium-Based Catalyst System for the Synthesis of Aryl Ethers. The Journal of Organic Chemistry, 62(18), 6030-6032. This paper is a key reference for the development of Buchwald-Hartwig reactions.
  • Bagnaia, I., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7. This article discusses modern approaches to the Ullmann reaction with high yields.
  • Kappe, C. O., & Van der Eycken, E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 935-942. This paper details a specific protocol for Ullmann couplings.
  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from a manual outlining standard HPLC procedures.
  • MacDiarmid, A. G., & Epstein, A. J. (1995). Synthesis and Conductivity of Copolymer of 4,4'-Diaminodiphenylamine and Terephthaloyl Chloride. DTIC.
  • Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Online Journal of Medical Sciences, 3(4). This paper discusses analytical methods for diphenylamine.
  • Gautam, P., et al. (2021). Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). Applied Surface Science, 538. This paper shows a specific example of an Ullmann coupling.
  • BenchChem. (2025). High-performance liquid chromatography (HPLC) method for 4-Hydroxydiphenylamine quantification. Retrieved from a detailed HPLC protocol for a similar compound.
  • Sakai, T., et al. (2012). PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE-POT REACTION. Journal of Junshin Gakuen University, Faculty of Health Sciences, 1.
  • Bacon, R. G. R., & Rennison, S. C. (1969). Kinetic and product studies on Ullmann amination of 1-halogenoanthraquinones catalysed by copper(I) salts in acetonitrile solution. Journal of the Chemical Society C: Organic, 312-315. This paper provides mechanistic insights into the Ullmann reaction.
  • European Patent Office. (2015). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE (EP 1778630 B1). This patent describes a synthesis with high yield and purity.
  • World Intellectual Property Organization. (2006). Process for synthesis of 4-4'-diamino-diphenyl-sulfone (WO 2006/002690 A1). This patent application details a synthesis process with a focus on yield and purity.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. This paper provides a detailed HPLC method for a complex molecule.
  • Halilović, N., et al. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Online Journal of Medical Sciences, 3(4).

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Comparative Guide to Analytical Methods for Residual Solvents in 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of residual solvents in the active pharmaceutical ingredient (API), 2-chloro-5-[(1R)-1-chloroethyl]pyridine. The selection of an appropriate, robust, and validated analytical method is a critical aspect of quality control in pharmaceutical manufacturing, ensuring patient safety and product efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

The Criticality of Residual Solvent Analysis

Residual solvents, defined as organic volatile chemicals used or produced during the synthesis of drug substances or excipients, offer no therapeutic benefit and must be removed to the extent possible.[1][2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines, have established strict limits on the permissible daily exposure (PDE) to these solvents based on their toxicity.[1][2][4][5] For an API such as 2-chloro-5-[(1R)-1-chloroethyl]pyridine, a key intermediate in the synthesis of various pharmaceuticals, rigorous control of residual solvents is paramount to ensure the final drug product's safety and quality.

The synthesis of 2-chloro-5-[(1R)-1-chloroethyl]pyridine and related compounds can involve a variety of organic solvents. For instance, the synthesis of its precursor, 2-chloro-5-(chloromethyl)pyridine, may utilize solvents like 1,2-dichloroethane, chloroform, toluene, or petroleum ether.[6][7] Chlorinating agents such as thionyl chloride and phosphorus oxychloride are also common.[6][8] Consequently, a robust analytical method must be capable of separating and quantifying a range of potential residual solvents with varying polarities and boiling points.

Headspace Gas Chromatography: The Gold Standard

Headspace Gas Chromatography (HS-GC) is the predominant and recommended technique for residual solvent analysis in pharmaceuticals.[9][10][11] This method involves heating a sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the gas chromatograph.[11] This sample introduction technique prevents non-volatile matrix components from contaminating the GC system, leading to improved column longevity and data quality.

Comparative Analysis of Detection Methods: FID vs. MS

The two most common detectors used in conjunction with HS-GC for residual solvent analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

FeatureFlame Ionization Detector (FID)Mass Spectrometer (MS)
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Selectivity Universal detector for carbon-containing compounds.Highly selective, providing structural information for compound identification.
Sensitivity Generally provides good sensitivity for most organic solvents.Offers exceptional sensitivity, particularly for trace-level analysis.[11]
Identification Based on retention time comparison with standards.Confirms molecular identity via mass spectra, providing a higher degree of confidence.[11]
Quantification Excellent for precise quantification due to its wide linear range.Can be used for quantification, but may have a narrower linear range for some compounds compared to FID.
Application Routine quality control where the identity of potential solvents is known.Method development, impurity profiling, and analysis of complex matrices where unknown peaks may be present.[12][13]

Expert Insight: For routine quality control of 2-chloro-5-[(1R)-1-chloroethyl]pyridine, where the potential residual solvents from the manufacturing process are well-defined, HS-GC-FID is the workhorse method due to its robustness, ease of use, and excellent quantitative performance. However, during process development or for investigational purposes, the confirmatory power of HS-GC-MS is invaluable for unequivocally identifying unknown volatile impurities. [12][13] A system that splits the column effluent to both an FID and an MS detector can provide the best of both worlds in a single run.[13]

Methodological Considerations for 2-chloro-5-[(1R)-1-chloroethyl]pyridine

The successful analysis of residual solvents in this specific API hinges on several key experimental parameters.

Sample Preparation: The Foundation of Accurate Analysis

The choice of diluent is critical for achieving efficient extraction of residual solvents from the API matrix. Given the polar nature of the pyridine ring and the chloroethyl group, a high-boiling polar aprotic solvent is generally preferred.

  • Dimethyl Sulfoxide (DMSO): Often selected for its high boiling point and ability to dissolve a wide range of organic compounds and many APIs.[14]

  • N,N-Dimethylformamide (DMF): Another common choice with similar properties to DMSO.[10][14]

  • Water: Can be used for water-soluble articles, but the solubility of 2-chloro-5-[(1R)-1-chloroethyl]pyridine in water may be limited.[3]

Protocol Justification: A diluent like DMSO is advantageous as it effectively dissolves the API while its high boiling point prevents it from interfering with the chromatography of more volatile solvents.

Gas Chromatography Column Selection: Achieving Optimal Separation

The choice of the GC column's stationary phase is paramount for resolving all potential residual solvents. For broad-spectrum residual solvent analysis, a mid-polarity column is typically recommended.

  • 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane (G43 phase): This is the column specified in USP <467> Procedure A and is widely used for general residual solvent screening.[15][16] It provides good separation for a wide range of solvents.

  • Polyethylene Glycol (PEG) phases (e.g., DB-WAX): These are polar columns that can be useful for resolving polar analytes that may co-elute on a G43 phase.[16][17]

Comparative Data:

Column Stationary PhaseAdvantagesDisadvantagesRecommended Use
6% Cyanopropylphenyl - 94% Dimethylpolysiloxane (e.g., DB-624) Excellent general-purpose column, resolves a wide range of solvents, compliant with USP <467>.[18][19]May have limited resolution for certain critical pairs of polar solvents.Primary method for identification and quantification.
Polyethylene Glycol (e.g., DB-WAX) Provides alternative selectivity, excellent for polar analytes like alcohols.[16]Susceptible to damage from water and oxygen at high temperatures.Confirmatory column or for methods targeting specific polar solvents.

Expert Recommendation: A DB-624 or equivalent G43 phase column is the recommended starting point for developing a robust method for 2-chloro-5-[(1R)-1-chloroethyl]pyridine. Its performance is well-documented for USP <467> compliance.[16][18]

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step methodology for the analysis of residual solvents in 2-chloro-5-[(1R)-1-chloroethyl]pyridine using HS-GC-FID.

Workflow Diagram

Residual_Solvent_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hs_gc HS-GC-FID Analysis cluster_data Data Processing & Reporting SamplePrep Weigh API into Headspace Vial AddDiluent Add Diluent (e.g., DMSO) SamplePrep->AddDiluent Incubation Vial Incubation (e.g., 80°C for 60 min) AddDiluent->Incubation StandardPrep Prepare Standard Solutions (ICH Solvent Classes) StandardPrep->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation (G43 Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standards Integration->Quantification Report Generate Report (Compare to ICH Limits) Quantification->Report

Sources

A Comparative Guide to the Kinetic Study of Nucleophilic Substitution on Chiral Alkyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the kinetic profiles of nucleophilic substitution reactions on chiral alkyl chlorides. It is designed to bridge theoretical principles with practical experimental design, offering field-proven insights for professionals engaged in synthetic chemistry and drug development, where stereochemical control is paramount.

Introduction: The Stereochemical Importance of Nucleophilic Substitution in Synthesis

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, forming the backbone of many synthetic routes in pharmaceutical development. When the substrate is a chiral alkyl chloride, the reaction's stereochemical outcome becomes a critical parameter, directly impacting the biological activity of the target molecule. Understanding and controlling the kinetics of these reactions—whether they proceed via a concerted bimolecular (Sₙ2) or a stepwise unimolecular (Sₙ1) pathway—is essential for the rational design of stereospecific syntheses. This guide delves into the kinetic and stereochemical dichotomy between the Sₙ1 and Sₙ2 pathways, providing the theoretical grounding and experimental frameworks necessary to predict and control reaction outcomes.

Theoretical Framework: A Tale of Two Pathways

The reaction between a nucleophile and a chiral alkyl chloride can proceed through two distinct mechanistic pathways, each with a unique kinetic profile and stereochemical consequence.

The Sₙ2 Pathway: A Concerted Inversion

The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process.[1][2] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion).[3][4][5] This "backside attack" leads to a transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group.[4]

  • Kinetics: The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl chloride substrate and the nucleophile.[1][4][6][7] This second-order kinetic behavior is described by the rate law:

    • Rate = k[Alkyl Chloride][Nucleophile]

  • Stereochemistry: The hallmark of the Sₙ2 mechanism at a chiral center is the inversion of stereochemical configuration, a phenomenon known as Walden inversion.[3][8][9][10][11] If the starting material has an (R) configuration, the product will have the (S) configuration, and vice versa, resulting in 100% inversion.[9][11]

The Sₙ1 Pathway: A Stepwise Racemization

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.[4][12] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[4][12][13][14][15] In the second, faster step, the nucleophile can attack the achiral, sp²-hybridized carbocation from either face.[12][13][15]

  • Kinetics: The rate of the Sₙ1 reaction is dependent only on the concentration of the alkyl chloride substrate, as the formation of the carbocation is the slow step.[4][14] This first-order kinetic behavior is described by the rate law:

    • Rate = k[Alkyl Chloride]

  • Stereochemistry: Attack on the planar carbocation from both sides should, in theory, lead to a 50:50 mixture of inversion and retention products, resulting in a completely racemic and optically inactive product.[4][12][13][15][16] However, in practice, a slight excess of the inversion product is often observed.[12] This is attributed to the formation of an "intimate ion pair," where the departing leaving group temporarily shields one face of the carbocation, making the backside attack slightly more favorable.[12]

The Deciding Factors: Substrate, Nucleophile, and Solvent

The competition between the Sₙ1 and Sₙ2 pathways is governed by several key factors:

  • Substrate Structure: Steric hindrance is a major determinant.[4]

    • Sₙ2: Favored by less sterically hindered substrates. The order of reactivity is Methyl > Primary (1°) > Secondary (2°). Tertiary (3°) halides do not react via the Sₙ2 mechanism.[17][18]

    • Sₙ1: Favored by substrates that can form stable carbocations. The order of reactivity is Tertiary (3°) > Secondary (2°) > Primary (1°).[18][19]

  • Nucleophile Strength:

    • Sₙ2: Requires a strong nucleophile to effectively attack the electrophilic carbon.[17]

    • Sₙ1: The nucleophile is not involved in the rate-determining step, so its strength is less important. Weak nucleophiles favor the Sₙ1 pathway.[18][19]

  • Solvent Polarity:

    • Sₙ2: Favored by polar aprotic solvents (e.g., acetone, DMSO, acetonitrile).[1][20][21] These solvents can dissolve the nucleophile but do not "cage" it through hydrogen bonding, leaving it more reactive.[20][21][22]

    • Sₙ1: Favored by polar protic solvents (e.g., water, alcohols).[14][19][22][23][24] These solvents excel at stabilizing both the carbocation intermediate and the leaving group through solvation.[22][23]

Experimental Design for Kinetic Analysis

To illustrate these principles, we will compare the kinetic and stereochemical outcomes of reactions using a model secondary chiral substrate, (R)-2-chlorobutane, under conditions designed to favor each pathway.

Objective

To quantitatively compare the reaction rates and stereochemical outcomes for a secondary chiral alkyl chloride under Sₙ2-favoring and Sₙ1-favoring conditions.

Model System
  • Substrate: (R)-2-chlorobutane. As a secondary halide, it is capable of reacting via both Sₙ1 and Sₙ2 mechanisms, making it an excellent candidate for comparative study.

  • Workflow A (Sₙ2-Favored): Reaction with a strong nucleophile (Iodide) in a polar aprotic solvent (Acetone).

  • Workflow B (Sₙ1-Favored/Solvolysis): Reaction with a weak nucleophile (ethanol/water mixture) in a polar protic solvent system.[25][26]

Visualization of Experimental Workflow

G cluster_A Workflow A: SN2-Favored cluster_B Workflow B: SN1-Favored A1 Prepare Solution A: (R)-2-chlorobutane in Acetone A3 Mix A & B at constant T Start Timer A1->A3 A2 Prepare Solution B: Sodium Iodide (NaI) in Acetone A2->A3 A4 Withdraw Aliquots at Timed Intervals A3->A4 A5 Quench Reaction A4->A5 A6 Analyze by Polarimetry (Monitor Optical Rotation) A5->A6 A7 Final Analysis by Chiral HPLC (% ee) A6->A7 end Data Comparison A7->end B1 Prepare Solvent: Aqueous Ethanol (e.g., 50:50) B2 Add (R)-2-chlorobutane to Solvent at constant T Start Timer B1->B2 B3 Monitor HCl Production (Titration with NaOH & Indicator) B2->B3 B5 Final Analysis by Chiral HPLC (% ee) B2->B5 After completion B4 Determine Rate from NaOH Consumption B3->B4 B4->end B5->end start Start start->A1 start->B1

Caption: Comparative experimental workflows for SN2 and SN1 kinetic studies.

Detailed Experimental Protocols

Protocol A: Sₙ2-Favored Reaction of (R)-2-chlorobutane with NaI in Acetone

This protocol is designed to determine the second-order rate constant by monitoring the change in optical rotation.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of (R)-2-chlorobutane in anhydrous acetone.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • Place 50.0 mL of the (R)-2-chlorobutane solution into a thermostatted reaction vessel (e.g., 25 °C).

    • Allow the solution to reach thermal equilibrium. Measure the initial optical rotation (α₀).

  • Initiation and Monitoring:

    • Rapidly add 50.0 mL of the equilibrated sodium iodide solution to the reaction vessel, mix thoroughly, and start a timer. The final concentration of each reactant will be 0.05 M.

    • Transfer the reacting mixture to a polarimeter cell.

    • Record the optical rotation (αt) at regular time intervals (e.g., every 5 minutes) for at least 3-4 half-lives.

    • After the reaction is complete (>10 half-lives), record the final optical rotation (α∞).

  • Data Analysis:

    • The reaction follows second-order kinetics. The rate constant k can be determined by plotting 1/(αt - α∞) versus time, where the slope will be related to k.

    • At the end of the reaction, inject a sample into a chiral HPLC system to confirm the enantiomeric excess of the (S)-2-iodobutane product.[27][28][29][30][31]

Protocol B: Sₙ1-Favored Solvolysis of (R)-2-chlorobutane in Aqueous Ethanol

This protocol determines the first-order rate constant by monitoring the production of HCl.[25]

  • Reagent Preparation:

    • Prepare a 50:50 (v/v) ethanol-water solvent mixture.

    • Prepare a standardized 0.01 M sodium hydroxide (NaOH) solution.

    • Prepare a solution of 0.2 M (R)-2-chlorobutane in acetone (this will be the stock solution).

    • Use bromothymol blue as an indicator.

  • Reaction Setup:

    • Add 50.0 mL of the aqueous ethanol solvent to a flask at a constant temperature (e.g., 25 °C).

    • Add a few drops of bromothymol blue indicator and just enough 0.01 M NaOH to turn the solution blue.

  • Initiation and Monitoring:

    • Add 0.5 mL of the 0.2 M (R)-2-chlorobutane stock solution to the flask, mix, and start a timer.

    • The solution will be acidic due to the production of HCl, turning the indicator yellow. Immediately add a precise volume of 0.01 M NaOH from a burette until the blue color just returns. Record the time and the total volume of NaOH added.

    • Continue this process, recording the time required to neutralize successive additions of NaOH.

  • Data Analysis:

    • The rate of reaction is proportional to the rate of HCl production.

    • The first-order rate constant k can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t, and V∞ is the total volume of NaOH required for complete reaction. The slope of this line is -k.

    • At the end of the reaction, analyze a sample by chiral HPLC to determine the enantiomeric excess of the resulting 2-butanol products.

Comparative Data Analysis and Interpretation

The experimental data from these two protocols will yield distinct kinetic and stereochemical profiles.

Kinetic Data Summary
ParameterWorkflow A (Sₙ2-Favored)Workflow B (Sₙ1-Favored)
Reaction Order Second-orderFirst-order
Rate Law Rate = k[(R)-2-chlorobutane][I⁻]Rate = k[(R)-2-chlorobutane]
Relative Rate Dependent on [I⁻]; faster with strong nucleophileIndependent of [Nucleophile]; slower due to weak nucleophiles and ionization step
Stereochemical Outcome Summary
ParameterWorkflow A (Sₙ2-Favored)Workflow B (Sₙ1-Favored)
Primary Product(s) (S)-2-iodobutane(S)-2-butanol and (R)-2-butanol
Expected Outcome ~100% Inversion of configurationRacemization (with slight excess of inversion)
Final Optical Activity High, with opposite sign to reactantNear zero
Enantiomeric Excess High (>95%)Low (<10-15%)
Interpretation of Results

The data starkly contrasts the two mechanisms. In Workflow A, the second-order kinetics confirm the bimolecular nature of the rate-determining step.[4][7] The high enantiomeric excess of the inverted product is definitive proof of a backside attack, characteristic of the Sₙ2 pathway.[3][9]

Conversely, the first-order kinetics in Workflow B demonstrate that the rate is independent of the nucleophile's concentration, which is consistent with the unimolecular ionization step of the Sₙ1 mechanism.[32] The product is largely racemic, confirming the formation of a planar carbocation intermediate that can be attacked from either face.[16][33] The choice of a polar protic solvent was critical for stabilizing this charged intermediate.[14][24]

Visualization of Mechanistic Pathways

Caption: Stereochemical outcomes of SN2 (inversion) and SN1 (racemization) pathways.

Conclusion and Practical Implications

This guide demonstrates that by carefully selecting the nucleophile and solvent, one can decisively influence the kinetic pathway and, therefore, the stereochemical outcome of nucleophilic substitution on a chiral alkyl chloride.

  • For stereospecific synthesis requiring inversion of configuration, conditions must favor the Sₙ2 mechanism: a strong nucleophile, a non-hindered substrate, and a polar aprotic solvent.

  • If racemization is desired or unavoidable (as with tertiary substrates), conditions favoring the Sₙ1 mechanism are employed: a weak nucleophile (often the solvent itself) and a polar protic solvent.

For drug development professionals, this control is not merely academic; it is a critical tool for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs), ensuring therapeutic efficacy and minimizing potential side effects associated with unwanted stereoisomers. A thorough kinetic and stereochemical analysis is a self-validating system that confirms mechanistic control, leading to robust and reproducible synthetic processes.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-5-[(1R)-1-chloroethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-chloro-5-[(1R)-1-chloroethyl]pyridine. As a chlorinated pyridine derivative, this compound requires meticulous handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering an in-depth rationale for each procedural step, grounded in established safety and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for the (1R)-1-chloroethyl isomer should always be consulted, we can infer its primary hazards from the closely related compound, 2-chloro-5-(chloromethyl)pyridine. The presence of chlorine atoms on both the pyridine ring and the ethyl side chain dictates its classification and the necessary precautions.

This compound is considered a hazardous substance.[1] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[2][3][4][5] The acidic and corrosive nature of the compound and its combustion byproducts is a primary safety concern.[1]

Table 1: Summary of Key Hazard Information for Structurally Similar Compounds

Hazard Class GHS Classification Precautionary Statement(s) Rationale
Acute Toxicity Category 4, Oral (H302) P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[4] Ingestion may cause significant harm, potentially leading to chemical burns in the oral cavity and gastrointestinal tract.[1]
Skin Corrosion Sub-category 1B (H314) P280: Wear protective gloves/protective clothing. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3][4] The compound is corrosive and can cause severe chemical burns upon direct contact with the skin.[1][5]
Eye Damage Category 1 (H318) P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Direct contact can cause serious, potentially irreversible eye damage.[1]

| Skin Sensitization | Category 1 (H317) | P272: Contaminated work clothing should not be allowed out of the workplace. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[3] | Repeated exposure may lead to an allergic skin reaction in susceptible individuals.[2] |

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of 2-chloro-5-[(1R)-1-chloroethyl]pyridine is governed by a stringent regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" liability.[6][7] As a generator of this waste, your facility is responsible for its proper classification, handling, and documentation until it is safely disposed of.[6] Wastes are deemed hazardous if they are specifically listed by the EPA or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[10][11] This includes mandating proper training for all personnel who handle hazardous materials, establishing requirements for Personal Protective Equipment (PPE), and ensuring emergency response plans are in place.[11][12] The OSHA Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of the chemicals they work with.[1][12]

Pre-Disposal Procedures: Laboratory Best Practices

Proper disposal begins long before the waste container is full. The following in-laboratory procedures are critical for ensuring safety and compliance.

Personal Protective Equipment (PPE)

Given the compound's corrosive nature, a comprehensive PPE protocol is non-negotiable.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4] Standard safety glasses are insufficient.

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that are inspected before each use.[2][5] Wear a lab coat or impervious clothing to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[5][13]

Waste Segregation and Storage

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for 2-chloro-5-[(1R)-1-chloroethyl]pyridine and related chlorinated waste. The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[2]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and a clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • Incompatible Materials: Store this waste away from strong oxidizing agents, strong acids, and strong bases.[14]

  • Storage Area: Keep waste containers in a cool, dry, well-ventilated area designated for hazardous waste, away from ignition sources.[3]

Spill and Emergency Procedures

All personnel handling this compound must be trained on the facility's emergency response plan.[11]

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][5]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.[1][2]

    • If safe to do so, remove all ignition sources.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3][4][5]

    • Skin: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

Approved Disposal Methodologies

Due to its chlorinated nature, 2-chloro-5-[(1R)-1-chloroethyl]pyridine cannot be disposed of via standard drains or as regular solid waste. The primary and most effective method of disposal is high-temperature incineration.

High-Temperature Incineration

This is the recommended disposal route for chlorinated organic compounds.

  • Mechanism: Incineration at high temperatures (typically 820°C - 1600°C) breaks down the organic structure of the molecule.[15] However, the combustion of chlorinated materials produces highly corrosive and toxic byproducts, primarily hydrogen chloride (HCl) gas and potentially phosgene or other products of incomplete combustion.[16]

  • Causality: To be effective and environmentally compliant, the incineration facility must be specifically designed to handle this waste stream. It must be equipped with an afterburner to ensure complete destruction of the organic compounds and a scrubber (typically a caustic solution) to neutralize the resulting acid gases like HCl before they are released into the atmosphere.[2][5][16]

  • Implementation: This process must be carried out by a licensed and certified hazardous waste disposal company. Your institution's EHS department will coordinate with such a vendor for the pickup, transport, and final destruction of the waste.

Alternative (Investigational) Methods

While incineration is the standard, research is ongoing into other methods for dechlorinating organic waste, such as chemical reduction or oxidation.[17][18] These methods, which may involve reagents like hydrogen peroxide or reduction with metals, are typically applied in large-scale environmental remediation and are not standard practice for laboratory waste disposal at this time.[17][19]

Step-by-Step Disposal Protocol Workflow

The following protocol outlines the complete lifecycle of the waste within the laboratory until its final hand-off for disposal.

  • Characterize the Waste: Identify the material as 2-chloro-5-[(1R)-1-chloroethyl]pyridine. Confirm its hazardous properties by consulting the SDS.

  • Select a Compliant Container: Obtain a designated, properly sized, and compatible hazardous waste container from your EHS department.

  • Label Container: Immediately affix a "Hazardous Waste" label, filling in all required information (chemical name, accumulation start date, hazard warnings).

  • Accumulate Waste: Place all waste containing 2-chloro-5-[(1R)-1-chloroethyl]pyridine (including contaminated consumables like gloves or absorbent pads) into the labeled container. Keep the container sealed at all times except when adding waste.

  • Store Safely: Store the container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Request Pickup: Once the container is full or reaches the regulatory accumulation time limit (e.g., 180 days for Small Quantity Generators), submit a waste pickup request to your EHS department.

  • Documentation: Complete all necessary paperwork provided by EHS. This documentation is part of the RCRA "cradle-to-grave" tracking system.[6]

  • Hand-off to EHS: Transfer the sealed and documented container to authorized EHS personnel for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][9]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 2-chloro-5-[(1R)-1-chloroethyl]pyridine.

DisposalWorkflow Figure 1: Disposal Decision Workflow for Chlorinated Pyridine Waste cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Waste Containment cluster_disposal Phase 3: Final Disposal A Identify Waste: 2-chloro-5-[(1R)-1-chloroethyl]pyridine B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Labeled, Compatible Hazardous Waste Container C->D E Segregate from Incompatible Materials (Oxidizers, Bases) D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Time Limit Reached? F->G H Contact EHS for Pickup & Complete Paperwork G->H Yes I Transfer to EHS for Licensed Incineration H->I

Caption: A flowchart outlining the key stages from waste identification to final disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.